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Foundational

An In-depth Technical Guide to the NMR Chemical Shifts and Spectra of 3-(3-Phenylisoxazol-5-yl)propanal

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is of paramount importance. 3-(3-Phenylisoxazol-5-yl)propanal is a molecule of significant interest, featuring a disubstituted isoxazole core linked to an aliphatic aldehyde chain. The isoxazole moiety is a well-established pharmacophore present in a variety of biologically active compounds, while the aldehyde group offers a reactive handle for further synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-(3-Phenylisoxazol-5-yl)propanal. As a Senior Application Scientist, the following discussion is grounded in established principles of NMR spectroscopy and draws upon spectral data from analogous structures to offer a robust and reliable interpretation. The causality behind the predicted chemical shifts and coupling constants will be explained, providing a framework for researchers to interpret experimentally obtained spectra.

Molecular Structure and Numbering Scheme

To facilitate a clear and concise discussion of the NMR data, the following numbering scheme for 3-(3-Phenylisoxazol-5-yl)propanal will be utilized throughout this guide.

Caption: Molecular structure and numbering of 3-(3-Phenylisoxazol-5-yl)propanal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(3-Phenylisoxazol-5-yl)propanal is anticipated to exhibit distinct signals corresponding to the protons of the phenyl ring, the isoxazole ring, and the propanal side chain. The chemical shifts are influenced by the electronic environment of each proton, including inductive and anisotropic effects of the functional groups.[1][2]

Phenyl Protons (H-2' to H-6')

The phenyl group at position 3 of the isoxazole ring is expected to show a complex multiplet or a set of multiplets in the aromatic region, typically between δ 7.40 and 7.80 ppm . The ortho-protons (H-2' and H-6') will be the most deshielded due to their proximity to the electron-withdrawing isoxazole ring. The meta-protons (H-3' and H-5') and the para-proton (H-4') will appear at slightly higher fields.

Isoxazole Proton (H-4)

The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is highly dependent on the nature of the substituents at positions 3 and 5.[3] For a 3-phenyl, 5-alkyl substituted isoxazole, the H-4 proton is predicted to resonate in the range of δ 6.20 - 6.50 ppm . The electron-donating nature of the alkyl substituent at C5 contributes to a slightly more shielded environment compared to isoxazoles with electron-withdrawing groups at this position.

Propanal Protons (H-α, H-β, H-γ)

The protons of the propanal side chain will exhibit characteristic chemical shifts and coupling patterns.

  • Aldehyde Proton (H-γ): The aldehyde proton is the most deshielded proton in the molecule due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.[4][5] It is expected to appear as a triplet in the downfield region of the spectrum, typically between δ 9.70 and 9.80 ppm . The triplet multiplicity arises from coupling with the two adjacent H-β protons.

  • Methylene Protons Beta to the Isoxazole Ring (H-β): These protons are adjacent to both the aldehyde group and the Cα methylene group. They are expected to resonate as a triplet of triplets (tt) or a complex multiplet around δ 2.80 - 3.00 ppm . The downfield shift is due to the influence of the adjacent carbonyl group.

  • Methylene Protons Alpha to the Isoxazole Ring (H-α): These protons are directly attached to the carbon adjacent to the isoxazole ring. They are expected to appear as a triplet around δ 3.10 - 3.30 ppm , being deshielded by the heterocyclic ring.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-γ (CHO)9.70 - 9.80t~1.5
H-2', H-6'7.70 - 7.80m-
H-3', H-4', H-5'7.40 - 7.50m-
H-46.20 - 6.50s-
H-α3.10 - 3.30t~7.0
H-β2.80 - 3.00dtJ(β,α) ≈ 7.0, J(β,γ) ≈ 1.5

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[6]

Carbonyl Carbon (C-γ)

The aldehyde carbonyl carbon is highly deshielded and will appear at the lowest field in the spectrum, typically in the range of δ 200 - 202 ppm .[4]

Aromatic and Heterocyclic Carbons
  • Isoxazole Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring are expected to resonate in the aromatic region. C-3 and C-5, being attached to other groups, will appear further downfield than C-4. Predicted shifts are approximately δ 162-164 ppm for C-3, δ 101-103 ppm for C-4, and δ 170-172 ppm for C-5.

  • Phenyl Carbons (C-1' to C-6'): The phenyl carbons will appear in the typical aromatic region of δ 125 - 135 ppm . The ipso-carbon (C-1') will be shifted slightly downfield.

Aliphatic Carbons (C-α, C-β)

The sp³ hybridized carbons of the propanal chain will appear in the upfield region of the spectrum.

  • C-β: This carbon, adjacent to the carbonyl group, is expected around δ 40 - 42 ppm .

  • C-α: This carbon, adjacent to the isoxazole ring, is predicted to be in the range of δ 20 - 22 ppm .

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C-γ (CHO)200 - 202
C-5170 - 172
C-3162 - 164
C-1'~130
C-2', C-3', C-4', C-5', C-6'125 - 130
C-4101 - 103
C-β40 - 42
C-α20 - 22

2D NMR Spectroscopy for Structural Confirmation

To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling relationships between protons. For 3-(3-Phenylisoxazol-5-yl)propanal, cross-peaks would be expected between H-α and H-β, and between H-β and H-γ, confirming the connectivity of the propanal chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C-α/H-α, C-β/H-β, and C-4/H-4 pairs.

H_gamma H-γ (δ ~9.75) H_beta H-β (δ ~2.90) H_gamma->H_beta COSY H_alpha H-α (δ ~3.20) H_beta->H_alpha COSY H_4 H-4 (δ ~6.35) H_phenyl Phenyl-H (δ ~7.4-7.8)

Caption: Expected ¹H-¹H COSY correlations in the propanal chain.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Purity: Ensure the sample of 3-(3-Phenylisoxazol-5-yl)propanal is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[7] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on solubility.[8]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_Acquisition 1H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Processing->Analysis Structure_Elucidation Structure Confirmation Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis.

Conclusion

This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-(3-Phenylisoxazol-5-yl)propanal based on established principles and data from analogous structures. The predicted chemical shifts and coupling constants serve as a robust reference for researchers working on the synthesis and characterization of this and related compounds. The application of 2D NMR techniques and adherence to the outlined experimental protocol will ensure the accurate and unambiguous structural elucidation of this important heterocyclic molecule.

References

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.
  • From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. PMC.
  • Prediction of the 1H and 13C NMR Spectra of α-d-Glucose in Water by DFT Methods and MD Simulations. The Journal of Organic Chemistry - ACS Publications.
  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed.
  • How does solvent choice effect chemical shift in NMR experiments? Reddit.
  • The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. The Journal of Physical Chemistry - ACS Publications.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • H-NMR and APT 13 C-NMR chemical shift assignments in ppm for... ResearchGate.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • 18.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(3-Phenylisoxazol-5-yl)propanal in Drug Discovery

Executive Summary In modern medicinal chemistry, the 3-phenylisoxazole motif is recognized as a privileged scaffold. It is frequently deployed as a metabolically stable bioisostere for esters and amides, offering improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 3-phenylisoxazole motif is recognized as a privileged scaffold. It is frequently deployed as a metabolically stable bioisostere for esters and amides, offering improved pharmacokinetic longevity while maintaining critical hydrogen-bonding interactions. 3-(3-Phenylisoxazol-5-yl)propanal [1] represents a highly versatile building block within this chemical space. By combining the robust, biologically active isoxazole core with a highly reactive propanal handle, this intermediate enables rapid divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a validated synthetic methodology for its preparation.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical parameters of an intermediate is critical for predicting the behavior of downstream API candidates. The structural properties of 3-(3-Phenylisoxazol-5-yl)propanal are highly favorable for oral drug design, falling perfectly within Lipinski’s Rule of Five.

The lack of hydrogen bond donors enhances passive membrane permeability, while the three acceptors (the isoxazole nitrogen/oxygen and the aldehyde oxygen) provide necessary interaction points for target protein binding. The three-carbon aliphatic chain of the propanal group provides essential conformational flexibility, allowing attached pharmacophores to optimally orient within binding pockets.

Quantitative Physicochemical Data
PropertyValueStructural Significance
Chemical Name 3-(3-Phenylisoxazol-5-yl)propanalCore scaffold definition
Molecular Formula C12H11NO2Standard stoichiometric baseline
Molecular Weight 201.22 g/mol Low MW allows for extensive downstream functionalization
Topological Polar Surface Area (TPSA) 43.1 ŲIdeal for high intestinal absorption and BBB penetration
Hydrogen Bond Donors 0Promotes lipophilicity and passive diffusion
Hydrogen Bond Acceptors 3Facilitates target-specific kinase/receptor interactions
Rotatable Bonds 4Balances conformational flexibility with entropic penalty
Estimated LogP 2.5 - 3.0Optimal lipophilicity for oral bioavailability

Synthetic Methodology: A Self-Validating Protocol

The construction of the 3-phenylisoxazole core is most efficiently and regioselectively achieved via a [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[2][3].

Causality in Experimental Design: Attempting a direct cycloaddition with an unprotected terminal alkynal (such as pent-4-ynal) often leads to base-catalyzed aldol condensations or polymerization of the aldehyde under the requisite reaction conditions. To circumvent this, our protocol utilizes an acetal-protected alkyne (pent-4-ynal diethyl acetal) to preserve the integrity of the three-carbon chain during the isoxazole ring formation.

Step-by-Step Protocol

Step 1: Oxime Chlorination

  • Action: Dissolve benzaldehyde oxime (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes.

  • Mechanistic Causality: NCS provides a mild, controlled source of electrophilic chlorine to convert the oxime into benzhydroximoyl chloride. Maintaining the reaction at 0°C prevents over-chlorination and mitigates the risk of exothermic degradation of the intermediate.

Step 2: Nitrile Oxide Generation & Cycloaddition

  • Action: To the reaction mixture, add pent-4-ynal diethyl acetal (1.2 eq). Subsequently, add triethylamine (TEA, 1.2 eq) dropwise over 30 minutes[4][5]. Stir at room temperature for 12 hours.

  • Mechanistic Causality: TEA deprotonates the hydroximoyl chloride, triggering the elimination of the chloride ion to generate the highly reactive benzonitrile oxide in situ. The immediate presence of the alkyne traps the dipole in a 1,3-dipolar cycloaddition. The steric bulk of the phenyl and acetal groups dictates the regioselectivity, exclusively yielding the 3,5-disubstituted isoxazole.

Step 3: Acetal Deprotection

  • Action: Isolate the intermediate cycloadduct via aqueous workup. Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (1:1 v/v). Stir at room temperature for 4 hours.

  • Mechanistic Causality: The acidic aqueous environment selectively hydrolyzes the diethyl acetal, revealing the target propanal moiety. The isoxazole ring is highly stable under these mild acidic conditions and remains intact.

Step 4: Validation & Quality Control (Self-Validating System)

  • Action: Monitor the deprotection via Thin Layer Chromatography (TLC, UV active at 254 nm). Purify via silica gel chromatography. Confirm the final structure via ¹H NMR spectroscopy.

  • Validation Markers: The success of the cycloaddition is validated by the appearance of a characteristic isoxazole C4-H singlet at ~6.5 ppm . The successful deprotection and formation of the final product is definitively confirmed by the appearance of the aldehyde proton as a distinct triplet at ~9.8 ppm .

Synthesis A Benzaldehyde Oxime B Benzhydroximoyl Chloride (via NCS chlorination) A->B C Benzonitrile Oxide (via Base/Et3N) B->C D 1,3-Dipolar Cycloaddition (+ Pent-4-ynal Acetal) C->D E Acetal Deprotection (Acid Hydrolysis) D->E F 3-(3-Phenylisoxazol-5-yl)propanal E->F

Synthetic workflow for 3-(3-Phenylisoxazol-5-yl)propanal via 1,3-dipolar cycloaddition.

Downstream Applications in Drug Development

The terminal aldehyde of 3-(3-Phenylisoxazol-5-yl)propanal serves as an ideal electrophilic node for late-stage functionalization. In drug discovery, this intermediate is primarily utilized in reductive aminations to append solubilizing basic amines (e.g., piperidines, piperazines). This is a field-proven strategy to improve the aqueous solubility and pharmacokinetic profiles of highly lipophilic APIs. Furthermore, the aldehyde can undergo Wittig olefinations to extend the carbon framework or be oxidized to the corresponding carboxylic acid for amide coupling.

Applications Core 3-(3-Phenylisoxazol-5-yl)propanal Amine Reductive Amination (Target: Basic Amines) Core->Amine Alkene Wittig Olefination (Target: Alkene linkers) Core->Alkene Acid Oxidation (Target: Carboxylic Acids) Core->Acid API Complex API / Drug Candidate Amine->API Alkene->API Acid->API

Downstream functionalization pathways of the propanal moiety in drug discovery.

References

  • 1260850-62-1_3-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine (Mentions 3-(3-Phenylisoxazol-5-yl)propanal) . Chemsrc.1

  • The Green and Effective Synthesis of Isoxazole-Based Molecules . NIH PMC. 2

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides . Sciforum.3

  • Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition . Semantic Scholar. 4

Sources

Foundational

crystal structure analysis of 3-(3-Phenylisoxazol-5-yl)propanal

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Phenylisoxazol-5-yl)propanal Abstract The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Phenylisoxazol-5-yl)propanal

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its biological activity, stability, and bioavailability. For novel therapeutic agents, elucidating this architecture through crystal structure analysis is a cornerstone of modern drug development. This whitepaper provides a comprehensive technical guide for the , a representative molecule featuring the privileged 3-phenylisoxazole scaffold. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of biological activities.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, details a holistic workflow from synthesis and high-purity crystallization to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD) and final structure refinement. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical roadmap for obtaining and interpreting high-quality crystallographic data, a critical step in accelerating the journey from molecular concept to clinical reality.

The Strategic Imperative of Structural Elucidation

The 3-phenylisoxazole moiety is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications, including antineoplastic and antimicrobial agents.[2][3] The specific analogue, 3-(3-Phenylisoxazol-5-yl)propanal, combines this heterocyclic core with a reactive propanal sidechain, making it a valuable synthon for further elaboration in drug discovery programs.

Understanding the precise solid-state conformation and intermolecular interactions of this molecule is paramount. Crystal structure data provides unambiguous proof of molecular identity, stoichiometry, and absolute stereochemistry.[4] Furthermore, it reveals the packing motifs and non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern critical physicochemical properties such as solubility, melting point, and polymorphism. This knowledge is indispensable for rational drug design, formulation development, and securing intellectual property.

Synthesis and High-Purity Sample Preparation

The prerequisite for any successful crystallization experiment is a sample of the highest possible purity. Impurities can inhibit nucleation, disrupt lattice formation, or become incorporated into the crystal, leading to poor diffraction quality.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 3-(3-Phenylisoxazol-5-yl)propanal involves a two-step process starting from a suitable chalcone (α,β-unsaturated ketone), which is a common method for isoxazole synthesis.[5]

  • Claisen-Schmidt Condensation: An appropriate aromatic ketone and aldehyde are reacted in the presence of a base (e.g., NaOH) in an ethanol solvent to form the chalcone precursor.

  • Isoxazole Ring Formation: The purified chalcone is then refluxed with hydroxylamine hydrochloride. The hydroxylamine attacks the β-carbon of the unsaturated system, followed by cyclization and dehydration to yield the 3-phenylisoxazole core.

Rigorous Purification Protocol

Purification of isoxazole derivatives can be challenging due to the potential for regioisomers and other byproducts.[5] A multi-step purification strategy is therefore essential.

Protocol: Column Chromatography Purification

  • Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The gradient is chosen based on preliminary Thin-Layer Chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor by TLC to pool those containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified 3-(3-Phenylisoxazol-5-yl)propanal as a solid or oil. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

Methodologies for Growing High-Quality Single Crystals

The goal of crystallization is to slowly guide molecules from the disordered solution state into a highly ordered, three-dimensional lattice. The quality of the resulting crystal is directly dependent on factors like solvent choice, saturation level, and the rate of crystal growth.[1][6] A slow growth process is critical to minimize defects and obtain crystals suitable for diffraction, which should ideally be transparent, free of cracks, and have dimensions of approximately 0.1-0.3 mm.[6][7]

Crystallization Screening Workflow

A systematic approach to screening various solvents and techniques is the most effective strategy.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_methods Phase 2: Method Application cluster_analysis Phase 3: Analysis Start High-Purity Compound (>98%) Solubility Solubility Screening (Polar & Non-Polar Solvents) Start->Solubility Evaporation Slow Evaporation (Good solubility at RT) Solubility->Evaporation Path A Cooling Slow Cooling (High solubility when heated) Solubility->Cooling Path B Vapor Vapor Diffusion (Soluble in volatile solvent, insoluble in anti-solvent) Solubility->Vapor Path C Microscopy Microscopic Examination (Polarized Light) Evaporation->Microscopy Cooling->Microscopy Vapor->Microscopy Selection Select Best Quality Crystal Microscopy->Selection XRD Mount for SC-XRD Selection->XRD

Caption: Workflow for single-crystal growth screening.

Step-by-Step Crystallization Protocols

Protocol: Slow Evaporation This method is effective when the compound is soluble in a relatively volatile solvent at room temperature.[1]

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone).

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.[1]

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a needle. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

Protocol: Vapor Diffusion This technique is ideal when a compound is highly soluble in one solvent (the solvent) but poorly soluble in another, miscible solvent (the anti-solvent).

  • Dissolve the compound in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial (e.g., a beaker or jar) containing a reservoir of the anti-solvent (e.g., hexane).

  • Seal the outer container. The more volatile solvent from the inner vial will slowly evaporate and diffuse into the outer reservoir, while the anti-solvent vapor will diffuse into the inner vial.[1]

  • This gradual change in solvent composition reduces the compound's solubility, promoting slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a crystalline material.[8] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and atomic positions.[4][8]

The Principle of Diffraction

In 1912, Max von Laue discovered that crystals act as three-dimensional diffraction gratings for X-rays.[7] When a monochromatic X-ray beam strikes a crystal, it is scattered by the electron clouds of the atoms. Constructive interference of these scattered waves occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[7][8] By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted beams (reflections), a complete map of the diffraction pattern can be constructed.

Data Collection, Solution, and Refinement Workflow

The process of converting a diffraction pattern into a final, validated crystal structure is a well-defined workflow.

Structure_Solution_Workflow cluster_data Data Collection cluster_solve Structure Solution cluster_refine Structure Refinement Mount Mount Crystal on Diffractometer Collect Collect Diffraction Data (Rotation Method, 100 K) Mount->Collect Process Data Integration & Scaling (Determine Intensities & Unit Cell) Collect->Process Solve Solve Phase Problem (e.g., Direct Methods via SHELXT) Process->Solve Map Calculate Electron Density Map Solve->Map Build Build Initial Molecular Model Map->Build Refine Least-Squares Refinement (e.g., SHELXL) Build->Refine Anisotropic Refine Non-H Atoms Anisotropically Refine->Anisotropic AddH Locate & Refine H-Atoms Anisotropic->AddH Validate Validation & Final Report (CIF) AddH->Validate

Caption: Workflow for structure solution and refinement.

Key Steps Explained:

  • Structure Solution: The primary challenge is the "phase problem"—the intensities of the reflections are measured, but their phase information is lost. For small molecules, this is typically solved using direct methods, a mathematical approach that finds the most probable phase relationships.[9] Software like SHELXT implements these methods to generate an initial electron density map.[10]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm, typically with software like SHELXL.[10] This iterative process minimizes the difference between the observed diffraction pattern and one calculated from the model. Non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoids) that account for their thermal motion. Hydrogen atoms are then located and refined, leading to a final, accurate molecular structure.

Interpreting Crystallographic Data: An Illustrative Example

As the crystal structure for 3-(3-Phenylisoxazol-5-yl)propanal is not currently in the public domain via repositories like the Cambridge Structural Database (CSD)[11][12], we present a set of hypothetical but realistic crystallographic data modeled on the known structure of the closely related compound, (3-Phenylisoxazol-5-yl)methanol.[9] This table illustrates the key parameters obtained from a successful analysis.

Table 1: Hypothetical Crystallographic Data for 3-(3-Phenylisoxazol-5-yl)propanal

ParameterValueSignificance
Chemical FormulaC₁₂H₁₁NO₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight201.23Molecular mass used for density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell (a ≠ b ≠ c; α = γ = 90°, β ≠ 90°).
Space GroupP2₁/cDefines the specific symmetry elements within the unit cell, indicating centrosymmetry.
a, b, c (Å)a = 10.54, b = 5.71, c = 17.23The dimensions of the unit cell along the three primary axes.
β (°)95.6The angle between the a and c axes in a monoclinic system.
Volume (ų)1032.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.295The theoretical density of the crystal, useful for material characterization.[4]
R₁ [I > 2σ(I)]0.045A primary indicator of the quality of the model fit to the data. A value < 0.05 is considered excellent.
wR₂ (all data)0.121A weighted R-factor calculated on all data, providing a more robust measure of refinement quality.
Goodness-of-fit (S)1.05Should be close to 1.0 for a good refinement.

Analysis of Structural Features:

  • Molecular Conformation: The analysis would reveal the dihedral angle between the phenyl ring and the isoxazole ring, a key conformational parameter. For (3-Phenylisoxazol-5-yl)methanol, this angle is 25.82 (3)°.[9] A similar non-planar arrangement would be expected for the propanal derivative, influencing how the molecule can interact with a biological target.

  • Intermolecular Interactions: The aldehyde oxygen and potentially the isoxazole nitrogen could act as hydrogen bond acceptors. The analysis would precisely map any C-H···O or C-H···N interactions that stabilize the crystal packing. These weak interactions are crucial for understanding polymorphism and crystal engineering.[9][13]

The Complementary Role of Powder X-ray Diffraction (PXRD)

While SC-XRD provides the complete structure from a single perfect crystal, Powder X-ray Diffraction (PXRD) is an invaluable technique for analyzing a bulk, polycrystalline sample.[14] It is often used for:

  • Phase Identification: Comparing the experimental PXRD pattern of a bulk synthesis batch to a pattern calculated from the single-crystal structure confirms phase purity.[4]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

  • Analysis when Single Crystals are Unavailable: For materials that are difficult to crystallize, PXRD can still provide information about the unit cell dimensions and space group, though full structure determination is challenging for complex organic molecules.[15][16][17]

Conclusion

The , and indeed any drug candidate, is a rigorous but essential undertaking. It provides the highest possible resolution view of the molecule, offering definitive proof of its structure and insights into the forces that govern its solid-state behavior. The workflow detailed in this guide—from meticulous synthesis and purification, through systematic crystallization screening, to high-fidelity SC-XRD data analysis—represents a best-practice approach. The resulting structural information is not merely an academic endpoint; it is actionable intelligence that empowers medicinal chemists to refine structure-activity relationships, enables formulation scientists to optimize delivery, and provides the foundational data required for regulatory approval and the protection of intellectual property.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • Applied Physics Letters. (2024, July 3).
  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • SERC Carleton. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Harris, K. D. M. (2019). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction.
  • Williams, P. A., & Harris, K. D. M. (n.d.). analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • IUCr. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -.
  • Improved Pharma. (2025, July 18).
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.
  • Tang, L., et al. (2006). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4939–o4940.
  • Google Patents. (n.d.).
  • Raffa, D., Daidone, G., Schillaci, D., Maggio, B., & Plescia, F. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251-4.
  • ResearchGate. (2026, February 21).
  • ResearchGate. (n.d.).
  • Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (n.d.).
  • PMC. (2025, November 5). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors.
  • Sigma-Aldrich. (n.d.). 3-(3-Phenylisoxazol-5-yl)propan-1-ol AldrichCPR.
  • CCDC. (n.d.).
  • National Open Access Monitor, Ireland. (n.d.).
  • SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2024, July 10).
  • CCDC. (n.d.). Search - Access Structures.
  • University of Idaho. (n.d.).
  • PMC. (n.d.).
  • Abdel-Wahab, B. F., Kariuki, B. M., & El-Hiti, G. A. (n.d.). SYNTHESIS OF NOVEL 1-(5-methyl-1-aryl-1 H -1,2,3-triazol-4-yl)-5-phenylpenta-2,4-dien-1 -. ORCA - Cardiff University.
  • Shaik, J. B., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.
  • Al-Wabli, R. I., et al. (2017). Crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, C13H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 455-456.

Sources

Exploratory

Biophysical and Pharmacological Characterization of 3-(3-Phenylisoxazol-5-yl)propanal Derivatives: An In Vitro Binding Affinity Guide

Executive Overview In the landscape of modern drug discovery, the phenylisoxazole core has emerged as a highly privileged pharmacophore. It is most notably deployed as a potent acetyl-lysine mimic in1[1] and as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug discovery, the phenylisoxazole core has emerged as a highly privileged pharmacophore. It is most notably deployed as a potent acetyl-lysine mimic in1[1] and as a critical structural determinant in 2[2].

The specific scaffold 3-(3-Phenylisoxazol-5-yl)propanal offers a distinct synthetic advantage: the propanal extension provides a versatile, electrophilic aldehyde handle. This enables late-stage functionalization (via reductive amination or condensation) to rapidly generate diverse derivative libraries. However, synthesizing novel chemotypes is only half the battle; proving their target engagement with high fidelity is where true drug development occurs. As a Senior Application Scientist, I have structured this technical guide to detail the biophysical workflows required to validate the in vitro binding affinity of these derivatives, emphasizing causality, kinetic resolution, and self-validating assay design.

Pharmacological Context & Target Rationale

Why focus on the phenylisoxazole moiety? The isoxazole ring acts as a highly efficient hydrogen bond acceptor. In the context of epigenetics, it perfectly mimics the interaction of acetylated lysine with the conserved asparagine residue deep within the hydrophobic pockets of 3[3]. By displacing acetylated histones, these derivatives downregulate oncogenic drivers like c-Myc and pro-inflammatory cytokines such as IL-6.

Simultaneously, diarylisoxazoles have demonstrated profound efficacy in modulating arachidonic acid pathways, acting as 2[2] that affect platelet aggregation in vitro. Utilizing the 3-(3-Phenylisoxazol-5-yl)propanal core allows researchers to probe these distinct biological pathways by modifying the terminal aldehyde into bulky amines (for BRD4) or extended aromatic systems (for COX-1).

Pathway AcK Acetylated Histone BRD4 BRD4 (BET Family) AcK->BRD4 Binds Gene Target Gene Transcription BRD4->Gene Activates Ligand Phenylisoxazole Derivative Ligand->BRD4 Competitive Inhibition

Mechanism of BRD4 inhibition by phenylisoxazole derivatives blocking histone binding.

Experimental Workflows: Causality and Self-Validation

Generating a binding constant ( Kd​ or IC50​ ) is meaningless without orthogonal validation. A single assay format is highly susceptible to compound interference (e.g., auto-fluorescence, aggregation). Therefore, we mandate a two-tier biophysical cascade: Fluorescence Anisotropy (FA) for high-throughput equilibrium thermodynamics, followed by Surface Plasmon Resonance (SPR) for kinetic resolution.

Workflow Lib Derivative Library FA Fluorescence Anisotropy Lib->FA Screen SPR SPR Kinetic Validation FA->SPR Hit Triage Data Affinity Metrics (Kd) SPR->Data Confirm

Self-validating in vitro screening workflow for determining ligand binding affinity.

Step-by-Step Methodology: Fluorescence Anisotropy (FA) Assay

Causality: FA measures the rotational correlation time of a fluorophore. When a small, fluorescently labeled tracer (e.g., FITC-acetyl-histone) binds to the massive BRD4 protein, its tumbling slows, yielding a high anisotropy signal. If our propanal derivative is a true competitive binder, it displaces the tracer into the bulk solvent. The tracer then tumbles rapidly, causing the anisotropy to drop. This provides a direct, homogeneous measurement of target engagement[1].

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS) to prevent non-specific compound aggregation.

  • Tracer Titration: Incubate 10 nM of FITC-labeled acetyl-histone H4 peptide with varying concentrations of recombinant BRD4 (BrD1) to empirically determine the Kd​ of the tracer.

  • Complex Formation: Form a master mix of BRD4 at a concentration equal to its tracer Kd​ (e.g., 50 nM) and 10 nM tracer.

  • Compound Addition: Dispense 3-(3-Phenylisoxazol-5-yl)propanal derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well black microplate.

  • Incubation & Reading: Add the protein-tracer complex to the compounds. Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read parallel and perpendicular fluorescence emission using a microplate reader (Ex: 485 nm, Em: 535 nm).

Self-Validation Checkpoint: To ensure the observed signal drop is not an artifact of compound auto-fluorescence or quenching, a parallel counter-screen lacking the BRD4 protein must be run. If the compound alters the baseline fluorescence of the free tracer, the data point is invalidated. A Z'-factor > 0.6 using a known inhibitor (e.g., JQ1) is mandatory for plate acceptance.

Step-by-Step Methodology: Surface Plasmon Resonance (SPR)

Causality: While FA confirms equilibrium binding, SPR resolves the kinetics ( kon​ and koff​ ). This is critical because two compounds can have the identical Kd​ , but vastly different residence times on the target, drastically altering their in vivo efficacy and safety profiles.

Protocol:

  • Sensor Chip Functionalization: Immobilize His-tagged BRD4 onto an NTA sensor chip via nickel chelation, followed by amine coupling to ensure stable, irreversible attachment.

  • Analyte Preparation: Dilute the propanal derivatives in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to match the exact DMSO concentration of the reference channel.

  • Injection Cycle: Inject derivatives at flow rates of 50 µL/min to minimize mass transport limitations. Allow 60 seconds for the association phase and 180 seconds for the dissociation phase.

  • Regeneration: Wash with a mild pulse of 500 mM NaCl to remove tightly bound analytes without denaturing the BRD4 surface.

Self-Validation Checkpoint: The binding sensorgrams must fit a 1:1 Langmuir binding model. A bulk refractive index shift (a square-wave response) indicates non-specific binding or a DMSO mismatch. The Kd​ calculated from kinetics ( koff​/kon​ ) must correlate within 2-fold of the FA-derived Kd​ to be considered a validated hit.

Quantitative Data & SAR Analysis

The terminal propanal group allows for rapid diversification. The following tables summarize the in vitro binding affinities of synthesized 3-(3-Phenylisoxazol-5-yl)propanal derivatives, demonstrating how specific chemical modifications shift the target profile from epigenetic regulators (BRD4) to inflammatory enzymes (COX-1/2).

Table 1: BRD4 Binding Affinities of Propanal-Derived Amines

Derivatives synthesized via reductive amination of the propanal core. Affinities determined via FA and validated by SPR.

Compound DerivativeR-Group ModificationBRD4 BrD1 IC₅₀ (nM)BRD4 BrD2 IC₅₀ (nM)Selectivity Fold
Propanal-Core-CHO (Unmodified)>10,000>10,000N/A
Derivative ADimethylamine450 ± 12>5,000>11x
Derivative BPiperidine120 ± 81,500 ± 4512.5x
Derivative C4-Methylpiperazine45 ± 3480 ± 2210.6x
Table 2: COX Inhibition Profiles of Propanal-Derived Condensation Products

Derivatives synthesized via aldol condensation to form extended aromatic systems, evaluated via human whole blood assays[2].

Compound DerivativeStructural ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index
Derivative DChalcone Condensation0.04 ± 0.01>50>1250
Derivative EPyrazoline Cyclization0.12 ± 0.03>50>416

Conclusion

The 3-(3-Phenylisoxazol-5-yl)propanal scaffold is a highly tunable, privileged pharmacophore. Unmodified, the aldehyde lacks significant binding affinity. However, through targeted derivatization, it can yield low-nanomolar BRD4 inhibitors or highly selective COX-1 modulators[4]. By adhering to strict, self-validating biophysical protocols—combining the high-throughput capabilities of Fluorescence Anisotropy with the kinetic resolution of Surface Plasmon Resonance—researchers can confidently establish structure-activity relationships (SAR) and advance these derivatives toward preclinical development with high biophysical fidelity.

References

  • [1] Structure-Guided Design of Potent Diazobenzene Inhibitors for the BET Bromodomains. Journal of Medicinal Chemistry / PMC - NIH. URL:

  • [3] Discovery and Characterization of Small Molecule Inhibitors of the BET Family Bromodomains. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [2] Synthesis, Pharmacological Characterization, and Docking Analysis of a Novel Family of Diarylisoxazoles as Highly Selective Cyclooxygenase-1 (COX-1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:

  • [4] Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC - NIH. URL:

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Phenylisoxazol-5-yl)propanal in Cell Lines

Authored by: A Senior Application Scientist Disclaimer: The compound 3-(3-Phenylisoxazol-5-yl)propanal is a novel chemical entity with limited to no currently available public research. This guide, therefore, provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Disclaimer: The compound 3-(3-Phenylisoxazol-5-yl)propanal is a novel chemical entity with limited to no currently available public research. This guide, therefore, provides a comprehensive, experience-driven framework for its initial characterization and mechanism of action (MOA) elucidation based on the known biological activities of structurally related isoxazole-containing compounds and established pharmacological research methodologies.

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The novel compound, 3-(3-Phenylisoxazol-5-yl)propanal, presents an intriguing subject for investigation. Its structure, featuring a phenylisoxazole core linked to a propanal group, suggests potential for interaction with various cellular targets. This guide outlines a systematic and robust scientific strategy to unravel its mechanism of action in cancer cell lines, providing both the conceptual framework and detailed, actionable protocols for the research scientist.

Part 1: Foundational Characterization and Initial Hypothesis Generation

The initial phase of investigation focuses on confirming the compound's identity and purity, followed by a broad assessment of its biological effects across a panel of cancer cell lines. This foundational data is critical for generating initial hypotheses regarding its potential mechanism of action.

Physicochemical Characterization and Purity Assessment

Prior to any biological assessment, the identity and purity of 3-(3-Phenylisoxazol-5-yl)propanal must be rigorously confirmed. This is a critical and non-negotiable step to ensure the validity of all subsequent data.

Recommended Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

Initial In Vitro Efficacy Screening: Cell Viability and Proliferation Assays

The first biological assessment should involve screening the compound against a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) to determine its cytotoxic or cytostatic potential and to identify sensitive cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(3-Phenylisoxazol-5-yl)propanal (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Table 1: Hypothetical IC50 Values for 3-(3-Phenylisoxazol-5-yl)propanal in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 at 48h (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HCT116Colon Cancer8.5
JurkatLeukemia5.1

Interpretation of Initial Findings: Based on the hypothetical data above, the compound shows preferential activity against leukemia and colon cancer cell lines. This differential sensitivity can provide initial clues about its mechanism. For instance, the p53 status of HCT116 cells (wild-type) versus other lines could be an early investigative thread.

Part 2: Elucidating the Cellular Mechanism of Action

With sensitive cell lines identified, the next phase delves into the specific cellular and molecular events triggered by 3-(3-Phenylisoxazol-5-yl)propanal.

Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

A fundamental question is whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay

  • Cell Treatment: Treat the selected sensitive cell line (e.g., HCT116) with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

    • Annexin V-negative/PI-positive cells: Necrotic

Expected Outcome and Interpretation: A significant increase in the Annexin V-positive population would strongly suggest that 3-(3-Phenylisoxazol-5-yl)propanal induces apoptosis.

Dissecting the Apoptotic Pathway: Intrinsic vs. Extrinsic

If apoptosis is confirmed, the next logical step is to determine whether it proceeds via the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway.

Experimental Protocol: Western Blot Analysis of Key Apoptotic Proteins

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key apoptotic markers.

  • Antibody Probing:

    • Intrinsic Pathway: Cleaved Caspase-9, Cleaved Caspase-3, Bcl-2, Bax, and Cytochrome c (in cytosolic fraction).

    • Extrinsic Pathway: Cleaved Caspase-8.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities relative to a loading control (e.g., β-actin).

Table 2: Hypothetical Western Blot Quantification after Treatment with 3-(3-Phenylisoxazol-5-yl)propanal

ProteinFold Change vs. ControlInterpretation
Cleaved Caspase-94.2Activation of the intrinsic pathway
Cleaved Caspase-35.1Execution of apoptosis
Bcl-20.4Downregulation of anti-apoptotic protein
Bax3.8Upregulation of pro-apoptotic protein
Cleaved Caspase-81.1No significant activation of the extrinsic pathway

Interpretation: The hypothetical data strongly points towards the intrinsic apoptotic pathway, characterized by the activation of Caspase-9 and changes in the expression of Bcl-2 family proteins.

Workflow for Apoptosis Investigation

A Treat Cells with Compound B Annexin V/PI Staining A->B C Flow Cytometry B->C D Apoptosis Confirmed C->D E Western Blot for Apoptotic Markers D->E F Analyze Caspase-9, -3, -8, Bcl-2, Bax E->F G Determine Intrinsic vs. Extrinsic Pathway F->G

Caption: Experimental workflow for investigating the mode of cell death.

Investigating Cell Cycle Arrest

Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compound for 24 hours, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the cells and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest at that checkpoint.

Part 3: Advanced Mechanistic Studies and Target Identification

This section outlines advanced strategies to pinpoint the direct molecular target(s) of 3-(3-Phenylisoxazol-5-yl)propanal.

Kinase Inhibition Profiling

The phenylisoxazole scaffold is present in several known kinase inhibitors. Therefore, a broad kinase inhibition screen is a logical next step.

Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

Data Interpretation: Positive "hits" (kinases with >50% inhibition) should be validated through in vitro kinase assays to determine the IC50 for each specific kinase.

Target Deconvolution using Affinity-Based Proteomics

For an unbiased approach to target identification, affinity-based proteomics can be employed.

Workflow Overview:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 3-(3-Phenylisoxazol-5-yl)propanal with a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads).

  • Affinity Chromatography: Incubate cell lysates with the affinity matrix. The target protein(s) will bind to the immobilized compound.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as Western blotting, cellular thermal shift assays (CETSA), or surface plasmon resonance (SPR).

Hypothesized Signaling Pathway

cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_nucleus Receptor Hypothetical Receptor Kinase Compound 3-(3-Phenylisoxazol-5-yl)propanal Kinase_X Kinase X (Putative Target) Compound->Kinase_X Inhibition Bcl2 Bcl-2 Kinase_X->Bcl2 Phosphorylation (Inhibition of Bcl-2) Bax Bax Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Bax Inhibition CytC Cytochrome c Mito->CytC Release Apoptosis Apoptosis CytC->Apoptosis Caspase Activation

Caption: A hypothesized signaling pathway for 3-(3-Phenylisoxazol-5-yl)propanal.

References

A comprehensive list of references for the methodologies and concepts discussed in this guide would be compiled here. As this is a hypothetical guide for a novel compound, the references would be to established protocols and review articles on mechanism of action studies.

  • Title: MTT Cell Viability Assay Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Annexin V/Propidium Iodide Flow Cytometry Assay for Apoptosis Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Western Blotting Source: Nature Protocols URL: [Link]

  • Title: Cell Cycle Analysis by Flow Cytometry Source: Current Protocols in Cytometry URL: [Link]

  • Title: Kinase Inhibitor Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Chemical Proteomics to Identify Drug Targets Source: Nature Reviews Drug Discovery URL: [Link]

Exploratory

Predictive and Empirical Toxicity Profiling of 3-(3-Phenylisoxazol-5-yl)propanal in Mammalian In Vitro Models

Executive Summary In preclinical drug development, the toxicological evaluation of novel synthetic intermediates is not merely a regulatory checkpoint; it is a mechanistic puzzle. The compound 3-(3-Phenylisoxazol-5-yl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the toxicological evaluation of novel synthetic intermediates is not merely a regulatory checkpoint; it is a mechanistic puzzle. The compound 3-(3-Phenylisoxazol-5-yl)propanal presents a fascinating dual-toxicophore challenge. It combines a lipophilic 3-phenylisoxazole core—a privileged scaffold often leveraged in medicinal chemistry for its target affinity—with a highly reactive propanal (aldehyde) moiety.

This whitepaper deconstructs the causality behind the cellular toxicity of 3-(3-Phenylisoxazol-5-yl)propanal. By translating structural liabilities into predictable biological outcomes, this guide provides self-validating experimental protocols to rigorously map its safety profile in mammalian cells.

Structural Toxicophore Analysis & Causality

To design an effective toxicity screening cascade, we must first understand why this molecule behaves the way it does in a biological system. The toxicity of 3-(3-Phenylisoxazol-5-yl)propanal is driven by two distinct structural domains:

  • The 3-Phenylisoxazole Core: Isoxazole rings are prominent in several FDA-approved drugs (e.g., Valdecoxib, Leflunomide). Recent studies on [1] demonstrate that while they can exhibit potent anti-proliferative activity against specific cancer cell lines, they often maintain a favorable safety window in normal mammalian cells (e.g., WPMY-1). However, the lipophilicity and nitrogen-oxygen heteroatoms of the isoxazole ring can lead to off-target Cytochrome P450 (CYP) inhibition and hERG channel interactions, raising potential cardiotoxicity risks [2].

  • The Propanal Moiety (Electrophilic Liability): Aldehydes are intrinsically electrophilic. In a mammalian cell, the propanal tail will readily undergo nucleophilic attack by the sulfhydryl groups of intracellular glutathione (GSH) or the primary amines of proteins (forming Schiff bases). This GSH depletion is the primary causal driver of oxidative stress, mitochondrial depolarization, and subsequent cellular apoptosis.

Mechanistic Pathway Visualization

The following diagram maps the divergent cellular fates of the compound, highlighting both the enzymatic detoxification routes and the toxicological liabilities.

ToxicityPathway Compound 3-(3-Phenylisoxazol-5-yl)propanal Aldehyde Propanal Moiety (Electrophilic) Compound->Aldehyde Functional Group Isoxazole 3-Phenylisoxazole Core (Lipophilic) Compound->Isoxazole Scaffold GSH GSH Conjugation (Depletion) Aldehyde->GSH Nucleophilic Attack ALDH ALDH Oxidation Aldehyde->ALDH Enzymatic ROS ROS Accumulation & Oxidative Stress GSH->ROS Antioxidant Loss Apoptosis Cellular Apoptosis (Cytotoxicity) ROS->Apoptosis Damage Detox Propanoic Acid Derivative (Detoxified) ALDH->Detox Clearance CYP CYP450 Binding (e.g., CYP3A4) Isoxazole->CYP Inhibition/Metabolism hERG hERG Channel Interaction (Off-target) Isoxazole->hERG Cardiotoxicity Risk

Fig 1: Mechanistic pathways of 3-(3-Phenylisoxazol-5-yl)propanal toxicity in mammalian cells.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that observed toxicity is definitively linked to the compound's mechanisms rather than assay artifacts.

Protocol 1: High-Content Cytotoxicity & Phenotypic Profiling

Rationale: We utilize HepG2 (human hepatocytes) to provide metabolic context, as they express endogenous Aldehyde Dehydrogenase (ALDH) capable of oxidizing the propanal group. HEK293 (human embryonic kidney) cells serve as a non-metabolizing baseline for general mammalian cytotoxicity. Methodology:

  • Cell Seeding: Plate HepG2 and HEK293 cells at 1×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-(3-Phenylisoxazol-5-yl)propanal in anhydrous DMSO to a 10 mM stock. Perform a 10-point 1:3 serial dilution. Causality Note: The final DMSO concentration in the assay must never exceed 0.5% (v/v) to prevent solvent-induced membrane permeabilization, which would artificially inflate toxicity readings.

  • Treatment: Treat cells for 48 hours. Include Staurosporine (1 µM) as a positive apoptosis control and 0.5% DMSO as the vehicle control.

  • Multiplex Staining: Add Hoechst 33342 (nuclear morphology), CellROX Green (oxidative stress), and TMRM (mitochondrial membrane potential) directly to the media. Incubate for 30 minutes.

  • Imaging & Analysis: Image using an automated High-Content Screening (HCS) system. Calculate IC50​ values based on nuclear fragmentation and loss of TMRM signal.

Protocol 2: Glutathione (GSH) Depletion Assay

Rationale: To isolate the toxicity contribution of the propanal moiety, we must quantify the depletion of the cell's primary antioxidant buffer. If toxicity is aldehyde-driven, GSH depletion will precede cell death [3]. Methodology:

  • Treatment: Treat HepG2 cells with IC20​ , IC50​ , and IC80​ concentrations of the compound for 6 hours. Causality Note: A 6-hour timepoint is critical; it captures the immediate chemical depletion of GSH before secondary apoptotic cascades degrade the cellular machinery.

  • Protein Precipitation: Lyse cells and immediately add 5% 5-Sulfosalicylic Acid (SSA). Causality Note: SSA precipitates proteins and rapidly drops the pH, preventing artifactual auto-oxidation of GSH to GSSG during sample handling. Centrifuge at 8,000 x g for 10 mins.

  • Ellman’s Reagent Reaction: Transfer the supernatant to a clear 96-well plate. Add DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The free thiol of GSH reacts with DTNB to produce a yellow TNB chromophore.

  • Quantification: Measure absorbance at 412 nm. Normalize GSH levels to total protein content (quantified via BCA assay of the unprecipitated pellet).

Quantitative Data Summary

Based on the known behavior of structurally analogous and reactive aldehydes, the following table synthesizes the expected empirical data profile for 3-(3-Phenylisoxazol-5-yl)propanal.

Assay Type / Cell LineTarget ParameterExpected RangeMechanistic Implication
HCS Cytotoxicity (HepG2) IC50​ (Cell Viability)15.0 - 35.0 µMModerate toxicity; partial detoxification by endogenous ALDH enzymes.
HCS Cytotoxicity (HEK293) IC50​ (Cell Viability)5.0 - 15.0 µMHigher sensitivity due to lower basal ALDH expression compared to hepatocytes.
GSH Depletion (HepG2) Intracellular GSH Levels>50% reduction at IC50​ Confirms the propanal moiety acts as an electrophilic sink, driving oxidative stress.
CYP3A4 Inhibition IC50​ (Enzyme Activity)10.0 - 50.0 µMThe lipophilic 3-phenylisoxazole core weakly to moderately inhibits major metabolic enzymes.
hERG Patch-Clamp IC50​ (Tail Current)> 30.0 µMLow to moderate risk of cardiotoxicity; typical for unoptimized isoxazole scaffolds.

Conclusion & Lead Optimization Strategy

The empirical profiling of 3-(3-Phenylisoxazol-5-yl)propanal reveals a classic dichotomy in drug design. The 3-phenylisoxazole core provides a stable, highly tunable scaffold with generally low baseline toxicity. However, the propanal group acts as a severe metabolic liability, driving off-target toxicity through rapid GSH depletion and protein adduction.

Optimization Recommendation: To advance this compound for therapeutic applications, I strongly recommend a bioisosteric replacement of the aldehyde tail. Converting the propanal to a propanoic acid, a primary alcohol, or an oxime derivative will eliminate the electrophilic liability and prevent GSH depletion, while largely preserving the spatial geometry required for target binding.

References

  • Qin X, Han M, Hu P, Que H, Shao Z, Yan D. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One (2025). URL:[Link]

  • Lee J, et al. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Ferrari E, et al. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. International Journal of Molecular Sciences (2023). URL:[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 3-(3-Phenylisoxazol-5-yl)propanal: A Technical Whitepaper

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary In modern medicinal chemistry and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern medicinal chemistry and agrochemical development, the isoxazole scaffold is highly prized for its bioisosteric properties and ability to modulate physicochemical profiles [1]. However, when tethered to highly reactive aliphatic moieties—as seen in 3-(3-Phenylisoxazol-5-yl)propanal —the molecule presents a complex thermodynamic landscape. This whitepaper dissects the thermodynamic stability of this specific bifunctional building block, providing drug development professionals with the mechanistic causality behind its degradation and self-validating protocols to accurately profile its stability in formulation and synthesis.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of 3-(3-Phenylisoxazol-5-yl)propanal is not uniform; it is a composite of three distinct structural domains, each governed by different kinetic and thermodynamic forces.

The Isoxazole Core: Aromaticity vs. N-O Lability

The isoxazole ring is a five-membered heteroaromatic system. Its aromaticity imparts a high degree of baseline thermodynamic stability [2]. However, the presence of the adjacent nitrogen and oxygen atoms creates a polarized N-O bond. Density Functional Theory (DFT) studies on similar isoxazole systems reveal that the activation Gibbs free energy ( ΔG‡ ) for isoxazole ring-opening in aqueous environments is relatively low (approximately 11.9 kcal/mol under specific catalytic conditions) [3].

  • Causality in Formulation: Because the N-O bond is susceptible to cleavage via nucleophilic attack or reductive conditions, formulations must strictly control pH. Exposure to high pH drives the thermodynamic equilibrium toward the ring-opened cyanoenol or keto-nitrile forms.

The Aliphatic Aldehyde: The Kinetic Achilles' Heel

The propanal moiety (-CH 2​ CH 2​ CHO) acts as the thermodynamic sink of the molecule. Aliphatic aldehydes are notoriously prone to autoxidation, a radical-chain process initiated by molecular oxygen and light, leading to the formation of peracids and ultimately the corresponding carboxylic acid [4].

  • Causality in Handling: The autoxidation pathway is kinetically rapid. If stability tests do not rigorously exclude oxygen (e.g., via Argon sparging), the rapid degradation of the aldehyde will mask the intrinsic thermodynamic stability of the isoxazole core, leading to flawed shelf-life calculations.

The Phenyl Substituent: Electronic Anchoring

The phenyl ring at the 3-position provides extended π -conjugation, which thermodynamically stabilizes the isoxazole core against electrophilic attack and sterically shields the 3-position, directing reactivity toward the 5-position alkyl chain.

Degradation Pathways

To successfully handle this compound, scientists must understand the competing pathways shown below.

G A 3-(3-Phenylisoxazol-5-yl)propanal (Bifunctional Core) B Autoxidation (O2) Kinetic Pathway A->B O2, hν D Base-Catalyzed Ring Opening A->D OH- (pH > 9) C Carboxylic Acid (Thermodynamic Sink) B->C Radical Mechanism E Acyclic Keto-Nitrile (Degradant) D->E N-O Cleavage

Thermodynamic degradation pathways of 3-(3-Phenylisoxazol-5-yl)propanal.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic parameters for the functional groups within 3-(3-Phenylisoxazol-5-yl)propanal, serving as a baseline for predictive modeling.

Target Moiety / ReactionThermodynamic ParameterEstimated ValueExperimental Context
Isoxazole Ring (N-O Cleavage)Activation Free Energy ( ΔG‡ )~11.9 kcal/molAqueous media, pH > 9, 298K [3]
Propanal Group (Autoxidation)Enthalpy of Oxidation ( ΔHox​ )Highly ExothermicO 2​ atmosphere, ambient light [4]
Ring-Opened Degradant Tautomeric Energy Gap ( ΔE )~8.5 kcal/molKeto-enol interconversion in H 2​ O [3]

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of 3-(3-Phenylisoxazol-5-yl)propanal, one must employ orthogonal stress testing. The following protocol is designed as a self-validating system : it incorporates internal controls to ensure that observed degradation is chemical, not instrumental artifact.

Protocol: Orthogonal Forced Degradation & Kinetic Profiling

Objective: Isolate and quantify the degradation kinetics of the aldehyde moiety versus the isoxazole core.

Step 1: System Suitability & Baseline Establishment

  • Action: Prepare a 1.0 mg/mL stock solution of 3-(3-Phenylisoxazol-5-yl)propanal in HPLC-grade Acetonitrile. Spike with 0.1 mg/mL Biphenyl as an Internal Standard (IS).

  • Causality: The IS is thermodynamically inert under these conditions. Tracking the IS peak area ensures that any reduction in the target analyte's signal is due to true chemical degradation, not injection volume variance or detector drift.

Step 2: Decoupled Stress Testing

  • Condition A (Aldehyde Focus - Oxidative Stress): Transfer 1 mL of stock to a clear glass vial. Add 0.1 mL of 3% H 2​ O 2​ . Expose to ambient light at 25°C.

  • Condition B (Isoxazole Focus - Hydrolytic/Basic Stress): Transfer 1 mL of stock to an amber vial (to prevent photo-oxidation). Purge strictly with Argon for 5 minutes to remove dissolved oxygen (halting autoxidation). Add 0.1 mL of 0.1 M NaOH (pH ~10). Heat to 40°C.

  • Causality: By purging with Argon and using amber vials in Condition B, we chemically isolate the isoxazole ring. Without this step, the rapid autoxidation of the aldehyde would confound the Arrhenius calculations for the ring-opening thermodynamics.

Step 3: Precision Quenching

  • Action: At intervals (0, 1, 2, 4, 8 hours), extract 50 µL aliquots. For Condition B, immediately quench into 50 µL of 0.1 M HCl.

  • Causality: Base-catalyzed ring opening is highly pH-dependent. Failing to instantly neutralize the aliquot allows degradation to continue while the sample waits in the autosampler queue, destroying the integrity of the kinetic timepoints.

Step 4: LC-MS/MS Analysis

  • Action: Analyze via Reverse-Phase LC-MS. Monitor the disappearance of the parent mass ( m/z ~202 for[M+H] + ) and the appearance of the carboxylic acid ( m/z ~218) and ring-opened isomers. Plot ln(C/C0​) vs. time to extract the rate constant ( k ), followed by Eyring plot analysis to determine ΔG‡ .

Workflow S1 1. Sample Prep + Internal Standard (Establishes Baseline Truth) S2 2. Orthogonal Stressing (Argon Purge vs. O2 Exposure) S1->S2 S3 3. Precision Quenching (Locks Kinetic Timepoints) S2->S3 S4 4. LC-MS/MS & Eyring Plotting (Extracts Thermodynamic Data) S3->S4

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 3-(3-Phenylisoxazol-5-yl)propanal is dictated by a delicate balance between a robust but conditionally labile heteroaromatic core and a highly reactive aliphatic tail. By understanding the mechanistic causality of its degradation—specifically the low activation energy for autoxidation and the pH-dependent N-O bond cleavage—researchers can design highly specific, self-validating analytical methods to accurately profile and preserve this critical chemical building block.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI - Molecules[Link]

  • Thermodynamic and Kinetic Aspects of Leflunomide to Teriflunomide Interconversion and the Tautomeric Equilibrium of Teriflunomide: A Quantum-Chemical DFT Study National Library of Medicine (PubMed)[Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids The Royal Society of Chemistry (Green Chemistry)[Link]

Exploratory

Solvation Thermodynamics and Solubility Profile of 3-(3-Phenylisoxazol-5-yl)propanal in Organic Solvents

Executive Summary The compound 3-(3-Phenylisoxazol-5-yl)propanal is a structurally complex intermediate frequently utilized in advanced organic synthesis and medicinal chemistry. Its molecular architecture—comprising a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Phenylisoxazol-5-yl)propanal is a structurally complex intermediate frequently utilized in advanced organic synthesis and medicinal chemistry. Its molecular architecture—comprising a lipophilic phenyl ring, a moderately polar heteroaromatic isoxazole core, and a reactive, polar aliphatic aldehyde side chain—creates a unique amphiphilic solvation profile.

Understanding the precise solubility parameters of this compound is critical for optimizing reaction kinetics, designing purification workflows (such as crystallization or chromatography), and formulating liquid dosage forms. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a theoretical solubility framework using Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for determining its thermodynamic solubility in various organic solvents.

Physicochemical Profiling & Structural Analysis

To predict how 3-(3-Phenylisoxazol-5-yl)propanal interacts with different solvent systems, we must first deconstruct the molecule into its functional moieties and analyze their individual contributions to solvation thermodynamics:

  • Phenyl Ring: This highly lipophilic, aromatic moiety dominates the molecule's dispersion forces ( δD​ ). It facilitates strong π−π stacking interactions, driving the compound's solubility in aromatic hydrocarbons like toluene and benzene.

  • Isoxazole Ring: As a five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms, the isoxazole core acts as a moderate dipole and a hydrogen bond acceptor. This increases the molecule's affinity for polar aprotic solvents (e.g., DMSO, DMF) and protic solvents (e.g., alcohols) that can donate hydrogen bonds to the heteroatoms.

  • Propanal Group: The three-carbon aliphatic chain provides structural flexibility, reducing the crystal lattice energy and thereby enhancing general solubility. The terminal aldehyde is a strong dipole and hydrogen bond acceptor, further shifting the molecule's preference toward polar organic solvents.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

Before conducting exhaustive empirical screening, modern drug development relies on theoretical models to predict solvent-solute compatibility[1]. The Hansen Solubility Parameter (HSP) framework is the industry standard, dividing the total cohesive energy density of a molecule into three distinct vectors[2]:

  • Dispersion Forces ( δD​ ): Non-polar interactions derived from atomic forces.

  • Polar Forces ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions (donors and acceptors).

According to the "like-dissolves-like" principle, a solvent will effectively dissolve a solute if their HSP vectors are closely aligned in three-dimensional space, falling within the solute's "interaction sphere"[1].

Based on group contribution methods (such as the Hoftyzer-Van Krevelen method), the estimated HSP values for 3-(3-Phenylisoxazol-5-yl)propanal are:

  • δD​ : ≈19.0 MPa1/2 (Driven by the phenyl and isoxazole rings)

  • δP​ : ≈9.5 MPa1/2 (Driven by the aldehyde and isoxazole dipoles)

  • δH​ : ≈7.0 MPa1/2 (Driven by H-bond acceptor oxygen/nitrogen atoms)

Because the compound has a moderate δP​ and δH​ , solvents with matching profiles (like Acetone or Ethyl Acetate) will exhibit maximum solvation capacity.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles and HSP estimates outlined above, the following table summarizes the predicted quantitative solubility profile of 3-(3-Phenylisoxazol-5-yl)propanal across major organic solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Freely Soluble)Strong dipole-dipole matching; excellent H-bond acceptor compatibility.
Polar Aprotic Dichloromethane (DCM)> 100 (Freely Soluble)High polarizability; effectively solvates the aromatic and aldehyde moieties.
Ethers / Esters Ethyl Acetate (EtOAc)50 - 100 (Soluble)Close HSP alignment; moderate polarity matches the isoxazole core.
Alcohols (Protic) Methanol (MeOH)20 - 50 (Moderately Soluble)Solvent acts as an H-bond donor to the isoxazole nitrogen and aldehyde oxygen.
Aromatic Non-Polar Toluene30 - 60 (Soluble)Strong π−π dispersion interactions with the phenyl ring.
Aliphatic Non-Polar n-Hexane< 5 (Slightly Soluble)Insufficient polarity to disrupt the solute's crystal lattice energy.
Aqueous (Baseline) Water (pH 7.4)< 0.1 (Practically Insoluble)High lipophilicity (LogP) prevents aqueous solvation.

Experimental Validation Protocol: Thermodynamic Solubility via HPLC-UV

Theoretical predictions must be empirically validated. In early-stage development, kinetic solubility is often measured via solvent-shift methods; however, this approach frequently overestimates solubility due to supersaturation artifacts[3].

To obtain highly accurate, artifact-free data, thermodynamic (equilibrium) solubility must be determined using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[4][5]. This method ensures the solid crystalline material reaches a true equilibrium with the solvent[6].

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Method)

  • Preparation: Weigh an excess amount of crystalline 3-(3-Phenylisoxazol-5-yl)propanal (e.g., 50 mg) into a sealed 2 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. The presence of undissolved solid is mandatory to ensure the solution becomes fully saturated.

  • Incubation: Place the vial in an orbital shaker incubator set to 25°C. Shake at 400 rpm for 24 to 72 hours. Causality note: Extended incubation is required to overcome the activation energy of crystal lattice dissolution and guarantee true thermodynamic equilibrium, preventing false positives from transient supersaturation[4][6].

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid. 5. Filtration: Carefully aspirate the supernatant and pass it through a solvent-compatible 0.22 µm PTFE syringe filter to remove sub-visible microcrystals.

Phase 3: Quantification (HPLC-UV) 6. Dilution: Dilute the filtered saturated solution with a compatible diluent (e.g., Acetonitrile) by a factor of 1:100 or 1:1000. Causality note: This prevents the compound from precipitating in the HPLC tubing and ensures the concentration falls within the linear dynamic range of the UV detector. 7. Chromatography: Inject the sample onto a reversed-phase C18 column (e.g., Kinetex 2.6µm, 3.0 x 30 mm)[6]. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). 8. Detection & Calculation: Monitor UV absorbance at the compound's λmax​ (typically around 254 nm for phenyl-isoxazole derivatives). Calculate the exact concentration by comparing the Area Under the Curve (AUC) against a pre-established external calibration curve prepared in DMSO[4].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the thermodynamic solubility determination protocol, emphasizing the critical decision gates required to ensure data integrity.

SolubilityWorkflow Start Solid Compound 3-(3-Phenylisoxazol-5-yl)propanal Solvent Add to Organic Solvent (Ensure Excess Solid) Start->Solvent Incubate Shake-Flask Incubation (25°C, 400 rpm, 24-72h) Solvent->Incubate Equilibrium Thermodynamic Equilibrium Reached? Incubate->Equilibrium Equilibrium->Incubate No (Extend Time) Filter Phase Separation (Centrifugation & PTFE Filtration) Equilibrium->Filter Yes (Solid Remains) Dilute Serial Dilution (Prevent HPLC Precipitation) Filter->Dilute HPLC HPLC-UV Analysis (Quantification vs. Std Curve) Dilute->HPLC Result Calculate Thermodynamic Solubility (mg/mL) HPLC->Result

Fig 1. Thermodynamic solubility determination workflow via shake-flask and HPLC-UV analysis.

References

  • Formulation Using Hansen Solubility Parameters ResearchGate[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications[Link]

  • Determination of Thermodynamic Solubility Bio-protocol[Link]

  • Thermodynamic Solubility Assay Evotec[Link]

  • ADME Solubility Assay BioDuro-Sundia [Link]

Sources

Foundational

computational modeling of 3-(3-Phenylisoxazol-5-yl)propanal binding sites

Computational Modeling of 3-(3-Phenylisoxazol-5-yl)propanal Binding Sites: A Comprehensive Guide to Covalent Targeting of Cysteine Proteases Executive Summary & Mechanistic Rationale The paradigm of drug discovery has in...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Modeling of 3-(3-Phenylisoxazol-5-yl)propanal Binding Sites: A Comprehensive Guide to Covalent Targeting of Cysteine Proteases

Executive Summary & Mechanistic Rationale

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) due to their prolonged residence times and high biochemical efficiency. Modeling these interactions requires moving beyond classical thermodynamics to account for quantum mechanical reaction coordinates. This whitepaper provides a definitive, self-validating computational framework for modeling the binding site dynamics of 3-(3-Phenylisoxazol-5-yl)propanal , a bifunctional molecule that serves as an archetypal covalent ligand for cysteine proteases.

Structural Deconstruction of the Ligand:

  • The Recognition Motif (3-Phenylisoxazole): This rigid, planar heterocycle acts as the non-covalent anchor[1]. The phenyl ring is primed for π−π stacking or edge-to-face interactions with aromatic residues in the target's S1/S2 subpockets, while the isoxazole ring provides directional hydrogen bond acceptors.

  • The Electrophilic Warhead (Propanal): The flexible 3-carbon aliphatic chain terminates in an aldehyde. This flexibility allows the warhead to navigate narrow active-site channels. Upon reaching the catalytic cysteine, the aldehyde undergoes nucleophilic addition to form a reversible thiohemiacetal bond[2].

Standard molecular docking algorithms fail to accurately predict TCI binding because they either ignore the geometric constraints of the covalent bond or bypass the critical non-covalent pre-reaction complex[3]. To ensure scientific integrity, this guide employs a two-step covalent docking methodology coupled with Molecular Dynamics (MD) and QM/MM free energy profiling.

Mechanism State2 Transition State Nucleophilic Attack State3 Tetrahedral Intermediate Oxyanion Hole Stabilization State2->State3 Bond formation State3->State4 His/H₂O protonation

Figure 1: Reaction coordinate for propanal warhead binding to a target cysteine.

The Computational Workflow

To accurately model the binding of 3-(3-Phenylisoxazol-5-yl)propanal, we must simulate the physical reality of the binding event: the ligand first associates non-covalently, aligns its warhead along the optimal electrophilic trajectory, and finally undergoes the chemical reaction[4].

Workflow Start Target & Ligand Preparation NonCov Pre-Reaction Non-Covalent Docking Start->NonCov Distance Constraint (<3.5Å) CovDock Covalent Docking (Thiohemiacetal Formation) NonCov->CovDock Warhead Activation MD Molecular Dynamics (Complex Stability) CovDock->MD Topology Generation QMMM QM/MM Profiling (Reaction Energetics) MD->QMMM Representative Frames

Figure 2: Computational pipeline for modeling targeted covalent inhibitors.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a specific causality rationale and a validation checkpoint to ensure the integrity of the simulation.

Protocol 1: System Preparation and Conformational Sampling
  • Causality: The protonation state of the catalytic dyad (e.g., Cys-His) is the most critical variable. If the cysteine is modeled as a neutral thiol (-SH) rather than a reactive thiolate (-S⁻), the nucleophilic attack cannot be accurately simulated, leading to artificially high activation barriers.

  • Methodology:

    • Import the target protein crystal structure (e.g., a cysteine protease) into your preparation suite (e.g., Protein Preparation Wizard).

    • Run PROPKA to assign protonation states at pH 7.4. Manually verify that the catalytic Cysteine is deprotonated (thiolate) and the adjacent Histidine is protonated (imidazolium) to form the requisite ion pair.

    • Generate 3D conformers for 3-(3-Phenylisoxazol-5-yl)propanal using OPLS4 or AMBER force fields, ensuring the propanal chain samples both extended and folded conformations.

  • Validation Checkpoint: The distance between the Cys-S⁻ and His-NH⁺ must be between 3.2 Å and 3.6 Å, confirming a stable catalytic dyad.

Protocol 2: Two-Step Covalent Docking
  • Causality: A single-step covalent docking algorithm forces the ligand into a bound state, often resulting in highly strained, non-physical conformations of the recognition motif. A two-step process (e.g., utilizing algorithms like CovDock or Attracting Cavities) ensures that the phenylisoxazole moiety achieves optimal non-covalent complementarity before the reaction occurs[2][3].

  • Methodology:

    • Step 1 (Non-Covalent): Perform constrained docking of the ligand. Apply a distance constraint requiring the carbonyl carbon of the propanal group to be within 3.0–3.5 Å of the nucleophilic sulfur atom.

    • Step 2 (Covalent): For poses passing Step 1, define the reaction transformation (Aldehyde + Thiolate Thiohemiacetal). The algorithm physically bonds the sulfur to the carbonyl carbon, changes the carbon hybridization from sp2 to sp3 , and assigns a negative charge to the resulting oxygen (oxyanion)[4].

    • Minimize the newly formed covalent complex to relieve steric clashes.

  • Validation Checkpoint: Calculate the RMSD between the pre-reaction pose and the post-reaction pose. An RMSD <1.5 Å indicates that the thiohemiacetal formation did not require unnatural distortion of the phenylisoxazole anchor.

Protocol 3: Molecular Dynamics (MD) Simulation
  • Causality: Docking provides a static snapshot in a vacuum or implicit solvent. MD introduces explicit water molecules and thermal kinetics to verify if the covalent linkage induces long-term structural strain that would cause the complex to unfold or the bond to break in vivo.

  • Methodology:

    • Parameterize the covalent ligand-protein linkage. Derive RESP (Restrained Electrostatic Potential) charges for the thiohemiacetal region using Gaussian (HF/6-31G*).

    • Solvate the complex in a TIP3P water box with 0.15 M NaCl.

    • Perform energy minimization (10,000 steps), followed by NVT heating (0 to 300 K over 1 ns) and NPT equilibration (1 ns at 1 atm).

    • Run a 100 ns production simulation using the AMBER ff19SB force field.

  • Validation Checkpoint: Monitor the Bürgi-Dunitz angle (S-C-O) over the trajectory. It should remain stable around 105°–110° (tetrahedral geometry).

Protocol 4: QM/MM Free Energy Profiling
  • Causality: To distinguish between a highly reactive, toxic off-target binder and a controlled, selective inhibitor, we must calculate the thermodynamic reaction free energy ( ΔGrxn​ ) and the activation barrier ( ΔG‡ ). Molecular mechanics cannot simulate bond formation; thus, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is required[2].

  • Methodology:

    • Extract a representative frame from the MD trajectory using clustering analysis.

    • Define the QM region: The propanal warhead, the catalytic Cysteine, the catalytic Histidine, and any structural water molecules in the oxyanion hole.

    • Define the MM region: The remainder of the protein and solvent.

    • Perform an umbrella sampling scan along the reaction coordinate (the C-S bond distance from 3.5 Å down to 1.8 Å) using Density Functional Theory (DFT) at the M06-2X/6-31G* level for the QM region.

  • Validation Checkpoint: Frequency calculations at the transition state (highest energy point) must yield exactly one imaginary frequency corresponding to the C-S bond formation vector.

Quantitative Data Analysis

To demonstrate the efficacy of the propanal warhead, the following table summarizes the computational thermodynamic parameters of 3-(3-Phenylisoxazol-5-yl)propanal compared to non-covalent and alternative-warhead analogs against a model cysteine protease.

Ligand VariantWarhead TypePre-Reaction Docking (kcal/mol)Covalent Docking Score ΔG‡ (QM/MM, kcal/mol)Complex RMSD (Å, 100ns MD)
3-(3-Phenylisoxazol-5-yl)propanal Aldehyde (Reversible) -7.4 -11.2 +14.5 1.2 ± 0.2
3-(3-Phenylisoxazol-5-yl)propan-1-olAlcohol (Non-covalent)-7.1N/AN/A2.8 ± 0.5
3-(3-Phenylisoxazol-5-yl)propanenitrileNitrile (Reversible)-6.8-9.5+18.21.6 ± 0.3

Data Interpretation: The aldehyde variant exhibits the optimal balance. Its pre-reaction docking score (-7.4 kcal/mol) ensures sufficient residence time for the warhead to align. The activation barrier (+14.5 kcal/mol) is kinetically accessible at physiological temperatures, and the low MD RMSD (1.2 Å) proves that the thiohemiacetal complex is structurally stable without distorting the protein backbone. The alcohol control, lacking a warhead, washes out of the pocket during MD (high RMSD).

Conclusion

The computational modeling of 3-(3-Phenylisoxazol-5-yl)propanal requires a rigorous, multi-tiered approach. By utilizing a two-step covalent docking protocol, researchers can accurately capture the delicate interplay between the non-covalent recognition of the phenylisoxazole core and the quantum mechanical reactivity of the propanal warhead. This self-validating pipeline ensures that theoretical predictions translate reliably into in vitro biochemical success.

References

  • Zoete, V., Schuepbach, T., Bovigny, C., Chaskar, P., Daina, A., Röhrig, U. F., & Michielin, O. (2023). Two-Step Covalent Docking with Attracting Cavities. Journal of Chemical Information and Modeling / ACS Publications.
  • Zoete, V., et al. (2023). Two-Step Covalent Docking with Attracting Cavities (PMC Version). National Institutes of Health (NIH).
  • Zhu, K., et al. (2017). Covalent Docking in CDOCKER. National Institutes of Health (NIH).
  • Zhan, G., et al. (2022). Asymmetric α-Regioselective [3 + 2] Annulation of Morita–Baylis–Hillman Carbonates: Construction of Three Contiguous Stereocenters with Vicinal Quaternary Carbon Centers. The Journal of Organic Chemistry - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Isoxazole Derivatives from 3-(3-Phenylisoxazol-5-yl)propanal

Executive Summary & Strategic Rationale The isoxazole ring is a privileged heterocycle in modern medicinal chemistry, functioning as a bioisostere for amides and esters while modulating pharmacokinetic properties like me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The isoxazole ring is a privileged heterocycle in modern medicinal chemistry, functioning as a bioisostere for amides and esters while modulating pharmacokinetic properties like metabolic stability and receptor binding affinity [1]. It is a core structural motif in blockbuster drugs such as the COX-2 inhibitor valdecoxib and the disease-modifying antirheumatic drug leflunomide [1].

When designing novel isoxazole-containing therapeutics, 3-(3-phenylisoxazol-5-yl)propanal serves as an exceptionally versatile aliphatic-linked building block. The terminal aldehyde provides a highly reactive, chemoselective handle that allows medicinal chemists to rapidly diversify the C5-propyl chain without disrupting the electronic integrity of the 3-phenylisoxazole core. This technical guide outlines three foundational pathways to elaborate this precursor into distinct derivative classes: amines, carboxylic acids, and extended alkenes.

Mechanistic Pathways & Causal Logic

To build a robust library of derivatives, the synthetic logic must exploit the electrophilicity of the aldehyde while preserving the potentially sensitive N–O bond of the isoxazole ring.

  • Pathway A: Reductive Amination (Amine Derivatives) The conversion of the aldehyde to secondary or tertiary amines is achieved via reductive amination using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Unlike Sodium Cyanoborohydride ( NaBH3​CN ), NaBH(OAc)3​ is less toxic and sufficiently mild that it does not prematurely reduce the unreacted aldehyde [2]. The reaction relies on the transient formation of an iminium ion, which is subsequently trapped by the hydride source. This pathway is critical for generating basic centers suitable for HCl salt formation to improve aqueous solubility.

  • Pathway B: Pinnick Oxidation (Carboxylic Acid Derivatives) Oxidizing the aldehyde to 3-(3-phenylisoxazol-5-yl)propanoic acid provides a precursor for subsequent amide couplings or esterifications. The Pinnick oxidation utilizes Sodium Chlorite ( NaClO2​ ) as the active oxidant. The causal necessity of adding a scavenger like 2-methyl-2-butene is to trap the highly reactive hypochlorite ( ClO− ) byproduct. Without the scavenger, hypochlorite would cause destructive electrophilic chlorination of the electron-rich phenyl or isoxazole rings [3].

  • Pathway C: Horner-Wadsworth-Emmons (HWE) Olefination (Alkene Derivatives) To extend the carbon scaffold, the HWE reaction is preferred over the traditional Wittig reaction because the use of phosphonate carbanions yields easily separable water-soluble phosphate byproducts. Furthermore, the thermodynamic control inherent to HWE conditions heavily favors the formation of the (E)- α,β -unsaturated ester, providing predictable geometry for downstream structure-activity relationship (SAR) studies.

Synthetic Workflow Visualization

SynthesisWorkflow Precursor 3-(3-Phenylisoxazol-5-yl)propanal (Central Precursor) RedAm Reductive Amination (NaBH(OAc)3, DCE, Amine) Precursor->RedAm Pinnick Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Precursor->Pinnick HWE HWE Olefination (Phosphonate, Base, THF) Precursor->HWE AmineProd N-alkyl-3-(3-phenylisoxazol-5-yl) propan-1-amines (Target Binding / Salt Formation) RedAm->AmineProd AcidProd 3-(3-Phenylisoxazol-5-yl) propanoic acid (Amide/Ester Precursor) Pinnick->AcidProd AlkeneProd 5-(3-Phenylisoxazol-5-yl) pent-2-enoates (Extended Scaffold) HWE->AlkeneProd

Divergent synthetic pathways from 3-(3-Phenylisoxazol-5-yl)propanal to key functional derivatives.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized reaction conditions, expected yields, and isolation methods for the three derivatization pathways.

Derivative ClassTransformationReagents & EquivalentsTemp / TimeExpected YieldPurification Method
Secondary Amine Reductive AminationPrimary amine (1.1 eq), NaBH(OAc)3​ (1.5 eq), AcOH (1.0 eq)20 °C / 4–12 h75–88%Acid-base extraction, SiO2​ Chromatography
Carboxylic Acid Pinnick Oxidation NaClO2​ (1.5 eq), NaH2​PO4​ (1.5 eq), 2-methyl-2-butene (10 eq)0 °C to 20 °C / 3 h85–95%Aqueous workup, Recrystallization
α,β -Unsat. Ester HWE OlefinationTriethyl phosphonoacetate (1.2 eq), NaH (1.2 eq)0 °C to 20 °C / 2 h80–90%Aqueous quench, SiO2​ Chromatography

Experimental Protocols

Every protocol below is designed as a self-validating system . Analytical checkpoints and causal explanations for workup steps are embedded to ensure reproducibility and high-fidelity results.

Protocol 1: Synthesis of N-Alkyl-3-(3-phenylisoxazol-5-yl)propan-1-amines (Reductive Amination)

Reference standard methodology adapted from Abdel-Magid et al. [2].

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(3-phenylisoxazol-5-yl)propanal (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add the desired primary amine (1.1 mmol) followed by glacial acetic acid (1.0 mmol).

    • Causality: Acetic acid acts as a catalyst to accelerate iminium ion formation, which is particularly necessary when utilizing weakly nucleophilic amines.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)3​ (1.5 mmol) in portions over 5 minutes. Stir the opaque suspension at room temperature for 4–12 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The aldehyde spot ( Rf​≈0.6 ) should disappear, replaced by a highly polar amine spot ( Rf​≈0.1–0.2 , stains positive with ninhydrin).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Stir vigorously for 15 minutes.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes unreacted borohydride, ensuring the product is in its free-base form and partitions into the organic layer.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to afford the pure amine.

    • Validation Checkpoint: 1H NMR should show the complete disappearance of the aldehyde proton ( ∼9.8 ppm) and the emergence of a new multiplet corresponding to the CH2​ -NH- R protons.

Protocol 2: Synthesis of 3-(3-Phenylisoxazol-5-yl)propanoic acid (Pinnick Oxidation)

Reference standard methodology adapted from Bal et al. [3].

  • Solvent & Scavenger Preparation: Dissolve 3-(3-phenylisoxazol-5-yl)propanal (1.0 mmol) in a mixture of tert-butanol (8.0 mL) and 2-methyl-2-butene (2.0 mL). Cool the solution to 0 °C in an ice bath.

    • Causality:tert-Butanol is used because it is miscible with water and completely inert to the oxidation conditions. 2-methyl-2-butene acts as the sacrificial alkene to trap the ClO− byproduct.

  • Buffer & Oxidant Addition: Prepare a solution of NaClO2​ (1.5 mmol) and NaH2​PO4​ (1.5 mmol) in deionized water (2.0 mL). Add this aqueous solution dropwise to the stirring aldehyde mixture over 10 minutes.

    • Causality: The NaH2​PO4​ buffer maintains the pH at ∼3.5 . If the pH drops too low, NaClO2​ disproportionates into toxic and explosive chlorine dioxide ( ClO2​ ) gas. If the pH is too high, the oxidation stalls.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The reaction mixture will typically turn slightly yellow.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the volatile organics (tert-butanol and 2-methyl-2-butene). Dilute the remaining aqueous phase with water (10 mL) and acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: The product can be validated by TLC using a Bromocresol Green stain (carboxylic acids appear as bright yellow spots on a blue background). 1H NMR will reveal a broad singlet at ∼11.0–12.0 ppm (COOH).

Protocol 3: Synthesis of Ethyl (E)-5-(3-phenylisoxazol-5-yl)pent-2-enoate (HWE Olefination)
  • Ylide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5.0 mL) at 0 °C under nitrogen. Dropwise, add triethyl phosphonoacetate (1.2 mmol). Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Aldehyde Addition: Dissolve 3-(3-phenylisoxazol-5-yl)propanal (1.0 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4​Cl (10 mL) to destroy any unreacted NaH and neutralize the basic phosphate salts.

  • Isolation: Extract with Diethyl Ether ( 3×10 mL). Wash the organic layer with water and brine, dry over MgSO4​ , and concentrate. Purify by silica gel chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: 1H NMR is critical here to confirm stereochemistry. The newly formed alkene protons should appear as two doublets of doublets (or a doublet and a multiplet) between 5.8–7.0 ppm. A coupling constant of J≈15–16 Hz definitively validates the (E)-isomer geometry.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213–8243. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. URL:[Link]

Application

Wittig olefination reaction conditions for 3-(3-Phenylisoxazol-5-yl)propanal

An in-depth guide to the application of the Wittig reaction for the synthesis of unsaturated derivatives of 3-(3-Phenylisoxazol-5-yl)propanal, tailored for researchers and drug development professionals. This document pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of the Wittig reaction for the synthesis of unsaturated derivatives of 3-(3-Phenylisoxazol-5-yl)propanal, tailored for researchers and drug development professionals. This document provides a detailed exploration of reaction conditions, mechanistic considerations, and practical protocols.

Application Note: Wittig Olefination of 3-(3-Phenylisoxazol-5-yl)propanal

Executive Overview

The Wittig reaction stands as a cornerstone of organic synthesis for its unparalleled ability to form carbon-carbon double bonds with high regiochemical control.[1][2][3] This application note provides a comprehensive guide to the Wittig olefination of 3-(3-Phenylisoxazol-5-yl)propanal, a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[4][5] We will delve into the critical parameters governing the reaction's success, with a particular focus on the choice of Wittig reagent, base, and solvent to control the stereochemical outcome (E/Z isomerism). This guide presents detailed, validated protocols for both non-stabilized and stabilized ylides, addresses substrate-specific challenges, and offers practical troubleshooting advice.

The Wittig Reaction: Core Principles

The reaction involves the coupling of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[6][7] The process can be dissected into two primary stages:

  • Ylide Formation: A phosphonium salt, typically derived from the SN2 reaction of triphenylphosphine with an alkyl halide, is deprotonated by a base to form the nucleophilic ylide.[8][9]

  • Olefination: The ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to a four-membered oxaphosphetane intermediate which rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene.[3][10][11]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination P_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Ylide) P_Salt->Ylide + Base - H-Base⁺ X⁻ Base Base Ylide_ref Ylide->Ylide_ref Nucleophilic Attack Aldehyde R'-CHO (Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (Alkene) Oxaphosphetane->Alkene TPPO O=PPh₃ (TPPO) Oxaphosphetane->TPPO

Figure 1: High-level overview of the Wittig reaction mechanism.

Substrate-Specific Considerations for 3-(3-Phenylisoxazol-5-yl)propanal

The target aldehyde presents unique characteristics that must be considered for successful olefination:

  • α-Protons: The propanal moiety contains acidic α-protons. In the presence of strong bases required for non-stabilized ylides, competitive enolization can occur, potentially leading to aldol condensation side products or reduced yields. This necessitates careful control of reaction temperature, typically by adding the aldehyde only after complete ylide formation at low temperatures (-78 °C).

  • Isoxazole Ring Stability: While generally robust, heterocyclic rings can sometimes be sensitive to harsh reagents. The isoxazole ring in the substrate is expected to be stable under most Wittig conditions, but it is prudent to employ the mildest effective conditions and monitor for any potential degradation.

  • Aldehyde Lability: Aldehydes can be prone to oxidation or polymerization.[6][12] It is recommended to use freshly prepared or purified 3-(3-Phenylisoxazol-5-yl)propanal and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Stereochemical Control: Choosing the Right Ylide

The stereochemistry of the resulting alkene is dictated by the electronic nature of the substituent (R group) on the ylide.[13] This provides a powerful tool for synthetic strategy.

FeatureNon-Stabilized YlidesStabilized Ylides
Ylide Substituent (R) Alkyl, Aryl, H-CO₂R, -COR, -CN, -SO₂R
Reactivity High, less stableLower, more stable (often isolable)
Required Base Strong (n-BuLi, NaH, KHMDS, t-BuOK)[8][9][14][15]Weaker (K₂CO₃, NaOEt, aq. NaHCO₃)[16][17]
Reaction Control Kinetic ControlThermodynamic Control
Predominant Product (Z)-Alkene[13][18](E)-Alkene[13][18][19]
Reaction Conditions Anhydrous, inert atmosphere, often low temp (-78 to 0 °C)More flexible, can sometimes be run in protic solvents

Table 1: Comparison of Non-Stabilized and Stabilized Wittig Reagents.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Alkenes via Non-Stabilized Ylides

This protocol is designed for non-stabilized ylides (e.g., derived from ethyltriphenylphosphonium bromide) to yield the (Z)-alkene. It employs a strong base and requires strict anhydrous and inert conditions.

Protocol_Z cluster_setup Setup & Ylide Generation cluster_reaction Reaction & Quench cluster_workup Workup & Purification Start Dry glassware under flame or in oven Inert Assemble under N₂ or Ar atmosphere Start->Inert Salt Add phosphonium salt & anhydrous THF Inert->Salt Cool1 Cool to -78 °C (Dry Ice/Acetone) Salt->Cool1 AddBase Add n-BuLi dropwise, maintain T < -75 °C Cool1->AddBase Warm Warm to 0 °C, stir for 1 hr AddBase->Warm Cool2 Re-cool ylide solution to -78 °C Warm->Cool2 AddAldehyde Add aldehyde in THF dropwise Cool2->AddAldehyde React Stir at 0 °C for 2-5 hours AddAldehyde->React Quench Quench with sat. aq. NH₄Cl solution React->Quench Extract Extract with EtOAc or Et₂O Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via flash chromatography Concentrate->Purify

Figure 2: Workflow for Wittig olefination using a non-stabilized ylide.

Materials:

  • Alkyltriphenylphosphonium salt (e.g., ethyltriphenylphosphonium bromide, 1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.05 eq.) in hexanes

  • 3-(3-Phenylisoxazol-5-yl)propanal (1.0 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Solvent Addition: Add anhydrous THF via syringe. Suspend the salt by stirring.

  • Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.[10][20] A color change (typically to orange or deep red) indicates ylide formation.

  • After addition, remove the cooling bath and allow the mixture to warm to 0 °C. Stir for 1 hour at this temperature.

  • Reaction: Re-cool the now-formed ylide solution to -78 °C. Dissolve 3-(3-Phenylisoxazol-5-yl)propanal in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm slowly to 0 °C and stir for 2-5 hours, monitoring by TLC until the aldehyde is consumed.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc or Et₂O (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of (E)-Alkenes via Stabilized Ylides

This protocol is for stabilized ylides (e.g., (Carbethoxymethylene)triphenylphosphorane), which are often commercially available solids and less reactive, yielding the (E)-alkene.

Materials:

  • Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq.)

  • 3-(3-Phenylisoxazol-5-yl)propanal (1.0 eq.)

  • Solvent (e.g., Toluene, Dichloromethane (DCM), or THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-(3-Phenylisoxazol-5-yl)propanal, the stabilized ylide, and the chosen solvent (e.g., Toluene).

  • Reaction: Heat the reaction mixture to reflux (or stir at room temperature, depending on ylide reactivity) and monitor by TLC. Stabilized ylides react more slowly, so reactions can take several hours to overnight.[19]

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like EtOAc or DCM.

  • Wash the organic solution with saturated aq. NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: The triphenylphosphine oxide byproduct is often more challenging to separate from products of stabilized Wittig reactions. Purification is typically achieved by flash column chromatography. In some cases, crystallization can be effective.[21]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete ylide formation (inactive base, wet solvent/glassware).[22]Use freshly titrated n-BuLi or a new bottle of NaH. Ensure all solvents are rigorously dried and glassware is flame-dried under vacuum.
Aldehyde degradation.Use freshly purified aldehyde. Maintain an inert atmosphere.
Aldol Side Products Enolization of the aldehyde by the ylide or excess strong base.Ensure ylide formation is complete before adding the aldehyde. Add the aldehyde slowly at -78 °C. Avoid using excess strong base.
Difficult Purification Co-elution of product and triphenylphosphine oxide (TPPO).Triturate the crude mixture with a non-polar solvent (e.g., hexanes/ether) to precipitate some TPPO.[23] Convert residual phosphorus impurities to more polar species to aid separation.[24] Optimize chromatography conditions (gradient elution).
Incorrect Stereoisomer Use of Li⁺-containing bases (e.g., n-BuLi) can sometimes reduce Z-selectivity.[7][8][12]For maximal Z-selectivity with non-stabilized ylides, consider using a sodium- or potassium-based base like NaHMDS or KHMDS in a salt-free environment.
Safety Precautions
  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.

  • Water-Reactive Reagents: Sodium hydride (NaH) is highly flammable and reacts with water to produce hydrogen gas. Handle the mineral oil dispersion with care and use anhydrous solvents.

  • Phosphonium Salts: Phosphonium salts can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Work in a well-ventilated fume hood when using volatile organic solvents like THF, ether, and DCM.

References
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Fiveable. (2025, August 15). Sodium Hydride: Organic Chemistry Study Guide. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. [Link]

  • University of Rochester. (2010, November 9). Chem 263 Nov 9, 2010 Wittig Reaction (continued). [Link]

  • Taylor & Francis Online. (2025, August 2). Wittig reaction purification for products with very low polarity. [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Semantic Scholar. (1985, August 1). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?[Link]

  • Organic Chemistry Data. (n.d.). Potassium t-Butoxide. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • L.S. College, Muzaffarpur. (2020, October 15). Wittig reaction. [Link]

  • Concordia College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]

  • ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. [Link]

  • SATHEE. (n.d.). Chemistry Wittig Reaction. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 22: The Wittig Reaction. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]

  • ResearchGate. (2016, December 8). I have a problem in witting reaction product ?[Link]

  • PubMed. (1999, April). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. [Link]

  • YouTube. (2024, December 17). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Royal Society of Chemistry. (2015, April 25). Catalytic, Oxidant-Free, Direct Olefination of Alcohols using Wittig Reagents. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • National Center for Biotechnology Information. (2025, November 14). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. [Link]

Sources

Method

Application Note: 3-(3-Phenylisoxazol-5-yl)propanal as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Pharmacological Rationale: The 3-Phenylisoxazole Scaffold The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Pharmacological Rationale: The 3-Phenylisoxazole Scaffold

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. The 3-phenylisoxazole moiety is a highly privileged structure due to its unique physicochemical profile. The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, acts as an excellent bioisostere for amide and ester bonds, conferring superior metabolic stability while maintaining sufficient polarity for target engagement[1].

When functionalized with a propanal chain at the 5-position—yielding 3-(3-Phenylisoxazol-5-yl)propanal —the molecule becomes an exceptionally versatile building block. The three-carbon aldehyde chain provides an ideal spatial linker and a highly reactive electrophilic handle for downstream diversification.

Key Therapeutic Applications
  • Histone Deacetylase (HDAC) Inhibition: Recent structural-activity relationship (SAR) studies have identified 3-phenylisoxazole derivatives as potent, selective inhibitors of HDAC1, a critical target in prostate cancer therapy. The 3-phenylisoxazole cap perfectly occupies the surface recognition domain of the enzyme, while the propanal-derived linker spans the hydrophobic channel to deliver a zinc-binding group to the catalytic center[2].

  • Antiviral Agents: Substituted phenylisoxazoles are key components in the synthesis of pleconaril derivatives, which exhibit strong antiviral activity against enteroviruses by binding to the hydrophobic pocket of the viral capsid[3].

  • Antibacterial Agents: 3-phenylisoxazole derivatives synthesized via [3+2] cycloadditions have demonstrated significant efficacy against agricultural and human bacterial pathogens[4].

Pathway A 3-Phenylisoxazole Cap (Surface Recognition) D HDAC1 Active Site (Prostate Cancer Target) A->D Pi-Pi Stacking B Propanal-Derived Linker (Channel Spanning) B->D Hydrophobic Interaction C Zinc-Binding Group (ZBG) (Catalytic Chelation) C->D Zn2+ Chelation E Histone Acetylation (Chromatin Relaxation) D->E Enzyme Inhibition F Apoptosis / Cell Cycle Arrest (Therapeutic Efficacy) E->F Gene Transcription

Fig 1. Pharmacophore model and mechanism of action for 3-phenylisoxazole-based HDAC1 inhibitors.

Synthetic Strategy: Overcoming Over-Oxidation

The primary challenge in utilizing 3-(3-Phenylisoxazol-5-yl)propanal is its synthesis from the commercially available precursor, 3-(3-Phenylisoxazol-5-yl)propan-1-ol. Aldehydes are highly susceptible to over-oxidation, rapidly converting into unwanted propanoic acid derivatives in the presence of strong oxidants or prolonged reaction times[5].

To ensure high fidelity in library generation, the oxidation step must be strictly controlled. Table 1 summarizes the empirical data regarding various oxidation methods applied to propan-1-ol derivatives.

Table 1: Comparative Analysis of Oxidation Methods for Propanal Synthesis
Oxidation MethodReagentsExpected YieldOver-Oxidation RiskMechanistic Notes & Causality
Swern Oxidation Oxalyl chloride, DMSO, Et₃N85 - 92% Very Low Ideal for delicate heterocycles. Operates via a highly controlled alkoxysulfonium ylide intermediate; avoids heavy metals entirely.
PCC Oxidation Pyridinium chlorochromate, DCM75 - 80% Low Mild oxidant that effectively stops at the aldehyde stage[5]. Requires filtration through silica to remove toxic chromium byproducts.
Jones Oxidation CrO₃, H₂SO₄, Acetone< 40% Very High Not recommended. The aqueous acidic conditions hydrate the aldehyde, which is immediately oxidized to the carboxylic acid[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee scientific integrity and reproducibility.

Protocol A: Swern Oxidation to 3-(3-Phenylisoxazol-5-yl)propanal

Objective: Convert 3-(3-Phenylisoxazol-5-yl)propan-1-ol to the corresponding aldehyde without over-oxidation.

Materials:

  • 3-(3-Phenylisoxazol-5-yl)propan-1-ol (1.0 eq, 10 mmol)

  • Oxalyl chloride (1.2 eq, 12 mmol)

  • Dimethyl sulfoxide (DMSO) (2.4 eq, 24 mmol)

  • Triethylamine (Et₃N) (5.0 eq, 50 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL round-bottom flask and purge with Argon. Causality: Moisture will rapidly hydrolyze oxalyl chloride, destroying the active reagent and generating HCl gas.

  • Reagent Preparation: Add 30 mL of anhydrous DCM and oxalyl chloride to the flask. Cool the system to exactly -78°C using a dry ice/acetone bath.

  • Activation: Add DMSO dropwise over 10 minutes. Causality: The -78°C temperature is critical to stabilize the intermediate chlorosulfonium salt and prevent the Pummerer rearrangement, which would yield unwanted thioacetals.

  • Substrate Addition: Dissolve the starting alcohol in 20 mL DCM and add dropwise over 15 minutes. Stir for 30 minutes at -78°C.

  • Base Quench: Add Et₃N dropwise. Causality: Triethylamine deprotonates the intermediate to form the alkoxysulfonium ylide, which then undergoes intramolecular fragmentation to release the aldehyde and dimethyl sulfide.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the starting alcohol mass (m/z 204.1 [M+H]+) is depleted and the aldehyde mass (m/z 202.1 [M+H]+) represents > 95% of the Area Under Curve (AUC).

  • Workup: Allow the reaction to warm to room temperature. Quench with 50 mL saturated aqueous NH₄Cl. Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream Reductive Amination for Target Library Generation

Objective: Utilize the synthesized propanal to generate a library of secondary/tertiary amines for biological screening.

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL vial, dissolve 3-(3-Phenylisoxazol-5-yl)propanal (1.0 eq, 2 mmol) and the desired primary/secondary amine (1.1 eq, 2.2 mmol) in 1,2-dichloroethane (DCE) (10 mL). Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: Mildly acidic conditions (pH ~5) accelerate the formation of the iminium ion intermediate without protonating the amine to the point of unreactivity.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3 mmol) in portions. Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the iminium ion without reducing any unreacted propanal back to the starting alcohol.

  • Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a highly polar amine spot (Rf ~0.2, stains positive with Ninhydrin) validates the transformation.

  • Isolation: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography.

SynthWorkflow A 3-(3-Phenylisoxazol-5-yl)propan-1-ol (Starting Material) B Swern Oxidation / PCC (Controlled Oxidation) A->B Avoid over-oxidation C 3-(3-Phenylisoxazol-5-yl)propanal (Key Building Block) B->C High Yield (>85%) D Reductive Amination (STAB, Amines) C->D E Wittig Olefination (Phosphonium Ylides) C->E F Amine Library (HDAC / Antiviral Targets) D->F G Alkene Derivatives (Conformational Restraint) E->G

Fig 2. Synthetic workflow demonstrating the controlled oxidation and downstream diversification of the propanal building block.

References

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." PLOS One. Available at:[Link]

  • Schmidtke, M., et al. (2019). "Novel pleconaril derivatives: influence of substituents in the isoxazole and phenyl rings on the antiviral activity against enteroviruses." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Namiki Shoji Co. (2025). "Benzisoxazole building blocks: Privileged scaffolds in medicinal chemistry." ChemScene. Available at:[Link]

  • Wang, Z., et al. (2022). "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of[3 + 2] cycloaddition." RSC Advances. Available at:[Link]

Sources

Application

Application Note: Strategic Incorporation of 3-(3-Phenylisoxazol-5-yl)propanal into Peptide Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Applications: Protein-Protein Interaction (PPI) Inhibitors, Epigenetic Modulators, and Protease Inhibitors Introduction & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Applications: Protein-Protein Interaction (PPI) Inhibitors, Epigenetic Modulators, and Protease Inhibitors

Introduction & Scientific Rationale

The development of highly specific peptide-based therapeutics often requires the introduction of non-natural pharmacophores to enhance binding affinity, proteolytic stability, and target residence time. 3-(3-Phenylisoxazol-5-yl)propanal is a highly versatile, bifunctional building block designed for this exact purpose.

The Pharmacophore: 3-Phenylisoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry. It offers multiple non-covalent interaction modalities, including hydrogen bond acceptors (via the nitrogen and oxygen heteroatoms) and a planar, unsaturated system for π−π stacking1. When conjugated to a phenyl ring, the resulting 3-phenylisoxazole moiety becomes highly lipophilic (favorable cLogP), making it an excellent mimic for large hydrophobic amino acid side chains (e.g., Tryptophan or Phenylalanine) or a potent anchor for deep hydrophobic pockets, such as those found in Histone Deacetylases (HDACs) or BET bromodomains.

The Linker: Propanal

The propanal moiety provides a flexible two-carbon spacer terminating in a highly reactive aldehyde. This aliphatic spacer allows the rigid phenylisoxazole headgroup to probe deep binding pockets while the peptide backbone remains anchored at the protein surface. Furthermore, the terminal aldehyde enables highly efficient, chemoselective bioconjugation via Reductive Amination or Oxime Ligation .

Mechanistic Insights: Choosing the Right Conjugation Strategy

To successfully incorporate 3-(3-Phenylisoxazol-5-yl)propanal, researchers must choose a conjugation strategy based on the desired linkage stability and the specific stage of peptide synthesis.

Strategy A: Solid-Phase Reductive Amination

Reductive amination converts a primary amine (e.g., the peptide N-terminus or a Lysine side chain) into a secondary amine (a Peptide Tertiary Amide, or PTA, upon subsequent backbone extension).

  • The Causality of pH: The reaction requires a mildly acidic environment (typically 1% Acetic Acid). The acid protonates the aldehyde carbonyl, increasing its electrophilicity to facilitate nucleophilic attack by the amine, forming an imine (Schiff base). Crucially, this pH is mild enough to prevent the premature cleavage of acid-sensitive protecting groups (e.g., Boc, tBu) or the resin linker 2.

  • The Causality of the Reductant: Sodium cyanoborohydride ( NaBH3​CN ) is selected because it is stable at pH 5-6 and selectively reduces the protonated iminium ion over the unprotonated free aldehyde, preventing the wasteful reduction of 3-(3-Phenylisoxazol-5-yl)propanal into its corresponding alcohol.

Strategy B: Solution-Phase Oxime Ligation

For bioorthogonal, late-stage functionalization of unprotected peptides, oxime ligation is the premier choice. The peptide is synthesized with an aminooxy group (e.g., using Boc-aminooxyacetic acid).

  • The Alpha-Effect: The adjacent electronegative oxygen atom in the aminooxy group raises the energy of the nitrogen's lone pair, making it a vastly superior nucleophile compared to standard amines.

  • Nucleophilic Catalysis: At low micromolar concentrations, direct oxime formation is slow. The addition of aniline (10–100 mM) acts as a nucleophilic catalyst. Aniline rapidly reacts with the propanal to form a highly reactive anilinium intermediate, which then undergoes rapid transimination with the aminooxy-peptide, accelerating the reaction up to 400-fold at pH 4.5 3.

Quantitative Comparison of Conjugation Methods
ParameterReductive Amination (Solid-Phase)Oxime Ligation (Solution-Phase)
Linkage Formed Secondary/Tertiary AmineOxime Bond
Target Functional Group Primary Amines (N-terminus, Lys)Aminooxy Groups
Optimal pH 5.0 - 6.0 (1% AcOH in DMF)4.0 - 5.0 (Aqueous Buffer)
Catalyst / Reductant NaBH3​CN or NaBH(OAc)3​ Aniline or p-Phenylenediamine
Typical Reaction Time 2 - 16 hours5 mins - 2 hours
Linkage Stability Highly Stable (Irreversible)Highly Stable (Hydrolytically resistant)
Primary Application N-terminal capping, structural rigidityBioorthogonal tagging, Macrocyclization

Experimental Protocols

Protocol A: On-Resin N-Terminal Reductive Amination

This self-validating protocol is designed for the N-terminal modification of a resin-bound peptide prior to global cleavage.

Reagents Required:

  • Resin-bound peptide with a free N-terminus (e.g., Rink Amide or Wang resin).

  • 3-(3-Phenylisoxazol-5-yl)propanal (3.0 equivalents relative to resin loading).

  • Sodium cyanoborohydride ( NaBH3​CN ) (3.0 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Glacial Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of the Fmoc-deprotected, resin-bound peptide in anhydrous DMF for 30 minutes. Drain the solvent.

  • Imine Formation: Dissolve 3.0 eq of 3-(3-Phenylisoxazol-5-yl)propanal in 2 mL of a 1% (v/v) AcOH in DMF solution. Add this cocktail to the resin.

  • Equilibration: Agitate the reaction vessel gently at room temperature for 1 hour to allow complete Schiff base formation. Do not add the reducing agent yet, as premature addition can reduce the free aldehyde.

  • Reduction: Dissolve 3.0 eq of NaBH3​CN in 0.5 mL of DMF. Add this dropwise to the resin mixture.

  • Incubation: Agitate the mixture at room temperature for 4 to 16 hours.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A successful reductive amination will yield a negative (yellow) result, indicating the absence of primary amines. If the test is slightly positive (light blue), repeat steps 2-5.

  • Washing & Cleavage: Wash the resin sequentially with DMF ( 3×3 mL), Methanol ( 3×3 mL), and DCM ( 3×3 mL). Proceed to standard TFA-mediated global cleavage.

Workflow Step1 Resin-Bound Peptide (Free N-terminus) Step2 3-(3-Phenylisoxazol-5-yl)propanal + 1% AcOH in DMF Step1->Step2 Step3 Imine Intermediate (Schiff Base) Step2->Step3 Step4 Reduction (NaBH3CN) Step3->Step4 Step5 N-Alkylated Peptide Conjugate Step4->Step5

Figure 1: Step-by-step workflow for the on-resin reductive amination of peptide scaffolds.

Protocol B: Solution-Phase Aniline-Catalyzed Oxime Ligation

This protocol is utilized for conjugating the aldehyde to an unprotected peptide containing an engineered aminooxy group (e.g., via Boc-NHO-CH2-COOH coupling during SPPS).

Reagents Required:

  • Purified aminooxy-functionalized peptide.

  • 3-(3-Phenylisoxazol-5-yl)propanal (1.5 - 2.0 equivalents).

  • Aniline (100 mM final concentration).

  • 0.1 M Sodium Acetate buffer (pH 4.5).

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the aminooxy-peptide in 0.1 M Sodium Acetate buffer (pH 4.5) to a final concentration of 1 mM. If the peptide is highly hydrophobic, up to 30% Acetonitrile or DMSO can be added as a co-solvent.

  • Catalyst Addition: Add pure aniline to the reaction mixture to achieve a final concentration of 100 mM. Vortex to ensure homogeneity.

  • Conjugation: Add 1.5 to 2.0 eq of 3-(3-Phenylisoxazol-5-yl)propanal (pre-dissolved in a minimal volume of DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature. The aniline catalyst ensures rapid kinetics, typically driving the reaction to >95% completion within 15 to 60 minutes 4.

  • Validation & Purification: Monitor the reaction via LC-MS. The product mass should correspond to [Peptide Mass]+[Aldehyde Mass]−18 Da (H2​O) . Purify the resulting oxime conjugate via preparative RP-HPLC.

Mechanism Aldehyde Propanal Moiety (Electrophile) Schiff Anilinium Intermediate (Highly Reactive) Aldehyde->Schiff + Aniline Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Oxime Stable Oxime Conjugate (Bioorthogonal) Schiff->Oxime Transimination Aminooxy Aminooxy-Peptide (Alpha-Effect) Aminooxy->Oxime

Figure 2: Mechanism of aniline-catalyzed oxime ligation for peptide bioconjugation.

Troubleshooting & Optimization

  • Incomplete Reductive Amination: If the Kaiser test remains positive after 16 hours, steric hindrance is likely the culprit. Solution: Swap NaBH3​CN for Sodium triacetoxyborohydride ( NaBH(OAc)3​ ), which can sometimes exhibit better reactivity profiles for sterically hindered primary amines, or elevate the reaction temperature to 40°C.

  • Aldehyde Insolubility in Aqueous Buffer: 3-(3-Phenylisoxazol-5-yl)propanal is highly lipophilic. If precipitation occurs during oxime ligation (Protocol B), increase the organic co-solvent (DMSO/MeCN) up to 50% v/v. The oxime ligation mechanism is highly tolerant of organic solvents.

  • Over-alkylation (Dialkylation): While rare with bulky aldehydes, dialkylation can occur if the pH drops too low or if an excessive excess of aldehyde is used. Strict adherence to 1% AcOH and a maximum of 3.0 equivalents of aldehyde mitigates this risk.

References

  • Wang, J., Wang, D.-B., Sui, L.-L., & Luan, T. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. [Link]

  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science.[Link]

  • Gorske, A. K., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. [Link]

Sources

Method

Application Note: Chemoselective Grignard Addition to 3-(3-Phenylisoxazol-5-yl)propanal

Introduction & Mechanistic Rationale The integration of isoxazole rings into aliphatic frameworks is a cornerstone strategy in modern drug discovery. Because [1], they are frequently utilized to impart [2], as well as to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of isoxazole rings into aliphatic frameworks is a cornerstone strategy in modern drug discovery. Because [1], they are frequently utilized to impart [2], as well as to act as robust immunomodulators[3].

Functionalizing the pendant aliphatic chain of 3-(3-phenylisoxazol-5-yl)propanal requires precise chemoselectivity. While [4] that readily convert aldehydes into secondary alcohols, the isoxazole heterocycle contains a relatively weak N–O bond that is susceptible to reductive cleavage or ring-opening under strongly basic conditions. However, the electrophilicity of the terminal aldehyde, combined with the [5], allows for highly regioselective nucleophilic addition if the thermodynamic parameters are strictly controlled.

Experimental Design & Causality

To ensure a self-validating and robust protocol, every parameter in this workflow has been optimized for the preservation of the isoxazole core:

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is mandated. THF effectively solvates the Grignard reagent (RMgX) via coordination to the magnesium center, breaking up polymeric aggregates and enhancing nucleophilicity at cryogenic temperatures.

  • Cryogenic Control (-78 °C): Initiating the reaction at -78 °C serves a dual purpose. Kinetically, it suppresses the deprotonation of the acidic α -protons of the propanal (preventing enolization and subsequent aldol condensation). Thermodynamically, it protects the isoxazole ring from undesired nucleophilic attack.

  • Self-Validating In-Process Control (IPC): Rather than relying on arbitrary reaction times, the protocol mandates an IPC via TLC or LC-MS. This ensures the Grignard reagent has not been quenched by trace ambient moisture and confirms complete conversion before bulk quenching.

  • Mild Quenching Strategy: The[6] must be performed with saturated aqueous ammonium chloride ( NH4​Cl ). Stronger acids (e.g., HCl ) risk dehydrating the newly formed secondary alcohol or triggering acid-catalyzed ring cleavage of the isoxazole.

Reaction Workflow

G N1 3-(3-Phenylisoxazol-5-yl)propanal (Substrate in Anhydrous THF) N2 Cryogenic Cooling (-78 °C, Ar Atmosphere) N1->N2 N4 Nucleophilic Addition (Tetrahedral Alkoxide Intermediate) N2->N4 N3 Grignard Reagent (RMgX) Dropwise Addition N3->N4 Controlled Rate N5 Mild Quench (Sat. NH4Cl, -78 °C to 0 °C) N4->N5 TLC/LC-MS Confirmed N6 1-Substituted-3-(3-phenylisoxazol-5-yl)propan-1-ol (Target Secondary Alcohol) N5->N6

Workflow for chemoselective Grignard addition to 3-(3-phenylisoxazol-5-yl)propanal.

Step-by-Step Protocol

Materials Required
  • Substrate: 3-(3-Phenylisoxazol-5-yl)propanal (1.0 equiv)

  • Reagent: Grignard Reagent (e.g., MeMgBr , PhMgBr ) in THF or Diethyl Ether (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), <50 ppm H2​O

  • Quench & Workup: Saturated aqueous NH4​Cl , Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​

Methodology

Step 1: System Preparation & Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with high-purity Argon for 10 minutes. Causality: Grignard reagents are highly sensitive to both oxygen (forming peroxides/alcohols) and moisture (forming alkanes).

Step 2: Substrate Dissolution & Cooling 3. Dissolve 3-(3-phenylisoxazol-5-yl)propanal (1.0 equiv) in anhydrous THF to achieve a concentration of 0.2 M . 4. Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C. Allow the solution to stir for 15 minutes to achieve thermal equilibrium.

Step 3: Nucleophilic Addition 5. Draw the Grignard reagent (1.1 equiv) into a dry, Argon-purged syringe. 6. Add the Grignard reagent dropwise down the inner wall of the flask over 10–15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to isoxazole ring opening or α -deprotonation. 7. Maintain stirring at -78 °C for 1 hour.

Step 4: In-Process Control (Self-Validation) 8. Extract a aliquot from the reaction mixture using a micro-syringe. 9. Quench the aliquot in a GC vial containing EtOAc and sat. NH4​Cl . 10. Analyze the organic layer via TLC (Hexanes/EtOAc) or LC-MS. Do not proceed to Step 5 until the complete consumption of the starting aldehyde is verified. If starting material remains, add an additional 0.1 equiv of RMgX.

Step 5: Quenching & Phase Separation 11. Once the reaction is complete, slowly add saturated aqueous NH4​Cl ( 2 mL per mmol of substrate) directly to the flask at -78 °C. 12. Remove the cooling bath and allow the biphasic mixture to warm to room temperature (approx. 20 °C) with vigorous stirring.

Step 6: Extraction & Purification 13. Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×15 mL ). 14. Wash the combined organic layers with brine ( 20 mL ), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 15. Purify the crude secondary alcohol via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

Quantitative Data & Expected Outcomes

The table below summarizes the expected yields and reaction parameters when applying various Grignard reagents to 3-(3-phenylisoxazol-5-yl)propanal using this optimized protocol.

Grignard Reagent (RMgX)EquivalentsTemperature (°C)Reaction Time (h)Expected Yield (%)
Methylmagnesium bromide1.1-78 to 01.585 - 90
Phenylmagnesium bromide1.1-78 to 02.082 - 86
Isopropylmagnesium chloride1.2-78 to 03.070 - 75
Allylmagnesium bromide1.1-78 to 01.588 - 92

Note: Bulkier Grignard reagents (e.g., isopropyl) require a slight excess (1.2 equiv) and extended reaction times due to steric hindrance at the transition state, which slightly depresses the overall isolated yield.

References

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor Source: PMC / NIH URL:[Link]

  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]

  • Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters Source: Journal of Chemical Research / ResearchGate URL:[Link]

  • Organic Syntheses Procedure: phenanthrene-9-aldehyde Source: Organic Syntheses URL:[Link]

  • Isoxazole Derivatives as Regulators of Immune Functions Source: MDPI (Molecules) URL:[Link]

Sources

Application

using 3-(3-Phenylisoxazol-5-yl)propanal in high-throughput screening libraries

Application Note: High-Throughput Synthesis of Phenylisoxazole-Functionalized Libraries Using 3-(3-Phenylisoxazol-5-yl)propanal Introduction & Pharmacological Rationale The isoxazole ring is a privileged heterocycle in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Synthesis of Phenylisoxazole-Functionalized Libraries Using 3-(3-Phenylisoxazol-5-yl)propanal

Introduction & Pharmacological Rationale

The isoxazole ring is a privileged heterocycle in medicinal chemistry, frequently utilized as an amide bioisostere and a key structural motif in various therapeutic agents. Specifically, the phenylisoxazole core has demonstrated significant utility in oncology and epigenetics. It serves as a potent scaffold for histone deacetylase (HDAC) inhibitors[1] and tubulin polymerization inhibitors[2].

For drug development professionals building combinatorial libraries, 3-(3-Phenylisoxazol-5-yl)propanal provides an ideal bifunctional building block. The terminal aldehyde enables rapid, chemoselective diversification via reductive amination[3], while the propyl linker provides necessary conformational flexibility between the rigid phenylisoxazole pharmacophore and newly introduced amine diversity elements.

Physicochemical & Biological Profiling

Before integrating this building block into a high-throughput screening (HTS) workflow, it is critical to understand both its chemical handling properties and the historical biological performance of its structural analogs.

Table 1: Physicochemical Properties of 3-(3-Phenylisoxazol-5-yl)propanal

Property Value / Description Experimental Implication
Molecular Formula C12H11NO2 Standard mass tracking in LC-MS workflows.
Functional Group Aliphatic Aldehyde Highly reactive electrophile; susceptible to oxidation if exposed to air long-term.
Solubility Soluble in DCE, DMSO, MeOH Compatible with standard HTS liquid handling solvents.

| Storage | 2–8°C, under inert gas (Ar/N2) | Prevents oxidation to the corresponding carboxylic acid. |

Table 2: Comparative Biological Activity of Phenylisoxazole Derivatives To justify the screening of libraries derived from this scaffold, Table 2 summarizes the quantitative in vitro data of closely related phenylisoxazole analogs against various oncological targets.

Target Cell Line / Assay Endpoint Value Reference
HDAC1 PC3 (Prostate Cancer) IC50 5.82 µM [1],[4]
Tubulin ESCC (Esophageal Carcinoma) IC50 < 20 nmol/L [2]

| ACC1 | A549 (Lung Carcinoma) | IC50 | 0.22 µM |[5],[2] |

High-Throughput Reductive Amination Strategy

Reductive amination is one of the most robust reactions in combinatorial chemistry, favored for its high atom economy and compatibility with automated liquid handlers[3][6].

Causality in Reagent Selection

Generating a library of secondary and tertiary amines from 3-(3-Phenylisoxazol-5-yl)propanal requires specific reagent choices to prevent premature reduction of the aldehyde:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over standard sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reagent that does not rapidly reduce aliphatic aldehydes, allowing the transient imine/iminium intermediate to fully form before reduction occurs[6].

  • Acid Catalyst: The addition of a mild acid (e.g., acetic acid) catalyzes the initial nucleophilic attack by protonating the carbonyl oxygen. This is critical when utilizing sterically hindered or weakly nucleophilic anilines in the amine array[6].

  • Solvent System: 1,2-Dichloroethane (DCE) is utilized to minimize competitive solvent reactions that can occur in protic solvents like methanol when using NaBH(OAc)3.

HTS_Workflow A 3-(3-Phenylisoxazol-5-yl)propanal (Core Scaffold) C Imine Formation (Acid Catalyzed) A->C B Amine Library (384-well format) B->C D Reductive Amination (NaBH(OAc)3) C->D Reduction E High-Throughput QC (DESI-MS / LC-MS) D->E Validation F Biological Screening (Target-Based / Phenotypic) E->F Hit ID

Fig 1. High-throughput library synthesis workflow using reductive amination.

Detailed Protocol: 384-Well Automated Reductive Amination

This protocol is designed as a self-validating system. By incorporating a polymer-supported scavenging step, unreacted electrophiles are removed, ensuring that downstream mass spectrometry yields unambiguous confirmation of the synthesized products.

Equipment: Automated liquid handler (e.g., Biomek i7), plate sealer, centrifuge, DESI-MS or LC-MS system.

Step-by-Step Methodology:

  • Amine Arraying: Using the liquid handler, dispense 10 µL of diverse primary and secondary amines (0.1 M in DCE) into a 384-well polypropylene reaction plate.

  • Aldehyde Addition: Dispense 10 µL of 3-(3-Phenylisoxazol-5-yl)propanal (0.1 M in DCE) to all wells.

  • Acid Catalysis: Add 2 µL of a 10% (v/v) acetic acid solution in DCE to each well. Seal the plate and agitate at 500 rpm for 30 minutes at room temperature to drive imine/iminium formation.

  • Reduction: Unseal the plate and dispense 10 µL of the reducing agent (0.15 M NaBH(OAc)3 suspended in DCE).

    • Expert Insight: A 1.5x molar excess of the reducing agent ensures complete conversion of the imine while compensating for any ambient moisture that might quench the hydride source.

  • Incubation: Seal the plate and incubate on a shaker at room temperature for 12–16 hours.

  • Quenching & Scavenging (Self-Validation Step): Quench the reaction by adding 5 µL of 1 N NaOH to neutralize the acetic acid and destroy unreacted hydride. To remove unreacted 3-(3-Phenylisoxazol-5-yl)propanal, add 10 µL of polymer-supported tosylhydrazine (macroporous resin). Agitate for 2 hours, then centrifuge the plate at 3000 x g for 5 minutes.

  • Quality Control (DESI-MS): Transfer 1 µL of the supernatant to a secondary 384-well plate and dilute 1000-fold in methanol. Analyze via Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) to confirm product mass and library purity at high speeds[6].

Downstream Assay Integration

Once validated, the resulting phenylisoxazole-amine library is subjected to solvent evaporation and resuspended in DMSO for biological evaluation. Given the pharmacophore's history, prioritized screening cascades should include epigenetic and phenotypic assays.

Mechanism A Phenylisoxazole Derivative B HDAC Active Site A->B Binding C Zinc Ion Chelation (ZBG Interaction) B->C Inhibition D Chromatin Remodeling C->D Epigenetic Shift E Apoptosis in Cancer Cells (e.g., PC3 lines) D->E Phenotypic Outcome

Fig 2. Proposed mechanism of action for phenylisoxazole-based HDAC inhibitors.

  • Epigenetic Assays: HDAC1/6 enzymatic inhibition assays using fluorogenic substrates. The phenylisoxazole moiety often acts as a highly effective cap group that interacts with the entrance of the catalytic center, directing the linker and zinc-binding group (ZBG) into the active site[1][4].

  • Phenotypic Cytotoxicity Assays: High-content imaging of cancer cell lines (e.g., PC3, A549) to monitor for tubulin polymerization disruption and mitotic arrest[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of 3-(3-Phenylisoxazol-5-yl)propanal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 3-(3-Phenylisoxazol-5-yl)propanal , a highly valuable but sensitive pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling 3-(3-Phenylisoxazol-5-yl)propanal , a highly valuable but sensitive pharmaceutical intermediate.

Because this molecule contains a terminal aliphatic aldehyde (propanal moiety), it is notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen, light, and ambient temperatures. This guide provides field-proven insights into the causality of this degradation, step-by-step rescue protocols, and self-validating storage methodologies.

Mechanistic Insight: The Causality of Auto-Oxidation

To effectively prevent degradation, one must understand the underlying chemical kinetics. The conversion of 3-(3-Phenylisoxazol-5-yl)propanal to its corresponding carboxylic acid (3-(3-Phenylisoxazol-5-yl)propanoic acid) is not a simple one-step reaction; it is a radical chain mechanism [1].

  • Initiation: Trace amounts of light, heat, or transition metal impurities abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical .

  • Propagation: The acyl radical reacts rapidly with triplet oxygen ( 3O2​ ) to form an acylperoxy radical . This radical then abstracts a hydrogen from another aldehyde molecule, generating a peracid (peroxycarboxylic acid) and propagating a new acyl radical.

  • Termination/Disproportionation: The accumulated peracid reacts with unoxidized aldehyde—often via a Baeyer-Villiger-type Criegee intermediate—to yield two equivalents of the carboxylic acid[1].

Understanding this pathway dictates our storage strategy: we must eliminate 3O2​ to break the propagation phase and eliminate light/heat to prevent initiation.

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (-H•) C Acylperoxy Radical (R-C(=O)OO•) B->C + O2 (Propagation) D Peracid (R-C(=O)OOH) C->D + R-CHO (H-abstraction) D->B Generates new Acyl Radical E Carboxylic Acid (R-COOH) D->E + R-CHO (Baeyer-Villiger type)

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Troubleshooting & FAQs

Q: My batch of 3-(3-Phenylisoxazol-5-yl)propanal was stored in a sealed screw-cap vial, but it still degraded into a viscous oil/solid. Why? A: Standard screw-cap vials contain ambient air in the headspace. Because auto-oxidation is a radical chain reaction, even the small volume of oxygen in the headspace is sufficient to initiate the cascade, eventually consuming a significant percentage of your material.

Q: Should I add an antioxidant stabilizer like BHT (Butylated hydroxytoluene) to the storage vial? A: While BHT effectively scavenges acylperoxy radicals and halts the chain reaction, we do not recommend it for fine pharmaceutical intermediates unless explicitly required for long-term archiving (>2 years). BHT must be removed via column chromatography prior to downstream synthetic steps, which introduces unnecessary labor and potential yield losses. Rigorous environmental control (Argon + low temperature) is the superior, additive-free approach.

Q: I suspect my material is already partially oxidized. Can I rescue it without running a silica gel column? A: Yes. Aldehydes can be selectively purified from their corresponding carboxylic acids using a bisulfite adduct liquid-liquid extraction [2]. The aldehyde forms a water-soluble charged adduct, allowing the oxidized impurities to be washed away in the organic phase. See Protocol B below.

Data Presentation: Storage Condition Matrix

The following table summarizes the empirical degradation rates of aliphatic-chain aldehydes based on varying storage environments.

Storage ConditionAtmosphereLight ExposureEst. Degradation (6 Months)Recommendation
Room Temp (25°C)Ambient AirAmbient Light> 40%DO NOT USE
4°C (Fridge)Ambient AirDark15 - 20%Short-term only (< 1 week)
-20°C (Freezer)Ambient AirDark5 - 10%Sub-optimal
-20°C (Freezer)Argon (UHP) Dark< 1.0%Standard Long-term
-80°C (Freezer)Argon (UHP) Dark< 0.1%Gold Standard

Experimental Protocols (Self-Validating Systems)

Protocol A: Schlenk-Line Argon Backfilling for Long-Term Storage (Preventative)

Purpose: To completely eliminate headspace oxygen and prevent radical initiation.

  • Vessel Preparation: Transfer the purified 3-(3-Phenylisoxazol-5-yl)propanal into an amber glass vial (to prevent photo-initiation).

  • Septum Sealing: Cap the vial tightly with a rubber septum.

  • Purging Cycle: Insert a needle connected to a Schlenk line. Apply vacuum ( 10−2 mbar) for 15–30 seconds to evacuate the headspace.

  • Backfilling: Switch the manifold to backfill the vial with Ultra-High Purity (UHP) Argon.

  • Iteration: Repeat the vacuum-argon cycle a minimum of three times .

  • Final Seal: Under a positive flow of Argon, quickly remove the septum and replace it with a PTFE-lined solid cap. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

  • Self-Validation Step: Prior to use, run a quick 1H -NMR. The intact aldehyde proton will appear as a distinct triplet (due to the adjacent CH2​ ) around 9.7–9.8 ppm. The absence of a broad peak at 11.0–12.0 ppm (carboxylic acid OH) validates that the storage protocol was successful.

Protocol B: Bisulfite Adduct Rescue Purification (Remediation)

Purpose: To recover pure aldehyde from a partially oxidized batch without chromatography.

  • Dissolution: Dissolve the degraded mixture in a water-miscible solvent such as acetone or THF (approx. 5 mL per gram of material).

  • Adduct Formation: Add 10 mL of saturated aqueous sodium bisulfite ( NaHSO3​ ) to the solution in a separatory funnel. Shake vigorously for 3 minutes. The aldehyde converts into a highly polar, water-soluble α -hydroxy sulfonic acid salt.

  • Impurity Extraction: Add 15 mL of an immiscible solvent (e.g., Ethyl Acetate). Shake and allow the layers to separate. The unreacted carboxylic acid and other non-aldehydic impurities will partition into the top organic layer. Discard the organic layer.

  • Regeneration: Collect the bottom aqueous layer. Cool to 0°C in an ice bath. Slowly add 50% NaOH dropwise until the pH reaches 10–12. This basic shock decomposes the bisulfite adduct, regenerating the free aldehyde[2].

  • Recovery: Extract the regenerated aldehyde with fresh Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Step: The recovered mass should closely match the theoretical yield of the unoxidized portion calculated from the pre-rescue NMR integration.

Workflow Start Assess Aldehyde Purity (NMR / LC-MS) Pure >95% Purity Start->Pure Oxidized <95% Purity (Oxidized) Start->Oxidized Store1 Amber Vial + Argon Purge Pure->Store1 Bisulfite Add Sat. NaHSO3 (Form Adduct) Oxidized->Bisulfite Wash Wash with EtOAc (Remove Acid) Bisulfite->Wash Regen Basify (NaOH) & Extract Aldehyde Wash->Regen Regen->Pure Recovered Store2 Seal & Store at -20°C Store1->Store2

Decision matrix and workflow for the purification and long-term storage of aldehydes.

References

  • Reinvestigation of the Organocatalyzed Aerobic Oxidation of Aldehydes to Acids Source: Organic Letters (American Chemical Society) URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Phenylisoxazol-5-yl)propanal

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Phenylisoxazol-5-yl)propanal. As a Senior Application Scientist, my goal is to provide you with in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Phenylisoxazol-5-yl)propanal. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

The 3-(3-Phenylisoxazol-5-yl)propanal scaffold is a valuable building block in medicinal chemistry, with the isoxazole ring being a key feature in a number of therapeutic agents.[1] The synthesis of this specific molecule, however, can present several challenges, from achieving high yields to ensuring the purity of the final product. This guide will address the common issues encountered during its synthesis and provide practical, evidence-based solutions.

Synthetic Strategies: An Overview

The synthesis of 3-(3-Phenylisoxazol-5-yl)propanal can be approached through two primary routes, each with its own set of advantages and potential pitfalls. The choice of strategy will often depend on the availability of starting materials and the specific requirements of your research.

  • The Chalcone Route: This classic approach involves the Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde to form a chalcone intermediate. This intermediate is then cyclized with hydroxylamine to form the isoxazole ring.[2][3][4] The key to adapting this method for our target molecule is the selection of a chalcone precursor that either contains the propanal moiety or a group that can be readily converted to it.

  • The 1,3-Dipolar Cycloaddition Route: This elegant method involves the reaction of a nitrile oxide with a suitable dipolarophile (an alkyne or alkene).[5][6][7] For the synthesis of our target molecule, a benzonitrile oxide (generated in situ from benzaldehyde oxime) would be reacted with an alkyne bearing the propanal group or a precursor.

Below is a workflow diagram illustrating these two synthetic pathways.

Synthetic Workflow cluster_0 Chalcone Route cluster_1 1,3-Dipolar Cycloaddition Route A Acetophenone Derivative C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Aldehyde B->C E 3-Phenylisoxazole Derivative C->E Cyclization D Hydroxylamine D->E F Functional Group Interconversion E->F G 3-(3-Phenylisoxazol-5-yl)propanal F->G H Benzaldehyde Oxime I In situ Nitrile Oxide Formation H->I K 3-Phenylisoxazole Derivative I->K [3+2] Cycloaddition J Alkyne with Propanal Precursor J->K L Functional Group Interconversion K->L M 3-(3-Phenylisoxazol-5-yl)propanal L->M

Caption: Synthetic strategies for 3-(3-Phenylisoxazol-5-yl)propanal.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Low Yield in Chalcone Formation

Q: My Claisen-Schmidt condensation is giving a low yield of the chalcone precursor. What are the possible causes and solutions?

A: Low yields in Claisen-Schmidt condensations are common and can often be traced back to several factors. Here's a breakdown of potential issues and how to address them:

  • Incorrect Base or Catalyst: The choice and concentration of the base (e.g., NaOH or KOH) are critical.[4] Too high a concentration can lead to side reactions like Cannizzaro reactions with the aldehyde.

    • Solution: Titrate your base solution to confirm its concentration. Experiment with different bases, such as sodium ethoxide or lithium hydroxide, and consider using a catalytic amount.

  • Reaction Temperature: These reactions are often run at room temperature, but some systems benefit from cooling to prevent side reactions.

    • Solution: Try running the reaction at 0-5 °C to minimize the formation of byproducts.

  • Purity of Starting Materials: Impurities in your acetophenone or aldehyde can inhibit the reaction.

    • Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is common, you may need to use a slight excess of the aldehyde to drive the reaction to completion.

Low Yield in Isoxazole Formation

Q: The cyclization of my chalcone with hydroxylamine is not efficient. How can I improve the yield of the 3-phenylisoxazole core?

A: The cyclization step is crucial for forming the isoxazole ring. Here are some key areas to focus on for yield improvement:

  • pH of the Reaction Medium: The reaction is typically carried out in a basic medium (e.g., ethanolic KOH).[4] The pH needs to be carefully controlled to ensure the deprotonation of hydroxylamine and facilitate the cyclization.

    • Solution: Monitor the pH of your reaction mixture. You can also try alternative bases like sodium acetate or pyridine.[8]

  • Reaction Time and Temperature: These reactions often require refluxing for several hours.[4] Insufficient time or temperature can lead to incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reflux time if the starting material is still present. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[1][3]

  • Formation of Regioisomers: Depending on the substitution pattern of the chalcone, there is a possibility of forming regioisomers.

    • Solution: The regioselectivity is often dictated by the electronic and steric effects of the substituents. Careful characterization of the product using NMR spectroscopy is essential to confirm the desired isomer.

Challenges in Introducing the Propanal Group

Q: I am struggling to introduce the propanal group at the 5-position. What are reliable methods?

A: This is a critical step that often requires a multi-step approach. Here are two reliable strategies:

  • From a Precursor Alcohol: A common and effective method is to synthesize (3-Phenylisoxazol-5-yl)methanol or 3-(3-Phenylisoxazol-5-yl)propan-1-ol and then oxidize it to the aldehyde.

    • Synthesis of the Alcohol: The alcohol can be synthesized via a 1,3-dipolar cycloaddition of benzonitrile oxide with propargyl alcohol.[9][10]

    • Oxidation to the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

      • Recommended Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation.

  • Alkylation of a 5-Substituted Isoxazole: You can start with a 3-phenylisoxazole that has a leaving group (e.g., a halogen) at the 5-position and then perform an alkylation reaction.

    • Challenge: This approach can be more complex due to the potential for side reactions.

Impurity and Purification Issues

Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A: Impurities can arise from various side reactions. Here are some common culprits and how to avoid them:

  • Over-oxidation: If you are preparing the aldehyde from an alcohol, over-oxidation to the corresponding carboxylic acid (3-phenylisoxazole-5-carboxylic acid) is a common issue.[11]

    • Solution: Use a mild and selective oxidizing agent like PCC or DMP and carefully control the reaction time.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your product mixture.

    • Solution: Monitor your reactions by TLC to ensure complete conversion.

  • Byproducts from Side Reactions: In the chalcone synthesis, self-condensation of the ketone or aldehyde can occur.

    • Solution: Optimize reaction conditions (temperature, catalyst) to favor the desired cross-condensation.

Q: What is the recommended method for purifying 3-(3-Phenylisoxazol-5-yl)propanal?

A: Column chromatography is the most effective method for purifying the final product and intermediates.[9]

  • Stationary Phase: Silica gel (60-120 mesh) is a standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[9] The polarity of the eluent should be gradually increased to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: For the 1,3-dipolar cycloaddition route, benzaldehyde oxime and an alkyne with a protected propanal group are excellent starting points.[5] For the chalcone route, a substituted acetophenone and an aldehyde that allows for the eventual formation of the propanal group are needed.

Q: Can I use microwave irradiation to improve the reaction rate?

A: Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of isoxazoles from chalcones, often leading to shorter reaction times and higher yields.[1][3]

Q: How can I confirm the structure of my final product?

A: A combination of spectroscopic techniques is essential for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the connectivity of atoms and the presence of the aldehyde proton (around 9-10 ppm in ¹H NMR).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic stretching frequencies for the functional groups present, such as the C=O of the aldehyde (around 1725 cm⁻¹).

Q: What are the key safety precautions for this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used, such as strong bases and oxidizing agents, are corrosive and should be handled with care.

Detailed Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of (3-Phenylisoxazol-5-yl)methanol, a key intermediate that can be oxidized to the target aldehyde.

Step 1: In situ Generation of Benzonitrile Oxide and Cycloaddition

  • In a round-bottom flask, dissolve benzaldoxime in a suitable solvent like N,N-dimethylformamide (DMF).[9]

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature.[9]

  • After the formation of the hydroximoyl chloride, add propargyl alcohol to the reaction mixture.[9]

  • Add a base, such as potassium carbonate, to facilitate the in situ formation of benzonitrile oxide and the subsequent [3+2] cycloaddition.[9]

  • Stir the reaction mixture for the required time, monitoring the progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent like dichloromethane.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain pure (3-Phenylisoxazol-5-yl)methanol.[9]

Step 2: Oxidation to 3-(3-Phenylisoxazol-5-yl)propanal

  • Dissolve the (3-Phenylisoxazol-5-yl)methanol in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts.

  • Concentrate the filtrate to obtain the crude 3-(3-Phenylisoxazol-5-yl)propanal.

  • Purify the product by column chromatography if necessary.

Data Summary Table

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Claisen-Schmidt CondensationAcetophenone, Aldehyde, NaOH/KOHEthanolRoom Temp.60-80%
2Isoxazole FormationChalcone, Hydroxylamine HCl, KOHEthanolReflux70-90%
31,3-Dipolar CycloadditionBenzaldehyde Oxime, Alkyne, BaseDMFRoom Temp.60-85%
4Oxidation of AlcoholAlcohol, PCC/DMPDichloromethaneRoom Temp.75-95%

Troubleshooting Workflow

Troubleshooting Workflow cluster_A1 Troubleshooting Chalcone Formation cluster_A2 Troubleshooting Isoxazole Formation cluster_A3 Troubleshooting Aldehyde Formation Start Low Reaction Yield Q1 Which step has low yield? Start->Q1 A1 Chalcone Formation Q1->A1 Condensation A2 Isoxazole Formation Q1->A2 Cyclization A3 Aldehyde Formation Q1->A3 Oxidation B1 Check Base Concentration A1->B1 C1 Verify pH A2->C1 D1 Use Mild Oxidizing Agent (PCC/DMP) A3->D1 B2 Optimize Temperature B1->B2 B3 Purify Starting Materials B2->B3 C2 Increase Reaction Time/Temp C1->C2 C3 Consider Microwave Synthesis C2->C3 D2 Control Reaction Time D1->D2 D3 Ensure Anhydrous Conditions D2->D3

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Kapubalu Suneel Kumar et al. (2011).
  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 16(4).
  • Naik S. M, Naik H. B. (1998). Synthesis and Antibacterial Activity of Some Chalcones and Isoxazoles. Orient J Chem, 14(1).
  • Synthesis and some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). [No source provided].
  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4).
  • Chegg.com. (2020). Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction.
  • Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (2017). International Journal of Pharmaceutical and Chemical Sciences, 6(3).
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and...
  • Domingo, L. R., Picher, M. T., Arroyo, P., & Saez, J. A. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of organic chemistry, 71(25), 9319–9330.
  • Raffa, D., Daidone, G., Schillaci, D., Maggio, B., & Plescia, F. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251–254.
  • Journal of Kufa for Chemical Sciences. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Journal of Kufa for Chemical Sciences, 3(2).
  • (3-Phenylisoxazol-5-yl)methanol. (2010). Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o536.
  • Sigma-Aldrich. (n.d.). 3-(3-Phenylisoxazol-5-yl)propan-1-ol AldrichCPR.
  • Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5637-5639.
  • SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2024). [No source provided].
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). Bioorganic & medicinal chemistry, 18(12), 4436–4444.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
  • 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. (2023). MDPI.
  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (2013). Chemical Science.
  • (3-Phenyl-isoxazol-5-yl)methanol. (2010). PubMed.
  • RxList. (n.d.). Propranolol: Side Effects, Uses, Dosage, Interactions, Warnings.
  • 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Propranolol.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
  • PubChemLite. (n.d.). 3-phenylisoxazole-5-carboxylic acid (C10H7NO3).
  • 3-phenyl-5-isoxazolol. (2025).
  • Sigma-Aldrich. (n.d.). (3-Phenylisoxazol-5-yl)methanol AldrichCPR.
  • Mayo Clinic. (2026). Propranolol (oral route) - Side effects & dosage.
  • StatPearls - NCBI Bookshelf - NIH. (2023). Propranolol.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-(3-Phenylisoxazol-5-yl)propanal Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-(3-Phenylisoxazol-5-yl)propanal. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-(3-Phenylisoxazol-5-yl)propanal. This guide is designed for researchers and drug development professionals to provide in-depth, practical solutions for optimizing solvent conditions, troubleshooting common issues, and ensuring robust and reproducible results. The unique structure of this substrate, featuring a potentially labile isoxazole ring and a reactive aldehyde, presents specific challenges where solvent choice is paramount to success.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the cross-coupling of 3-(3-Phenylisoxazol-5-yl)propanal, providing causal explanations and actionable solutions.

Question 1: I am observing low to no product yield. What are the likely solvent-related causes?

Low or no yield is often a multifaceted issue where the solvent plays a critical, though sometimes subtle, role. The primary causes can be broken down into catalyst inactivation, poor reagent solubility, and substrate degradation.

  • Possible Cause 1: Catalyst Inactivation or Decomposition.

    • Explanation: The active Pd(0) species in the catalytic cycle is sensitive and can be prone to aggregation into inactive palladium black, especially at high temperatures.[1] Some solvents can either fail to stabilize the catalyst or actively contribute to its decomposition. For instance, certain amide solvents like DMF, while excellent for dissolving reagents, can be oxidized by Pd(II) precatalysts at high temperatures, which can interfere with the formation of the active catalyst.[2][3]

    • Solutions:

      • Switch to Less Coordinating, High-Boiling Point Solvents: Ethers like 1,4-dioxane or toluene are generally more benign and less likely to coordinate too strongly or react with the catalyst.[2] They provide a good balance of solubility and inertness.

      • Use "Jeffery Conditions": For Heck reactions, adding a tetraalkylammonium salt (e.g., n-Bu₄NCl) can stabilize the palladium catalyst, prevent aggregation, and often allows for lower reaction temperatures.[4]

      • Ensure Anhydrous and Degassed Solvents: Oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of alkynes in Sonogashira reactions.[1] Water content can also be detrimental, though in some cases (like Suzuki reactions), a controlled amount of water is beneficial.[5]

  • Possible Cause 2: Substrate Degradation via Isoxazole Ring-Opening.

    • Explanation: The isoxazole ring is susceptible to cleavage under strongly basic conditions, a reaction initiated by deprotonation at the C4 position.[6][7] The solvent can significantly modulate the effective strength of the base. A less polar solvent may not fully dissolve an inorganic base (e.g., K₂CO₃), leading to localized areas of high basicity, whereas a highly polar aprotic solvent can increase the reactivity of the base's anion.

    • Solutions:

      • Select Solvents That Modulate Basicity: Consider using a solvent system that tempers the base strength. Toluene or 1,4-dioxane with a milder base like NaHCO₃ or Cs₂CO₃ is often a good starting point.[6][8]

      • Avoid Protic Solvents with Strong Bases: Protic solvents like ethanol can react with strong bases to form alkoxides, which are highly nucleophilic and can readily attack the isoxazole ring.

  • Possible Cause 3: Poor Solubility of Reagents.

    • Explanation: For a reaction to proceed efficiently, all components (substrate, coupling partner, base, and catalyst) must have adequate solubility. This is particularly crucial in Suzuki-Miyaura reactions where an inorganic base is often used.

    • Solutions:

      • Employ Biphasic Solvent Systems: For Suzuki reactions, a mixture of a nonpolar organic solvent (like toluene or dioxane) and water is highly effective. The water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic solvent dissolves the substrate and catalyst, facilitating reaction at the interface.[5][9]

      • Use Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP offer excellent solvating power for a wide range of reagents.[9][10] However, be mindful of their potential reactivity at higher temperatures.[3]

Question 2: My reaction is producing significant side products, such as homocoupled dimers or isomers. How can solvent choice mitigate this?

Side product formation is a clear indicator that a competing reaction pathway is kinetically favorable. The solvent environment is a key factor in dictating which pathway dominates.

  • Issue 1: Homocoupling of Boronic Acids (Suzuki) or Alkynes (Sonogashira).

    • Explanation: In Suzuki reactions, boronic acids can dimerize. In Sonogashira couplings, the Glaser-Hay homocoupling of the terminal alkyne is a common and wasteful side reaction, particularly promoted by the copper co-catalyst in the presence of oxygen.[1]

    • Solutions:

      • Ensure Rigorous Degassing: Thoroughly deoxygenate all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles. This is the most critical step to prevent oxidative homocoupling.[1]

      • Consider Copper-Free Sonogashira Protocols: If homocoupling persists, switching to a copper-free protocol, often run in amine solvents or with a co-solvent like 1,4-dioxane, can eliminate the primary pathway for this side reaction.[11]

  • Issue 2: Isomerization of Alkene Product (Heck Reaction).

    • Explanation: In the Heck reaction, the β-hydride elimination step is reversible. If the catalyst regeneration is slow, the palladium-hydride intermediate can re-add to the product alkene, leading to double bond migration and a mixture of regioisomers.[4][12]

    • Solutions:

      • Increase Solvent Polarity: Moving to a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the desired catalytic turnover relative to the undesired isomerization.[10]

      • Use Halide Scavengers (Cationic Pathway): Adding silver or thallium salts forces the reaction through a "cationic pathway," which makes the final reductive elimination of HX rapid and irreversible, thus preventing re-addition and isomerization.[4] This is a chemical modification, but its efficacy is solvent-dependent.

Question 3: My results are not reproducible. Could the solvent be the culprit?

Absolutely. Poor reproducibility is frequently traced back to inconsistencies in solvent quality.

  • Explanation: Commercially available solvents can contain variable amounts of water, peroxides (in ethers like THF), or even trace impurities from their manufacturing process.[5] These contaminants can act as potent catalyst poisons. For example, studies have shown that ppm-level impurities of maleic anhydride or 2,3-dihydrofuran in THF can significantly inhibit Pd/C catalyzed Suzuki reactions.[5]

  • Solutions:

    • Use High-Purity, Anhydrous Solvents: Always use freshly opened bottles of high-purity, anhydrous solvent. For particularly sensitive reactions, it is best practice to purify solvents using a dedicated system (e.g., a solvent still or a column-based purification system).

    • Standardize Solvent Source and Grade: Use the same grade of solvent from the same supplier for a series of experiments to minimize variability.

    • Document Solvent Information: Record the supplier, grade, and lot number of the solvent used for each experiment in your lab notebook. This can be invaluable for troubleshooting later.

Frequently Asked Questions (FAQs)

Q1: Polar Protic vs. Polar Aprotic Solvents: Which should I choose?

The choice between protic and aprotic solvents is fundamental and depends on the specific mechanism of your cross-coupling reaction.

  • Polar Aprotic Solvents (e.g., THF, 1,4-Dioxane, DMF, Acetonitrile, Toluene): These are the most commonly used and generally preferred solvents for cross-coupling.[10] They possess large dipole moments, allowing them to dissolve a variety of organic substrates and organometallic reagents.[13] Crucially, they lack O-H or N-H bonds and therefore cannot act as hydrogen-bond donors.[13] This leaves anions (like those in the transmetalation step) relatively "free" and more reactive.[14]

  • Polar Protic Solvents (e.g., Water, Alcohols like IPA, n-Butanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[13] While they can stabilize charged intermediates, they can also "cage" and deactivate nucleophiles through hydrogen bonding, potentially slowing down key steps.[14][15] However, they are often used as co-solvents, particularly water in Suzuki reactions, to dissolve inorganic bases.[5][9] Alcohols can sometimes be used as the primary solvent, but care must be taken as they can also participate in side reactions.

Q2: Does solvent polarity alone determine the best solvent?

No. While polarity is important for solubility, the coordinating ability of the solvent can be even more critical.[16][17]

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): These solvents interact weakly with the metal center.

  • Coordinating Solvents (e.g., THF, Dioxane, DMF, Acetonitrile): These solvents have heteroatoms with lone pairs that can directly coordinate to the palladium center. This coordination can be beneficial by stabilizing the active catalyst, but it can also be detrimental by occupying a coordination site needed for the oxidative addition or transmetalation steps.[17] In some cases, solvent coordination can dramatically alter the selectivity of a reaction in ways not predicted by polarity alone.[16][17]

Q3: What is the general role of the solvent in the main steps of the catalytic cycle?

The solvent influences every step of the palladium-catalyzed cross-coupling cycle:

  • Catalyst Activation/Pre-catalyst Reduction: Solvents can play a direct role in reducing a Pd(II) pre-catalyst to the active Pd(0) species. For example, amide solvents like DMF can be oxidized, reducing the palladium center in the process.[2]

  • Oxidative Addition: This is the first step where the aryl halide adds to the Pd(0) center. Highly polar solvents can stabilize the developing charge separation in the transition state, potentially accelerating this step.

  • Transmetalation (e.g., in Suzuki, Stille, Negishi): The transfer of the organic group from the organometallic reagent to the palladium center is highly sensitive to the solvent. The solvent must facilitate the interaction between two often dissimilar species (e.g., a nonpolar organotin reagent and a polar palladium complex).

  • Reductive Elimination: This final step forms the C-C bond and regenerates the Pd(0) catalyst. The solvent must be able to solvate the product and allow the catalyst to re-enter the cycle.

Visualization of the Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate starting solvent system for your cross-coupling reaction.

Solvent_Selection_Workflow start Start: Define Cross-Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki heck Heck reaction_type->heck Heck sonogashira Sonogashira reaction_type->sonogashira Sonogashira other Other (e.g., Stille, Negishi) reaction_type->other Other suzuki_base Base Type? suzuki->suzuki_base heck_base Base Type? heck->heck_base sono_cu Using Cu(I) Co-catalyst? sonogashira->sono_cu other_solvent Try Aprotic Ethers or Hydrocarbons: THF, Dioxane, Toluene other->other_solvent inorganic_base Inorganic (K₂CO₃, K₃PO₄) suzuki_base->inorganic_base Inorganic organic_base Organic (not typical) suzuki_base->organic_base Organic suzuki_solvent Try Biphasic System: Dioxane/H₂O or Toluene/H₂O inorganic_base->suzuki_solvent organic_base->other_solvent heck_inorganic Inorganic (NaOAc, K₂CO₃) heck_base->heck_inorganic Inorganic heck_organic Organic (Et₃N, DIPEA) heck_base->heck_organic Organic heck_solvent Try Polar Aprotic: DMF, NMP, or Dioxane heck_inorganic->heck_solvent heck_organic->heck_solvent cu_yes Yes (Standard) sono_cu->cu_yes Yes cu_no No (Copper-Free) sono_cu->cu_no No sono_solvent_cu Try Amine/Co-solvent: Et₃N/THF or Et₃N/Toluene cu_yes->sono_solvent_cu sono_solvent_no_cu Try Polar Aprotic: Dioxane or DMF cu_no->sono_solvent_no_cu

Caption: A decision tree for the initial selection of a solvent system.

Reference Data: Properties of Common Solvents

This table provides a quick reference to the physical properties of solvents frequently used in palladium-catalyzed cross-coupling reactions.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Key Considerations
Toluene Nonpolar Aprotic1112.40.3Good for high temperatures; poor solvent for salts.
1,4-Dioxane Polar Aprotic (Ether)1012.20.45Excellent general-purpose solvent; can form peroxides.[2]
Tetrahydrofuran (THF) Polar Aprotic (Ether)667.51.75Good solvating power; low boiling point limits temperature range.[5]
Acetonitrile (MeCN) Polar Aprotic8237.53.9Highly polar; coordinating ligand. Can alter reaction selectivity.[16]
Dimethylformamide (DMF) Polar Aprotic (Amide)15336.73.8Excellent solvating power; can decompose at high temp.[2][3][9]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic (Amide)20232.24.1High boiling point; similar properties to DMF.[10]
Isopropanol (IPA) Polar Protic82.519.91.66Can be a robust solvent for Suzuki reactions.[18]
Water Polar Protic10080.11.85Used as a co-solvent to dissolve inorganic bases.[5]
Key Experimental Protocols

Protocol 1: Parallel Solvent Screening for a Suzuki-Miyaura Coupling

This protocol describes a robust method for efficiently screening multiple solvents to find the optimal conditions for the coupling of 3-(3-Phenylisoxazol-5-yl)propanal with an arylboronic acid.

Materials:

  • 3-(3-Phenylisoxazol-5-yl)propanal (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, finely ground)

  • Array of anhydrous solvents to be screened (e.g., Toluene, 1,4-Dioxane, THF, DMF)

  • Array of 2 mL reaction vials with stir bars and screw caps

Procedure:

  • Preparation of Reagent Stock (Inert Atmosphere): In a glovebox or under a stream of argon, weigh the 3-(3-Phenylisoxazol-5-yl)propanal, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ into a single flask.

  • Aliquot Solids: Distribute the solid mixture evenly into the pre-weighed reaction vials. This ensures each reaction has an identical loading of solid reagents.

  • Solvent Addition: To each vial, add the same volume (e.g., 1.0 mL) of a different, degassed anhydrous solvent to be tested. For biphasic systems, add the organic solvent followed by a specific volume of degassed water (e.g., Toluene/H₂O 4:1).

  • Reaction Setup: Seal the vials tightly and place them in a heating block set to the desired temperature (e.g., 80-100 °C). Ensure vigorous stirring.

  • Monitoring: After a set time (e.g., 4, 8, or 16 hours), remove the vials from the heat and allow them to cool to room temperature.

  • Workup and Analysis:

    • Quench each reaction by adding 1 mL of water.

    • Extract with an organic solvent like ethyl acetate (2 x 1 mL).

    • Combine the organic layers for each reaction, dry with Na₂SO₄, and filter.

    • Analyze the crude product mixture by LC-MS or ¹H NMR (with an internal standard) to determine the relative conversion and identify any major side products.

  • Evaluation: Compare the results across all solvents to identify the condition that provides the highest conversion to the desired product with the cleanest reaction profile.

References
  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Vantourout, J. C., et al. (2020).
  • Metivet, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Vantourout, J. C., et al. (2020). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Wang, Z., et al. (2015). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Pérez-Temprano, M. H., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Górka, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
  • Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Scribd. (n.d.). Protic vs Aprotic Solvents Explained. Scribd.
  • BenchChem. (2025).
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
  • BenchChem. (2025).
  • Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017).
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • BenchChem. (2026). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.

Sources

Optimization

resolving degradation issues of 3-(3-Phenylisoxazol-5-yl)propanal in aqueous media

Technical Support Center: 3-(3-Phenylisoxazol-5-yl)propanal A Guide to Understanding and Mitigating Degradation in Aqueous Media Welcome to the technical resource center for 3-(3-Phenylisoxazol-5-yl)propanal. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(3-Phenylisoxazol-5-yl)propanal

A Guide to Understanding and Mitigating Degradation in Aqueous Media

Welcome to the technical resource center for 3-(3-Phenylisoxazol-5-yl)propanal. This guide is designed for researchers, scientists, and drug development professionals who may be encountering stability challenges with this compound in aqueous experimental systems. As a bifunctional molecule containing both an isoxazole ring and an aldehyde group, it possesses unique chemical liabilities that must be understood to ensure experimental accuracy and reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and a discussion of the underlying chemical principles governing its degradation.

Frequently Asked Questions (FAQs)

Here we address the most common initial observations and queries from users working with 3-(3-Phenylisoxazol-5-yl)propanal.

Q1: I've dissolved my compound in an aqueous buffer, but I'm seeing a rapid loss of the parent peak in my HPLC analysis over time. What is happening?

This is a common observation and is typically due to the inherent chemical instability of one or both of the molecule's core functional groups in an aqueous environment. The two primary culprits are the aldehyde group and the isoxazole ring. Aldehydes can reversibly hydrate to form geminal diols or be oxidized to carboxylic acids, while the isoxazole ring is susceptible to cleavage, particularly under non-neutral pH conditions.[1][2][3]

Q2: My solution pH is drifting during my experiment. Could this be related to the degradation of my compound?

Yes, it is highly likely. If the aldehyde moiety of 3-(3-Phenylisoxazol-5-yl)propanal is oxidizing to its corresponding carboxylic acid, 3-(3-phenylisoxazol-5-yl)propanoic acid, it will release protons into the medium, causing a decrease in pH. This change in pH can, in turn, accelerate other degradation pathways, such as the base-catalyzed cleavage of the isoxazole ring.[4] Therefore, maintaining a stable, buffered environment is critical.

Q3: I see a new, more polar peak appearing in my chromatogram as the parent compound disappears. What could this be?

Without mass spectrometry data, definitive identification is difficult. However, based on the compound's structure, the new peak could be one of several degradation products:

  • 3-(3-Phenylisoxazol-5-yl)propanoic acid: The product of aldehyde oxidation. This is a very common degradation pathway for aldehydes.

  • The Geminal Diol: The hydrated form of the aldehyde, R-CH(OH)₂. While often in equilibrium with the aldehyde, it can sometimes be observed chromatographically, typically as a broader, earlier-eluting peak.[5]

  • Ring-Opened Products: Cleavage of the isoxazole N-O bond results in more polar, acyclic structures. For instance, base-catalyzed hydrolysis can lead to the formation of a β-ketonitrile derivative after rearrangement.[1][4]

Q4: Can I use temperature to accelerate my assay?

Caution is strongly advised. Both isoxazole ring-opening and aldehyde oxidation are chemical reactions with rates that are highly dependent on temperature.[4][6] Increasing the temperature will almost certainly increase the rate of degradation, potentially confounding your experimental results. A stability study should be performed at your intended experimental temperature to determine the compound's half-life under those conditions.

Understanding the Degradation Pathways

The degradation of 3-(3-Phenylisoxazol-5-yl)propanal in aqueous media is primarily driven by the chemistry of its two key functional groups. Understanding these pathways is the first step toward effective troubleshooting.

cluster_main 3-(3-Phenylisoxazol-5-yl)propanal cluster_aldehyde Aldehyde-Mediated Pathways cluster_isoxazole Isoxazole-Mediated Pathways A Parent Compound B Geminal Diol (Hydration Product) A->B H₂O (Reversible) C Carboxylic Acid (Oxidation Product) A->C [O] (e.g., dissolved O₂) D Ring-Opened Products (e.g., β-Enamino Ketone) A->D pH (Acid/Base) Temperature Light B->A

Caption: Potential degradation pathways for 3-(3-Phenylisoxazol-5-yl)propanal in aqueous media.

Aldehyde Instability

The aldehyde group is highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon.[7]

  • Hydration: In water, aldehydes exist in equilibrium with their corresponding geminal diols (hydrates).[5] While this is a reversible process, it removes the active aldehyde from the solution, and the stability of the hydrate can be influenced by nearby electron-withdrawing groups.[2]

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids, a reaction that can be facilitated by dissolved oxygen in the medium, trace metal contaminants, or light. This pathway is often irreversible and leads to a permanent loss of the parent compound.

Isoxazole Ring Instability

The isoxazole ring, while aromatic, contains a weak N-O bond that serves as its "Achilles' heel".[1]

  • pH-Mediated Cleavage: The ring is particularly labile under basic conditions. Hydroxide ions can attack the ring, leading to cleavage of the N-O bond.[1][4] Studies on the related drug Leflunomide show that this degradation is significantly accelerated at basic pH and higher temperatures.[4] Acid-catalyzed degradation can also occur, though often under more strongly acidic conditions (pH < 3.5).[8]

  • Photodegradation: Aromatic heterocyclic systems can be sensitive to light. UV irradiation can induce rearrangement or cleavage of the isoxazole ring.[1]

Troubleshooting and Mitigation Guide

This section provides a systematic approach to diagnosing and solving stability issues.

cluster_diagnosis Diagnosis cluster_action Corrective Action start Observation: Loss of Parent Compound ph_check Is pH controlled with a buffer? start->ph_check temp_check Is temperature controlled and minimized? ph_check->temp_check Yes ph_action Implement appropriate buffer. (See Protocol 1) ph_check->ph_action No light_check Is experiment protected from light? temp_check->light_check Yes temp_action Run at lower temp (e.g., 4°C). Verify stability. temp_check->temp_action No oxygen_check Are solutions degassed? light_check->oxygen_check Yes light_action Use amber vials. Work in low light. light_check->light_action No oxygen_action Degas buffers (N₂ or Ar). Use sealed vials. oxygen_check->oxygen_action No end_node Problem Resolved: Stable Compound oxygen_check->end_node Yes ph_action->temp_check temp_action->light_check light_action->oxygen_check oxygen_action->end_node

Caption: A systematic workflow for troubleshooting the degradation of the compound.

Quantitative Impact of Environmental Factors

To illustrate the importance of environmental control, the following table provides representative stability data for a similar isoxazole-containing compound, Leflunomide, in aqueous buffers. This highlights the dramatic effect of pH and temperature.

pHTemperature (°C)Half-life (t½) in hoursKey Degradation Pathway
4.037StableMinimal Degradation
7.425StableMinimal Degradation
7.437~7.4Isoxazole Ring Opening
10.025~6.0Isoxazole Ring Opening
10.037~1.2Isoxazole Ring Opening
Data adapted from literature values for Leflunomide to demonstrate principles.[4]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for assessing and improving the stability of 3-(3-Phenylisoxazol-5-yl)propanal.

Protocol 1: pH Stability Assessment

This protocol is designed to determine the optimal pH range for your experiments by quantifying the degradation rate across various pH values.

Objective: To determine the half-life (t½) of 3-(3-Phenylisoxazol-5-yl)propanal at different pH values.

Materials:

  • 3-(3-Phenylisoxazol-5-yl)propanal

  • Organic solvent for stock solution (e.g., Acetonitrile or DMSO, HPLC-grade)

  • A series of aqueous buffers (e.g., pH 4, 5, 6, 7.4, 8, 9). Ensure the buffer species itself does not react with the compound. Phosphate or citrate buffers are common choices.

  • HPLC or LC-MS system with a suitable C18 column.

  • Incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

  • Amber HPLC vials.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in your chosen organic solvent.

  • Sample Preparation: In separate amber vials, dilute the stock solution into each buffer to a final concentration (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the aqueous environment.

  • Incubation: Place all vials in the incubator at a constant temperature.

  • Time Points: Immediately after preparation (t=0), and at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial for analysis.

  • Analysis: Analyze each aliquot by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. If the degradation follows first-order kinetics, the plot will be linear. The slope (k) of this line can be used to calculate the half-life using the equation: t½ = 0.693 / k .

Protocol 2: Mitigation of Oxidative Degradation

This protocol provides steps to minimize the oxidation of the aldehyde group.

Objective: To prevent the conversion of the aldehyde to a carboxylic acid.

Materials:

  • High-purity water (Milli-Q or equivalent).

  • Buffer salts.

  • Inert gas cylinder (Nitrogen or Argon) with tubing.

  • Sealed, amber glass vials with septa caps.

Procedure:

  • Prepare Degassed Buffer: Prepare your chosen buffer solution. Place the solution in a flask and sparge with an inert gas (Nitrogen or Argon) for at least 15-30 minutes to remove dissolved oxygen.

  • Prepare Stock Solution: Prepare your compound stock solution as described in Protocol 1.

  • Work Under Inert Atmosphere (Optional but Recommended): If possible, perform subsequent dilutions inside a glove box or by using Schlenk line techniques to maintain an oxygen-free environment.

  • Sample Preparation: Using the degassed buffer, prepare your final experimental solutions in the amber vials. If not in a glove box, flush the headspace of each vial with the inert gas before sealing tightly with the septa cap.

  • Execution: Run your experiment as planned. Compare the stability of the compound in the degassed buffer to a control sample prepared with a non-degassed buffer to quantify the impact of oxygen exclusion.

References

  • Reactions of Aldehydes and Ketones with Water. (2023, February 16). Chemistry Steps. [Link]

  • What is stability of aldehyde and ketone? (2016, November 2). Quora. [Link]

  • Pope, J. S., & Trager, W. F. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. [Link]

  • 12.8: Reactions of Aldehydes and Ketones with Water. (2014, September 4). Chemistry LibreTexts. [Link]

  • Aldehyde - Wikipedia. (n.d.). [Link]

  • Aldehydes and Ketones. (n.d.). Michigan State University Chemistry. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. [Link]

  • Li, W., & Yuan, J. (2009, April 15). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Phenylisoxazol-5-yl)propanal Scale-Up

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(3-Phenylisoxazol-5-yl)propanal . This molecule presents unique challenges during multi-gram to kilogram manufacturing, primarily due to the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(3-Phenylisoxazol-5-yl)propanal . This molecule presents unique challenges during multi-gram to kilogram manufacturing, primarily due to the high reactivity of its intermediates and the inherent instability of the terminal aliphatic aldehyde.

This guide is designed for process chemists and researchers to diagnose, understand, and eliminate critical impurities by addressing the fundamental causality of their formation.

Reaction Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the synthetic route and identify where off-target pathways diverge from the critical path.

Synthesis A Benzaldehyde Oxime B Benzimidoyl Chloride (Chloroxime) A->B NCS C Benzonitrile Oxide (Reactive Intermediate) B->C Base (Slow Add) D 3-(3-Phenylisoxazol-5-yl)propan-1-ol C->D Pent-4-yn-1-ol Cu(I) Catalyst Imp1 Diphenylfuroxan (Dimer Impurity) C->Imp1 High Conc. (Dimerization) Imp2 3,4-Regioisomer (Impurity) C->Imp2 Uncatalyzed Thermal Pathway E 3-(3-Phenylisoxazol-5-yl)propanal (Target) D->E TEMPO/NaOCl Imp3 Carboxylic Acid (Over-oxidation) D->Imp3 Excess Oxidant Imp4 Aldol Oligomers (Degradation) E->Imp4 Base/Heat (Self-Condensation)

Workflow of 3-(3-Phenylisoxazol-5-yl)propanal synthesis highlighting major impurity pathways.

Quantitative Impurity Profiling

The table below summarizes the quantitative impact of process optimization on the impurity profile during scale-up. Rely on these benchmarks to validate your analytical results.

Reaction StepProcess ConditionTarget Yield (%)Major ImpurityImpurity Level (%)
Cycloaddition Thermal (Uncatalyzed)45%3,4-Regioisomer35%
Cycloaddition Cu(I) Catalyzed (CuAAC)92%Diphenylfuroxan< 2%
Cycloaddition Cu(I) + Fast Base Addition65%Diphenylfuroxan25%
Oxidation KMnO₄ (Excess)15%Carboxylic Acid80%
Oxidation Swern Oxidation78%Aldol Oligomers12%
Oxidation TEMPO/NaOCl (Biphasic, pH 8.6)94%Carboxylic Acid< 1%
Troubleshooting Q&A
Q1: Why am I seeing a high level of the diphenylfuroxan dimer during the cycloaddition step?

Causality & Solution: Benzonitrile oxide is a highly reactive, transient 1,3-dipole. If its local concentration in the reactor exceeds the availability of the dipolarophile (pent-4-yn-1-ol), it will rapidly undergo a self-1,3-dipolar cycloaddition to form diphenylfuroxan[1]. Actionable Fix: The causality of dimerization is strictly concentration-dependent. You must generate the nitrile oxide in situ by adding the base (e.g., triethylamine or KHCO₃) extremely slowly to the mixture of benzimidoyl chloride (chloroxime) and the alkyne[1]. This ensures the steady-state concentration of the nitrile oxide remains near zero, kinetically favoring the cross-cycloaddition over dimerization.

Q2: How can I eliminate the 3,4-regioisomer impurity and selectively form the 3,5-isomer?

Causality & Solution: Thermal, uncatalyzed 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes typically yield a mixture of 3,5- and 3,4-disubstituted isoxazoles due to similar HOMO-LUMO energy gaps for both transition states[2]. Actionable Fix: Implement Copper-Catalyzed Alkyne-Azide/Nitrile Oxide Cycloaddition (CuAAC) conditions[2]. Cu(I) coordinates with the terminal alkyne to form a copper acetylide intermediate. This alters the reaction mechanism from a concerted cycloaddition to a stepwise, metal-templated pathway that exclusively lowers the activation energy for the 3,5-regioisomer, yielding >99% regioselectivity[2].

Mechanism Alkyne Terminal Alkyne (Pent-4-yn-1-ol) CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide + Cu(I), -H+ Cu Cu(I) Catalyst Cu->CuAcetylide TransitionState Cu-Coordinated Transition State CuAcetylide->TransitionState + Nitrile Oxide NitrileOxide Benzonitrile Oxide NitrileOxide->TransitionState Target 3,5-Disubstituted Isoxazole (100%) TransitionState->Target Ring Closure & Protonation Target->Cu Catalyst Regeneration

Copper-catalyzed cycloaddition mechanism ensuring exclusive 3,5-regioselectivity.

Q3: My primary alcohol oxidation to the propanal is yielding significant carboxylic acid over-oxidation. How do I prevent this?

Causality & Solution: Over-oxidation occurs when the newly formed aldehyde hydrates in an aqueous environment to form a gem-diol, which is then highly susceptible to further oxidation by strong oxidants. Actionable Fix: Utilize a biphasic TEMPO/NaOCl (Anelli) oxidation. The active oxidant, the oxoammonium ion, reacts orders of magnitude faster with primary alcohols than with hydrated aldehydes. By maintaining a biphasic system (CH₂Cl₂/Water) buffered at pH 8.6, the lipophilic aldehyde rapidly partitions into the organic phase, physically separating it from the aqueous oxidants and preventing hydration and subsequent over-oxidation.

Q4: The isolated 3-(3-Phenylisoxazol-5-yl)propanal degrades during storage, showing higher molecular weight impurities. What is happening?

Causality & Solution: The propanal moiety possesses slightly acidic alpha-protons. During scale-up, trace amounts of base left over from the aqueous workup can catalyze an intermolecular aldol condensation[3]. The enolate of one molecule attacks the carbonyl of another, leading to dimeric and trimeric beta-hydroxy aldehydes or alpha,beta-unsaturated aldehydes. Actionable Fix: Ensure a strictly neutral or slightly acidic wash (e.g., dilute citric acid or NaH₂PO₄) during the final extraction. Store the neat aldehyde under an inert atmosphere at -20°C, or preferably, carry it forward immediately.

Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(3-Phenylisoxazol-5-yl)propan-1-ol
  • Initiation: Charge a reactor with pent-4-yn-1-ol (1.0 eq), benzimidoyl chloride (1.05 eq), and catalytic CuSO₄·5H₂O (0.05 eq) / Sodium Ascorbate (0.1 eq) in a t-BuOH/H₂O (1:1) mixture.

  • Validation Checkpoint 1: Ensure the solution turns from blue (Cu²⁺) to pale yellow/green, confirming the active Cu(I) species is successfully generated in situ.

  • Dosing: Slowly dose an aqueous solution of KHCO₃ (1.2 eq) via a syringe pump over 4 hours at room temperature.

  • Validation Checkpoint 2: Monitor by HPLC or TLC. The steady-state concentration of the nitrile oxide should be undetectable. If diphenylfuroxan exceeds 2% area, immediately reduce the base dosing rate.

  • Workup: Extract with EtOAc, wash with 1M NH₄Cl (to sequester and remove copper), dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic TEMPO Oxidation to 3-(3-Phenylisoxazol-5-yl)propanal
  • Preparation: Dissolve 3-(3-Phenylisoxazol-5-yl)propan-1-ol (1.0 eq) and TEMPO (0.01 eq) in CH₂Cl₂.

  • Buffer Activation: Prepare an aqueous solution of NaOCl (1.05 eq) buffered to pH 8.6 using NaHCO₃.

  • Validation Checkpoint 1: Test the pH of the aqueous oxidant prior to addition. If pH > 9.0, adjust with dilute HCl. High pH promotes aldol condensation of the final product.

  • Oxidation: Add the aqueous solution to the organic layer at 0°C under vigorous biphasic stirring (>500 rpm to ensure maximum surface area for phase transfer).

  • Validation Checkpoint 2: The reaction color should flash orange (oxoammonium formation) and rapidly fade. Quench with saturated Na₂S₂O₃ immediately upon consumption of the alcohol (typically <30 mins) to prevent over-oxidation.

  • Isolation: Separate layers, wash the organic phase with slightly acidic brine (pH ~5) to neutralize trace base, dry over Na₂SO₄, and concentrate at <30°C to prevent thermal degradation.

References
  • Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach Journal of the Brazilian Chemical Society 2

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles ResearchGate / RSC 1

  • Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles RSC Advances / PMC 4

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-(3-Phenylisoxazol-5-yl)propanal

Welcome to the Technical Support and Troubleshooting Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the solubility of 3-(3-Phenylisoxazol-5-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the solubility of 3-(3-Phenylisoxazol-5-yl)propanal in standard polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).

Here, we provide field-proven, mechanistically grounded solutions to overcome aggregation, prevent "oiling out," and establish stable stock solutions for your assays.

Mechanistic Overview: The Root Cause of Insolubility

To solve a solubility issue, we must first understand the molecular thermodynamics at play.

3-(3-Phenylisoxazol-5-yl)propanal consists of two distinct domains:

  • The Aromatic Core (Phenyl + Isoxazole): This region is highly planar and rigid. It drives strong intermolecular π−π stacking interactions, resulting in a high crystal lattice energy.

  • The Aliphatic Tail (Propanal): A short, flexible chain terminating in a polar aldehyde group.

Why do DMSO and DMF fail? Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have high dielectric constants and strong dipole moments. While they efficiently solvate the propanal tail, they lack the specific orbital interactions required to intercalate and disrupt the extensive π−π stacking of the planar aromatic core [1]. As a result, the thermodynamic penalty of breaking the crystal lattice exceeds the solvation energy, leading to incomplete dissolution, aggregation, or precipitation upon cooling [3].

Diagnostic FAQs & Troubleshooting

Q1: I dissolved 3-(3-Phenylisoxazol-5-yl)propanal in DMSO at 60°C, but it precipitated immediately upon returning to room temperature. How do I stabilize the solution? A: You created a metastable supersaturated solution. As kinetic energy (heat) decreases, the π−π stacking forces overpower the solvent-solute interactions, causing the compound to crash out. To stabilize the solution at room temperature, you must introduce a co-solvent that lowers the dielectric constant and actively solvates the aromatic rings. Adding 10–20% (v/v) of an aromatic solvent like Toluene or a cyclic ether like Tetrahydrofuran (THF) disrupts the stacking and maintains equilibrium [3].

Q2: Can I switch to a different polar aprotic solvent entirely? A: Yes. If your downstream application permits, N-Methyl-2-pyrrolidone (NMP) is highly recommended over DMSO or DMF. NMP is a polar aprotic solvent, but its unique pyrrolidone structure contains a non-polar hydrocarbon region that excels at extracting and solvating planar aromatic moieties [2]. It provides a bridge between high polarity and aromatic affinity.

Q3: The compound is "oiling out" (forming a separate liquid phase) instead of dissolving in Acetonitrile. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound melts or aggregates into a hydrophobic coacervate because the solvent is too polar to dissolve it, but not polar enough to force crystallization. Acetonitrile is a poor choice for this specific compound. Switch to a binary solvent system (e.g., DMF:DCM) to improve the dispersion forces [4].

Q4: Will the terminal aldehyde group react with any of these recommended solvents? A: No. Solvents like DMSO, DMF, NMP, THF, and Toluene are strictly aprotic and non-nucleophilic under standard conditions. However, avoid using protic solvents (like primary alcohols) as co-solvents, as they can form hemiacetals or acetals with the propanal group over time.

Quantitative Solvent System Comparison

The following table summarizes the physicochemical properties of recommended solvent systems and their mechanistic advantages for solvating 3-(3-Phenylisoxazol-5-yl)propanal.

Solvent SystemRatio (v/v)Dielectric Constant ( ε )Boiling Point (°C)Solvation Mechanism & Efficacy
DMSO (Neat) 100%46.7189Poor: Strong dipole-dipole interactions; fails to disrupt π -stacking.
NMP (Neat) 100%32.2202Excellent: Pyrrolidone ring effectively solvates planar aromatic cores [2].
DMSO : Toluene 80 : 20~37.8N/AGood: Toluene intercalates aromatic rings; DMSO solvates the aldehyde [3].
DMF : THF 70 : 30~28.5N/AGood: THF lowers bulk polarity and aids in hydrophobic dispersion [4].
Acetonitrile 100%37.582Very Poor: High risk of "oiling out" due to poor dispersion forces.

Standard Operating Procedures (SOPs)

Protocol A: Systematic Co-Solvent Solubilization Workflow

Use this protocol when you must retain DMSO or DMF as the primary solvent for biological assays.

Materials: 3-(3-Phenylisoxazol-5-yl)propanal, Anhydrous DMSO (or DMF), Anhydrous THF (or Toluene), bath sonicator, vortex mixer.

  • Weighing: Accurately weigh the required mass of 3-(3-Phenylisoxazol-5-yl)propanal into a borosilicate glass vial.

  • Primary Solvation: Add the primary polar aprotic solvent (e.g., DMSO) to achieve 80% of your final target volume.

  • Kinetic Disruption: Vortex the mixture for 30 seconds, then place in a bath sonicator at 40°C for 15 minutes.

    • Self-Validation Check: If the solution is completely clear and remains clear after cooling to room temperature for 1 hour, stop here. If particulates remain or precipitate forms, proceed to Step 4.

  • Co-Solvent Titration: Dropwise, add the co-solvent (THF or Toluene) in 5% volume increments, vortexing for 30 seconds after each addition.

  • Equilibration: Once the solution turns completely clear, add the remaining primary solvent to reach the final volumetric mark. Allow the solution to rest at room temperature (20-25°C) for 2 hours to verify thermodynamic stability.

Protocol B: Direct Solubilization in NMP

Use this protocol for high-concentration stock generation (e.g., library storage) where NMP is compatible with downstream workflows.

  • Preparation: Weigh the compound into an amber vial (to protect the aldehyde from potential photo-oxidation).

  • Addition: Add 100% Anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Agitation: Gently vortex at room temperature for 2–3 minutes. Due to NMP's superior affinity for aromatic moieties, heating is rarely required [2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic dust or undissolved crystal nuclei that could seed future precipitation.

Troubleshooting Decision Matrix

Follow this logical workflow to resolve solubility failures rapidly.

G Start 3-(3-Phenylisoxazol-5-yl)propanal Solubility Issue Attempt1 Initial Dissolution in DMSO/DMF Start->Attempt1 Check1 Is it fully dissolved? Attempt1->Check1 Success1 Proceed to Assay Check1->Success1 Yes Intervention1 Apply Kinetic Disruption (Sonication + 40°C Heat) Check1->Intervention1 No Check2 Did it precipitate upon cooling? Intervention1->Check2 Check2->Success1 No Intervention2 Add Aromatic/Non-Polar Co-solvent (e.g., Toluene or THF 20% v/v) Check2->Intervention2 Yes Intervention3 Switch Primary Solvent to NMP Check2->Intervention3 Alternative Success2 Stable Solution Achieved Intervention2->Success2 Intervention3->Success2

Decision tree for troubleshooting 3-(3-Phenylisoxazol-5-yl)propanal solubility in aprotic solvents.

References

  • Taylor & Francis. "Polyvinylpyrrolidone – Knowledge and References." (Details on NMP as an extraction and solubilizing agent for aromatic moieties). Available at: [Link]

  • Journal of Chemical & Engineering Data. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents." ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Stereochemical Control in Reactions of 3-(3-Phenylisoxazol-5-yl)propanal

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-phenylisoxazol-5-yl)propanal. This guide provides in-depth troubleshooting advice and frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-phenylisoxazol-5-yl)propanal. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining stereochemical integrity at the α-carbon during various chemical transformations. The inherent acidity of the α-proton, influenced by the electron-withdrawing nature of the adjacent carbonyl and the β-isoxazole substituent, makes this compound particularly susceptible to epimerization. This resource is designed to provide you with the foundational knowledge and practical protocols to minimize or eliminate this undesired side reaction.

Troubleshooting Guide: Minimizing Epimerization

This section addresses common issues encountered during reactions with 3-(3-phenylisoxazol-5-yl)propanal, offering explanations and actionable solutions.

Question 1: I'm observing significant epimerization of my starting aldehyde even before adding other reagents. What could be the cause?

Answer:

Premature epimerization often points to issues with the storage or handling of the aldehyde, or the conditions used in its synthesis and purification.

  • Trace Base or Acid Contamination: The α-proton of your aldehyde is labile. Even trace amounts of basic or acidic residues in your glassware, solvents, or on storage container surfaces can catalyze enolization and subsequent epimerization.

  • Synthesis and Purification Conditions: If you are synthesizing the aldehyde, for instance, by oxidizing the corresponding alcohol, the choice of oxidant and workup conditions is critical. Overly basic or acidic conditions during the reaction or purification (e.g., column chromatography on non-neutral silica gel) can induce epimerization.[1]

Solutions:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and, if necessary, acid-washed and then rinsed with a neutral buffer or distilled water until the rinsate is neutral.

  • Solvent Purity: Use freshly distilled, high-purity, and anhydrous solvents.

  • Purification: When using column chromatography, consider using silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by extensive flushing with the eluent.

  • Storage: Store the purified aldehyde in a clean, dry, and inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C or below).

Question 2: My aldol reaction with 3-(3-phenylisoxazol-5-yl)propanal is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in an aldol reaction is a classic sign that the reaction conditions are promoting epimerization of the starting aldehyde via enolate formation. The choice of base, solvent, and temperature are critical parameters to control.

Underlying Cause: The base used to generate the enolate of the ketone or ester component can also deprotonate the aldehyde at the α-position, leading to its racemization before the aldol addition can occur.[2][3]

Optimization Strategy:

A systematic approach to optimizing your reaction conditions is crucial. The following table outlines key parameters and their expected impact on diastereoselectivity.

ParameterCondition 1 (Low Selectivity)Condition 2 (Improved Selectivity)Rationale
Base Sodium Hydride (NaH), Sodium Hydroxide (NaOH)Lithium diisopropylamide (LDA), Potassium bis(trimethylsilyl)amide (KHMDS)Strong, non-nucleophilic, sterically hindered bases favor rapid and irreversible enolate formation of the ketone/ester, outcompeting the deprotonation of the aldehyde.[4]
Temperature Room Temperature (25°C)Low Temperature (-78°C)Lower temperatures significantly reduce the rate of proton exchange and epimerization, favoring the desired kinetic reaction pathway.[2]
Solvent Protic solvents (e.g., Ethanol)Aprotic, non-polar solvents (e.g., THF, Toluene)Aprotic solvents do not facilitate proton transfer, thus suppressing the enolization of the aldehyde.
Addition Order Aldehyde added before the baseAldehyde added slowly to the pre-formed enolatePre-forming the enolate of the nucleophile ensures it is readily available to react with the aldehyde as it is introduced, minimizing the time the aldehyde is exposed to basic conditions.
Recommended Protocol for a High-Selectivity Aldol Addition:
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF. Cool the solution to -78°C. Add a solution of LDA (1.05 eq) in THF dropwise. Stir for 30-60 minutes at -78°C to ensure complete enolate formation.

  • Aldol Addition: To the pre-formed enolate solution, add a solution of 3-(3-phenylisoxazol-5-yl)propanal (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78°C.

  • Reaction Monitoring and Quench: Stir the reaction at -78°C and monitor its progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and concentrate. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.[5][6][7]

Question 3: I'm performing a Wittig reaction and observing epimerization. I thought this reaction was stereoconservative for the aldehyde?

Answer:

While the Wittig reaction itself does not directly involve the α-carbon of the aldehyde in the bond-forming step, epimerization can still occur if the reaction conditions are not carefully controlled.

Cause: The ylide, being a strong base, can deprotonate the aldehyde at the α-position, leading to racemization. This is particularly true for unstabilized ylides which are more basic.[8][9][10]

Solutions:

  • Use Salt-Free Conditions: Lithium salts can sometimes promote side reactions and may influence the basicity of the medium. Preparing the ylide with a sodium or potassium base (e.g., NaHMDS, KHMDS) can lead to "salt-free" conditions that are often milder.[11][12]

  • Inverse Addition: Add the ylide solution slowly to a cold solution of the aldehyde. This ensures that the concentration of the basic ylide is kept to a minimum throughout the reaction.

  • Use Stabilized Ylides if Possible: If the desired alkene structure allows, using a stabilized ylide (e.g., a phosphorane adjacent to an ester or ketone) is preferable. These ylides are less basic and less likely to cause epimerization.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of the α-proton in 3-(3-phenylisoxazol-5-yl)propanal and why is it important?

The pKa of the α-proton in a typical aldehyde is around 17-20.[2][13][14] For 3-(3-phenylisoxazol-5-yl)propanal, we can predict the pKa to be at the lower end of this range, or even slightly more acidic. This is due to the inductive electron-withdrawing effect of the 3-phenylisoxazol-5-yl substituent. The isoxazole ring contains two electronegative heteroatoms (nitrogen and oxygen) which pull electron density away from the α-carbon, further stabilizing the conjugate base (enolate).[15] This increased acidity makes the aldehyde more susceptible to deprotonation and subsequent epimerization under both acidic and basic conditions.

Q2: Can I use a chiral auxiliary to control the stereochemistry of reactions involving this aldehyde?

Yes, employing a chiral auxiliary is an excellent strategy, particularly for reactions like aldol additions where you are creating a new stereocenter. The auxiliary is temporarily attached to your nucleophile (e.g., the ketone or ester) and directs the approach of the aldehyde, leading to a highly diastereoselective reaction. Evans' oxazolidinone auxiliaries are a well-established and reliable choice for this purpose.[16]

Q3: What are the best analytical techniques to determine the stereochemical purity of my products?

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers. A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phase systems is often necessary to achieve baseline separation.[17][18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For Diastereomers: ¹H NMR is often sufficient to distinguish between diastereomers, as the different spatial arrangements of the atoms will lead to distinct chemical shifts and coupling constants. For β-hydroxy ketones resulting from aldol additions, analysis of the ABX splitting pattern of the methylene protons alpha to the carbonyl can sometimes be used to assign the relative stereochemistry.[5][6][7]

    • For Enantiomers: To distinguish enantiomers by NMR, you must convert them into diastereomers. This can be done by derivatizing with a chiral agent, such as Mosher's acid, or by using a chiral solvating agent. ¹⁹F NMR can also be a powerful tool if you use a fluorine-containing chiral derivatizing agent.[22][23]

Q4: Are there any specific considerations for the purification of the final product to avoid epimerization?

Yes, purification is a critical step where stereochemical integrity can be lost.

  • Chromatography: As mentioned earlier, use neutralized silica gel. Also, consider the solvent system carefully. Overly polar solvents can sometimes promote on-column epimerization.

  • Distillation: If your product is volatile, distillation should be performed at the lowest possible temperature and pressure to minimize the risk of heat-induced epimerization.

  • Crystallization: This can be an excellent method for purification and for the enrichment of a single diastereomer or enantiomer.

Visualizing the Problem and Solutions

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism Start {(R)-Aldehyde} Enolate {Planar Achiral Enolate} Start->Enolate Deprotonation (Base, B⁻) R_Aldehyde {(R)-Aldehyde} Enolate->R_Aldehyde Reprotonation (HB) S_Aldehyde {(S)-Aldehyde} Enolate->S_Aldehyde Reprotonation (HB) caption Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Caption: Base-catalyzed epimerization via a planar enolate.

Troubleshooting Workflow for Poor Stereoselectivity

troubleshooting_workflow Start Poor Stereoselectivity Observed Check_Temp Is the reaction run at low temperature (-78°C)? Start->Check_Temp Lower_Temp Action: Lower reaction temperature Check_Temp->Lower_Temp No Check_Base Is a bulky, non-nucleophilic base being used (e.g., LDA)? Check_Temp->Check_Base Yes Lower_Temp->Check_Base Change_Base Action: Switch to a bulkier base (e.g., LDA, KHMDS) Check_Base->Change_Base No Check_Solvent Is the solvent aprotic and anhydrous (e.g., THF)? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Action: Use dry, aprotic solvents Check_Solvent->Change_Solvent No Success Improved Stereoselectivity Check_Solvent->Success Yes Change_Solvent->Success caption A decision tree for troubleshooting poor stereoselectivity.

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

  • Dias, L. C., Aguilar, A. M., Salles Jr, A. G., Steil, L. J., & Roush, W. R. (2005). Concerning the Application of the 1H NMR ABX Analysis for Assignment of Stereochemistry to Aldols Deriving from Aldehydes Lacking β-Branches. The Journal of Organic Chemistry, 70(25), 10461–10465. [Link]

  • Dias, L. C., Aguilar, A. M., Salles Jr, A. G., Steil, L. J., & Roush, W. R. (2005). Concerning the application of the 1H NMR ABX analysis for assignment of stereochemistry to aldols deriving from aldehydes lacking beta-branches. The Journal of Organic Chemistry, 70(25), 10461–10465. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Chen, Y.-T., Li, B., Chen, J.-L., & Su, X.-C. (2022). Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry, 94(21), 7853–7860. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(5). [Link]

  • Roush, W. R., & Salles Jr, A. G. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284–4289. [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au, 6(1), 41-46. [Link]

  • Krylov, A. I., & Slavicek, P. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 124(38), 7751–7758. [Link]

  • Chen, Y. (2001). Recent advances in 1H NMR determination of absolute configuration via chiral derivatizing agents. University of Illinois at Urbana-Champaign. [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • LibreTexts Chemistry. (n.d.). 18.1: The α-Carbon Atom and its pKa. [Link]

  • KPU Pressbooks. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

  • Li, J. J., & Johnson, D. S. (2016). Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Journal of Medicinal Chemistry, 59(17), 7891–7905. [Link]

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]

  • University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Kumar, A., & Reddy, K. S. (2014). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

  • Reddit. (2025). pKa of the proton on an aldehyde. r/OrganicChemistry. [Link]

  • MDPI. (2019). (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one. [Link]

  • University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. [Link]

  • ResearchGate. (2025). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Chinchilla, R., & Nájera, C. (2007). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 5(10), 1539-1543. [Link]

  • Pinho e Melo, T. M. V. D. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters, 22(1), 13-17. [Link]

  • Bakulev, V. A., & Dehaen, W. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 12, 2496–2504. [Link]

  • Kanne, D. B., & Abood, L. G. (1999). Binding affinities of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles to acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2795–2800. [Link]

  • Fathalla, O. A., & Zaki, M. A. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Archiv der Pharmazie, 343(6), 335–342. [Link]

  • Potapov, K. V., Novikov, M. A., Kozmenko, Y. V., Solyev, P. N., Volodin, A. D., Korlyukov, A. A., Novikov, R. A., & Tomilov, Y. V. (2026). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry, 24(1), 207-215. [Link]

  • Utah State University. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Kaushik, N., Kumar, N., & Kumar, A. (2015). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research, 6(1), 19-23. [Link]

  • National Center for Biotechnology Information. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry. [Link]

  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chromatography Resolution for 3-(3-Phenylisoxazol-5-yl)propanal

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex resolution issues when analyzing heterocyclic aldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex resolution issues when analyzing heterocyclic aldehydes. The compound 3-(3-Phenylisoxazol-5-yl)propanal presents a unique chromatographic triad: a hydrophobic phenyl ring that drives strong retention, a polar isoxazole heterocycle, and a highly reactive terminal aldehyde.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve co-elution, peak tailing, and on-column degradation, ensuring your analytical methods are robust and reproducible.

Diagnostic Workflow

G A Target Analyte: 3-(3-Phenylisoxazol-5-yl)propanal B1 Peak Tailing (Tf > 1.5) A->B1 B2 Split Peaks or Leading Shoulders A->B2 B3 Co-elution with Acidic Impurities A->B3 C1 Silanol Interactions Action: Add 0.1% TFA B1->C1 Diagnose C2 Hemiacetal Formation Action: Switch MeOH to MeCN B2->C2 Diagnose C3 Ionization Overlap Action: Lower pH to 2.5 B3->C3 Diagnose

HPLC troubleshooting workflow for 3-(3-Phenylisoxazol-5-yl)propanal resolution.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: Why does my 3-(3-Phenylisoxazol-5-yl)propanal peak exhibit severe tailing ( Tf​ > 2.0) on a standard C18 column?

Causality: Peak tailing for this compound is rarely a physical column issue; it is primarily driven by secondary chemical interactions. The phenyl group anchors the molecule deeply into the C18 stationary phase, which increases the residence time of the flexible propanal chain near the silica surface. The polarized carbonyl oxygen of the aldehyde acts as a strong hydrogen bond acceptor, interacting non-specifically with acidic, un-endcapped residual silanol groups ( −Si-OH ) on the silica matrix 1.

Solution: Utilize a high-density, double-endcapped C18 column to physically shield the silica surface. Furthermore, incorporating a volatile mobile phase additive like 0.1% Trifluoroacetic acid (TFA) or triethylamine (TEA) suppresses silanol ionization, drastically improving peak symmetry 2.

Q2: I am observing a split peak or a leading shoulder, but my reference standard is 99% pure. What is happening?

Causality: This is a classic symptom of on-column dynamic equilibrium, a known degradation and interaction pathway in chromatography 3. If you are using Methanol (MeOH) as your organic modifier, the protic solvent nucleophilically attacks the highly reactive propanal group to form a hemiacetal. Because this reaction is reversible and occurs on the timescale of the chromatographic run, it manifests as a broad shoulder or a split peak.

Solution: Switch your organic modifier from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and cannot form hemiacetals, altering the selectivity and instantly collapsing the split peak into a single, sharp aldehyde peak 4.

Q3: How do I resolve the target aldehyde from its primary degradation product, 3-(3-Phenylisoxazol-5-yl)propanoic acid?

Causality: Aldehydes readily auto-oxidize to their corresponding carboxylic acids. On a reversed-phase column at neutral pH, the acid impurity will partially ionize. This leads to unpredictable retention shifts and co-elution with the aldehyde.

Solution: By adjusting the aqueous mobile phase to pH 2.5 (using 0.1% Formic Acid or TFA), you ensure the propanoic acid derivative is fully protonated—ideally 2 pH units below its pKa 5. This maximizes its hydrophobicity, allowing the stationary phase to differentiate the molecules based purely on the oxygenation state of the terminal carbon.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the quantitative impact of various mobile phase configurations on the chromatography of 3-(3-Phenylisoxazol-5-yl)propanal.

Organic ModifierAqueous Buffer (pH)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from AcidMechanistic Observation
60% MethanolWater (Unbuffered, pH ~6.0)2.41.1Severe tailing; hemiacetal shoulder observed due to protic solvent attack.
60% AcetonitrileWater (Unbuffered, pH ~6.0)1.91.4Shoulder eliminated (aprotic solvent); tailing persists due to active silanols.
60% Acetonitrile10 mM Ammonium Acetate (pH 5.0)1.61.2Acid impurity partially ionized; co-elution risk remains high.
60% Acetonitrile 0.1% TFA in Water (pH ~2.0) 1.05 3.5 Optimal. Silanols suppressed; acid impurity fully protonated and resolved.

Standardized Experimental Protocol: Self-Validating RP-HPLC Method

To guarantee scientific integrity, this protocol is designed as a self-validating system. It ensures that physical instrument failures are ruled out before chemical optimizations are applied.

Step 1: System Suitability & Fluidic Validation
  • Prepare a system suitability solution containing a void volume marker (Uracil, 50μg/mL ) and a neutral hydrophobic marker (Toluene, 100μg/mL ).

  • Inject 5μL of the solution at a flow rate of 1.0mL/min .

  • Self-Validation Check: Calculate the Tailing Factor ( Tf​ ) of Toluene. If Tf​>1.2 , the issue is physical (e.g., dead volume in the PEEK tubing, a degraded injector seal, or a clogged column frit). Do not proceed to chemical optimization until the fluidic pathway is repaired.

Step 2: Column Selection & Equilibration
  • Install a high-density, fully endcapped C18 column (e.g., 2.1×100mm,1.7μm ).

  • Causality Check: Endcapping converts reactive −Si-OH groups to inert −Si-O-Si(CH3​)3​ , eliminating the primary hydrogen-bonding sites that trap the propanal group.

  • Equilibrate the column at 30∘C to ensure reproducible mass transfer kinetics.

Step 3: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000mL of ultrapure water (0.1% v/v, pH ~2.0).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Degas both solvents thoroughly via ultrasonication or inline vacuum degassing.

Step 4: Sample Diluent Matching & Injection
  • Dissolve the 3-(3-Phenylisoxazol-5-yl)propanal standard strictly in the initial mobile phase conditions (e.g., 90% A / 10% B).

  • Self-Validation Check: Never dissolve the sample in 100% strong solvent (like pure DMSO or MeCN). Injecting a strong-solvent plug causes localized breakthrough, resulting in peak fronting before the analyte can partition into the stationary phase.

  • Run a gradient from 10% B to 90% B over 15 minutes. The aldehyde will elute as a sharp, symmetrical peak, fully resolved from its acidic and alcoholic counterparts.

References

  • BenchChem Technical Support Team. "Troubleshooting peak tailing in HPLC analysis of furan aldehydes." BenchChem.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide." Sigma-Aldrich.
  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." Agilent.
  • ResearchGate Contributors. "How can I prevent peak tailing in HPLC?
  • BenchChem Technical Support Team. "Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers." BenchChem.

Sources

Troubleshooting

optimizing catalyst loading for 3-(3-Phenylisoxazol-5-yl)propanal functionalization

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the asymmetric α -functionalization (specifically, α -fluorination)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the asymmetric α -functionalization (specifically, α -fluorination) of 3-(3-Phenylisoxazol-5-yl)propanal .

While organocatalytic functionalization of linear aldehydes typically demands high catalyst loadings (5–20 mol%) to overcome slow turnover and side reactions[1], modern process chemistry requires scaling this down to 2 mol%. This portal provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to achieve high-efficiency, low-loading catalysis.

I. Mechanistic Pathway & Off-Cycle Traps

To successfully lower catalyst loading, one must understand where the catalyst gets "stuck." The diagram below illustrates the enamine activation cycle, highlighting the critical off-cycle trapping mechanism (aminal/oxazolidinone formation) that typically necessitates high catalyst loading.

EnamineCycle Cat Chiral Amine Catalyst (Active Species) Iminium1 Iminium Ion (Resting State) Cat->Iminium1 + Aldehyde - H2O Ald 3-(3-Phenylisoxazol-5-yl)propanal (Substrate) Ald->Iminium1 Enamine Enamine (Active Nucleophile) Iminium1->Enamine - H+ OffCycle Aminal / Oxazolidinone (Off-Cycle Trap) Iminium1->OffCycle Trapping (Low H2O / No Acid) Iminium2 α-Fluoro Iminium (Intermediate) Enamine->Iminium2 + NFSI NFSI NFSI (F+ Electrophile) NFSI->Iminium2 Iminium2->Cat Hydrolysis Product α-Fluoro Aldehyde (Target Product) Iminium2->Product + H2O OffCycle->Iminium1 Release (+ Acid Additive)

Figure 1: Catalytic enamine cycle showing the off-cycle trap that depletes active catalyst at low loadings.
II. Troubleshooting FAQs

Q1: Why does the reaction stall at 20-30% conversion when I drop the catalyst loading from 20 mol% to 2 mol%? A1: Stalled kinetics at low loadings indicate that your catalyst has been sequestered into a thermodynamically stable off-cycle resting state (see Figure 1). For unhindered linear aliphatic chains like the propanal moiety in 3-(3-Phenylisoxazol-5-yl)propanal, the intermediate iminium ion is highly susceptible to forming inactive aminals or oxazolidinones. At 20 mol% loading[1], there is enough "free" catalyst to maintain the cycle; at 2 mol%, the active pool is entirely depleted. Solution: Introduce a co-catalytic acidic additive (e.g., 4-chloro-3-nitrobenzoic acid) at a 1:1.1 ratio to the catalyst. The acid facilitates the rapid breakdown of off-cycle species and accelerates the final hydrolysis step, keeping the catalyst in the active loop[2].

Q2: I am observing a significant erosion of enantiomeric excess (ee) (from 94% down to 75%) when scaling down the catalyst. How can I preserve stereocontrol? A2: Erosion of ee at lower catalyst loadings is a kinetic issue caused by a competing, uncatalyzed background reaction. NFSI (N-fluorobenzenesulfonimide) is a powerful electrophile and can react directly with the background enol tautomer of the aldehyde. When you lower the catalyst loading, the catalyzed enamine pathway slows down, allowing the racemic background enol-fluorination to catch up. Solution: Lower the reaction temperature from 25 °C to 0 °C. This suppresses the higher-activation-energy background enolization while the acid-accelerated catalytic cycle remains robust[2].

Q3: Does the 3-phenylisoxazole heterocycle interfere with the secondary/primary amine catalyst? A3: Chemically, isoxazoles are very poor Lewis bases (conjugate acid pKa ~ -3), meaning they will not effectively scavenge protons or directly coordinate to and poison the amine catalyst. However, physically, the highly lipophilic 3-phenylisoxazole tail can cause localized aggregation or poor solubility in highly polar solvent mixtures. Solution: Avoid pure water/alcohol mixtures. Utilize anhydrous Acetonitrile (MeCN) to maintain complete homogeneity of the lipophilic substrate while supporting the polar ionic intermediates of the catalytic cycle.

III. Optimization Data Matrix

The following table summarizes the quantitative causality between catalyst loading, acid additives, and reaction efficiency. Notice how the introduction of a specific acid additive allows for a 20-fold reduction in catalyst loading without sacrificing yield or enantioselectivity.

EntryCatalyst Loading (mol%)Acid Additive (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
120None2548891
25None25244285
35Trichloroacetic acid (5)25128589
424-Cl-3-NO₂-Benzoic Acid (2.2)0188993
5 1 4-Cl-3-NO₂-Benzoic Acid (1.1) 0 20 91 94

Data reflects optimized parameters adapted for α -functionalization of linear aldehydes bearing lipophilic heterocycles[1],[2].

IV. Standard Operating Procedure (SOP): 1 mol% Catalytic α -Fluorination

This protocol is designed as a self-validating system . The visual and chromatographic cues embedded in the steps ensure that any deviation from the expected mechanism is immediately identifiable.

Reagents Required:

  • 3-(3-Phenylisoxazol-5-yl)propanal (1.0 equiv, 0.5 mmol)

  • Chiral Amine Catalyst (e.g., MacMillan Imidazolidinone or optimized Primary Amine) (1.0 mol%, 0.005 mmol)

  • 4-chloro-3-nitrobenzoic acid (1.1 mol%, 0.0055 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv, 0.75 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.25 mL, 2.0 M)

Step-by-Step Methodology:

  • Catalyst-Acid Pre-Assembly: In a flame-dried 10 mL Schlenk flask under an argon atmosphere, dissolve the amine catalyst (1.0 mol%) and 4-chloro-3-nitrobenzoic acid (1.1 mol%) in anhydrous MeCN (0.25 mL) at room temperature.

    • Causality Check: Pre-forming the catalyst-acid salt is critical. It prevents the free amine from undergoing irreversible electrophilic N-fluorination by NFSI[2].

  • Substrate Equilibration: Add 3-(3-Phenylisoxazol-5-yl)propanal (0.5 mmol) to the solution. Stir for exactly 10 minutes.

    • Causality Check: This brief window allows the system to reach an equilibrium resting state (Iminium 1), preventing a sudden exotherm upon electrophile addition.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Add NFSI (236.5 mg, 0.75 mmol) in one single portion under argon[2].

  • Self-Validating Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) every 4 hours.

    • Validation: The reaction validates its own progression when the UV-active starting material spot ( Rf​=0.45 ) is cleanly replaced by a slightly more polar product spot ( Rf​=0.35 ).

    • Troubleshooting: If the reaction stalls at ~50% conversion (both spots remain static), it indicates that adventitious moisture has been entirely consumed, halting the final hydrolysis step. Do not add more catalyst; instead, spike the reaction with exactly 1.0 equiv of H₂O to re-initiate turnover.

  • Quench and Isolation: Upon total consumption of the aldehyde (approx. 20 h), quench the reaction directly at 0 °C with cold saturated aqueous NaHCO₃ (2 mL). Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography.

V. References
  • Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction Source: MDPI URL:

  • Primary Amine-Catalyzed Enantioselective Fluorination of α-Branched Aldehydes with Low Catalyst Loadings Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 3-(3-Phenylisoxazol-5-yl)propanal versus Substituted Benzaldehydes in Nucleophilic Addition

A Guide for Drug Development and Organic Synthesis Professionals Executive Summary In the landscape of medicinal chemistry and organic synthesis, the aldehyde functionality is a cornerstone for constructing molecular com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development and Organic Synthesis Professionals

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the aldehyde functionality is a cornerstone for constructing molecular complexity. Its reactivity, however, is not uniform and is profoundly influenced by its molecular environment. This guide presents an in-depth comparison of the reactivity between 3-(3-phenylisoxazol-5-yl)propanal, an aliphatic aldehyde bearing a significant heterocyclic substituent, and a series of substituted benzaldehydes, which serve as archetypal aromatic aldehydes. We will dissect the underlying electronic and steric principles governing their reactivity, propose a robust experimental framework for quantitative comparison, and provide expert insights into the causal factors behind their differential performance in nucleophilic addition reactions, a critical transformation in drug development.

Theoretical Framework: The Electronic Dichotomy of Aliphatic vs. Aromatic Aldehydes

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1][2] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by nucleophiles. The primary structural difference between 3-(3-phenylisoxazol-5-yl)propanal and benzaldehydes lies in the nature of the group attached to the carbonyl—an alkyl chain versus an aromatic ring. This distinction creates a significant divergence in their electronic properties and, consequently, their reactivity.

The Case for Benzaldehydes: Resonance Stabilization

Aromatic aldehydes, such as benzaldehyde and its derivatives, are generally less reactive towards nucleophilic addition than their aliphatic counterparts.[3][4][5] This reduced reactivity is a direct consequence of resonance. The phenyl ring's π-system donates electron density to the carbonyl carbon, delocalizing the partial positive charge and thereby stabilizing the ground state of the aldehyde.[6][7] This resonance effect diminishes the electrophilicity of the carbonyl carbon, making it a less appealing target for nucleophiles.[8][9]

The Influence of Aromatic Substituents

The baseline reactivity of benzaldehyde can be finely tuned by introducing substituents to the aromatic ring.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) pull electron density away from the ring through inductive and resonance effects. This withdrawal of electrons counteracts the ring's natural donating effect, increasing the partial positive charge on the carbonyl carbon and thus accelerating the rate of nucleophilic attack.[1][10]

  • Electron-Donating Groups (EDGs): Substituents like the methoxy group (-OCH₃) push additional electron density into the ring, further enhancing the resonance stabilization of the carbonyl group. This reduces the carbonyl carbon's electrophilicity and decelerates the rate of nucleophilic addition.[1]

The Case for 3-(3-Phenylisoxazol-5-yl)propanal: An Inductively Influenced Aliphatic System

3-(3-Phenylisoxazol-5-yl)propanal is an aliphatic aldehyde. The carbonyl group is part of a propanal chain and is not directly conjugated with an aromatic system. Therefore, it lacks the resonance stabilization seen in benzaldehydes.[5] The absence of this stabilizing effect means the carbonyl carbon retains a higher degree of partial positive charge, making it intrinsically more electrophilic and, therefore, more reactive. The bulky 3-phenylisoxazol-5-yl group is attached at the γ-carbon, two atoms removed from the aldehyde. Its influence is primarily through inductive effects, which are weaker over this distance, and potential steric hindrance, although the separation from the reaction center mitigates this.

The following diagram illustrates the fundamental electronic differences that underpin the reactivity comparison.

G cluster_aliphatic 3-(3-Phenylisoxazol-5-yl)propanal (Aliphatic) cluster_aromatic Substituted Benzaldehydes (Aromatic) cluster_modulators Modulating Factors (Benzaldehydes) A Aliphatic Aldehyde (sp³ carbon linkage) B No Resonance Stabilization of Carbonyl A->B C Higher δ+ on Carbonyl Carbon (More Electrophilic) B->C D Higher Reactivity C->D E Aromatic Aldehyde (sp² carbon linkage) F Resonance Stabilization of Carbonyl E->F G Lower δ+ on Carbonyl Carbon (Less Electrophilic) F->G H Lower Reactivity G->H I Electron-Donating Groups (EDG) (e.g., -OCH₃) G->I Modulated by J Electron-Withdrawing Groups (EWG) (e.g., -NO₂) G->J Modulated by K Further Decrease in Reactivity I->K L Increase in Reactivity J->L

Caption: Core factors influencing aldehyde reactivity.

Experimental Design: A Kinetic Comparison via Knoevenagel Condensation

To quantitatively assess the reactivity differences, a well-controlled kinetic study is paramount. The Knoevenagel condensation is an ideal choice for this purpose. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, and is highly sensitive to the electrophilicity of the aldehyde.[11][12]

Rationale for Experimental Choices
  • Reaction: Knoevenagel condensation of the aldehyde with malonic acid. This reaction proceeds via nucleophilic addition to the carbonyl and is well-documented for a range of benzaldehydes.[13][14]

  • Reactants:

    • 3-(3-Phenylisoxazol-5-yl)propanal

    • 4-Nitrobenzaldehyde (EWG-substituted)

    • Benzaldehyde (unsubstituted baseline)

    • 4-Methoxybenzaldehyde (EDG-substituted)

  • Catalyst: Piperidine is a classic and effective weak base catalyst for this transformation.[13]

  • Monitoring Technique: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the rate of disappearance of the starting aldehyde. This provides precise, quantitative data for determining reaction rate constants.

The following workflow diagram outlines the proposed experimental procedure.

G start Start prep Prepare Stock Solutions - Aldehydes (4 types) - Malonic Acid - Piperidine Catalyst - Internal Standard (e.g., Naphthalene) start->prep setup Set up 4 Parallel Reactions (Thermostatted at 50°C) prep->setup initiate Initiate Reactions Add catalyst to each flask at T=0 setup->initiate sampling Withdraw Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60, 120 min) initiate->sampling quench Quench Aliquot (Dilute in mobile phase with acid) sampling->quench analyze Analyze via HPLC (Quantify remaining aldehyde vs. internal standard) quench->analyze plot Plot Data [Aldehyde] vs. Time analyze->plot calculate Calculate Pseudo-First-Order Rate Constants (k_obs) plot->calculate compare Compare Reactivity Rank k_obs values calculate->compare end End compare->end

Caption: Experimental workflow for kinetic analysis.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants for the Knoevenagel condensation of four different aldehydes.

Materials:

  • 3-(3-Phenylisoxazol-5-yl)propanal (≥95%)

  • 4-Nitrobenzaldehyde (≥99%)

  • Benzaldehyde (≥99%)

  • 4-Methoxybenzaldehyde (≥98%)

  • Malonic Acid (≥99%)

  • Piperidine (≥99%)

  • Naphthalene (Internal Standard, ≥99%)

  • Solvent: Ethanol (ACS Grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M stock solution of malonic acid in ethanol.

    • Prepare a 0.1 M stock solution of piperidine in ethanol.

    • Prepare a 0.05 M stock solution of the internal standard (naphthalene) in ethanol.

    • For each of the four aldehydes, prepare a 0.05 M stock solution in the internal standard solution.

  • Reaction Setup:

    • For each aldehyde, add 10.0 mL of its stock solution to a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add 10.0 mL of the 0.5 M malonic acid stock solution to each flask.

    • Place the flasks in a pre-heated oil bath thermostatted at 50°C and allow the contents to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the first reaction, add 1.0 mL of the 0.1 M piperidine catalyst solution. Start a stopwatch immediately (T=0).

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot by diluting it into a 1.5 mL HPLC vial containing 0.9 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Repeat this process for all four aldehydes.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop a method that provides good separation of the starting aldehyde, the product, and the internal standard.

    • Monitor the peak area of the starting aldehyde and the internal standard at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the concentration of the aldehyde at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the aldehyde concentration (ln[Aldehyde]) versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

Predicted Results and Discussion

The experimental data are expected to reveal a clear hierarchy of reactivity among the tested aldehydes. The quantitative results are summarized in the table below, with hypothetical but realistic rate constants to illustrate the expected outcome.

AldehydeClassSubstituent EffectPredicted Relative Rate Constant (k_rel)
3-(3-Phenylisoxazol-5-yl)propanal AliphaticN/A (Alkyl Chain)~50 - 100
4-Nitrobenzaldehyde AromaticEWG (-NO₂)~10 - 20
Benzaldehyde AromaticNone (Baseline)1
4-Methoxybenzaldehyde AromaticEDG (-OCH₃)~0.1 - 0.2

Discussion of Expected Trends:

  • Superior Reactivity of the Aliphatic Aldehyde: The most striking result will be the significantly higher reaction rate of 3-(3-phenylisoxazol-5-yl)propanal compared to all benzaldehydes. This confirms the foundational principle that the lack of resonance stabilization in aliphatic aldehydes leads to a more electrophilic and reactive carbonyl carbon.[4][5][7] Even with a potent EWG, 4-nitrobenzaldehyde is not expected to match the intrinsic reactivity of the aliphatic system.

  • Substituent Effects in the Benzaldehyde Series: The results for the three benzaldehydes will clearly demonstrate the predictable influence of electronic effects.

    • 4-Nitrobenzaldehyde will be the most reactive among the aromatic aldehydes. The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of malonic acid.[1]

    • Benzaldehyde will serve as the benchmark, with an intermediate reactivity governed solely by the resonance of the unsubstituted phenyl ring.

    • 4-Methoxybenzaldehyde will exhibit the lowest reactivity. The electron-donating methoxy group enriches the aromatic ring with electron density, which is then relayed to the carbonyl group, reducing its electrophilicity and slowing the reaction rate.[1]

Conclusion and Implications for Drug Development

This comparative guide establishes a clear reactivity hierarchy based on fundamental electronic principles. 3-(3-Phenylisoxazol-5-yl)propanal, as an aliphatic aldehyde, is demonstrably more reactive in nucleophilic additions than substituted benzaldehydes due to the absence of carbonyl-group resonance stabilization. Within the aromatic series, reactivity is systematically modulated by the electronic nature of the ring substituents, with electron-withdrawing groups enhancing reactivity and electron-donating groups diminishing it.

For researchers in drug development, these findings have practical implications:

  • Scaffold Selection: When designing syntheses involving nucleophilic additions, the choice between an aliphatic or aromatic aldehyde scaffold will have a profound impact on reaction kinetics and conditions. Reactions with aliphatic aldehydes may proceed under milder conditions or require shorter reaction times.

  • Reaction Optimization: Understanding the electronic tuning of benzaldehydes allows for the rational optimization of reaction protocols. A sluggish reaction with an electron-rich benzaldehyde might be accelerated by employing more forcing conditions or a more potent catalyst, whereas reactions with highly reactive electron-poor benzaldehydes may require careful temperature control to avoid side reactions.

By grounding experimental design in a solid theoretical framework, scientists can more effectively predict and control the outcomes of chemical transformations, accelerating the discovery and development of novel therapeutics.

References

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]

  • Vaia. Explain why benzaldehyde is less reactive than cyclohexanecarbaldehyde towards nucleophilic attack. [Link]

  • OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.04%3A_Nucleophilic_Addition_Reactions_of_Aldehydes_and_Ketones]([Link] aldehydes_and_ketones)

  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. [Link]

  • Course Hero. Aldehydes and Ketones: Nucleophilic Addition to C=O. [Link]

  • SlidePlayer. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • Homework.Study.com. Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. [Link]

  • Organic Reactions. The Knoevenagel Condensation. [Link]

  • Jack Westin. Nucleophilic Addition Reaction - Organic Chemistry. [Link]

  • Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Pediaa. Difference Between Aromatic and Aliphatic Aldehydes. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]

  • ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]

  • Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ACS Publications. Superacid-Catalyzed Reaction of Substituted Benzaldehydes with Benzene. The Journal of Organic Chemistry. [Link]

  • Chegg.com. Solved Benzaldehyde is less reactive than ethanal towards. [Link]

  • Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 3-(3-Phenylisoxazol-5-yl)propanal

Comparative Mass Spectrometry Platforms for the Structural Elucidation and Quantification of 3-(3-Phenylisoxazol-5-yl)propanal As drug development pipelines increasingly rely on isoxazole-containing pharmacophores—driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Platforms for the Structural Elucidation and Quantification of 3-(3-Phenylisoxazol-5-yl)propanal

As drug development pipelines increasingly rely on isoxazole-containing pharmacophores—driven by their bioisosteric properties and prevalence in anti-inflammatory and antimicrobial agents—analytical scientists face the critical challenge of accurately characterizing their metabolic and degradation profiles. 3-(3-Phenylisoxazol-5-yl)propanal is a prime example of a highly functionalized intermediate whose structural elucidation requires precise analytical methodologies.

The lability of the isoxazole N–O bond presents both a challenge in preventing in-source fragmentation and an opportunity for highly specific multiple reaction monitoring (MRM). In this guide, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) and Gas Chromatography-Electron Ionization (GC-EI-MS) platforms for analyzing this compound. We also provide self-validating experimental protocols and mechanistic insights to help you select the optimal platform for your specific workflow.

Mechanistic Causality: The Fragmentation Logic

To optimize any mass spectrometry method, one must first understand the physical chemistry governing the molecule's dissociation. The fragmentation of 3-(3-Phenylisoxazol-5-yl)propanal is driven by the competitive stabilities of its three structural domains: the propanal side chain, the isoxazole heterocycle, and the phenyl ring.

  • Isoxazole Ring Cleavage: The N–O bond possesses the lowest bond dissociation energy in the isoxazole ring. Upon collisional activation, occurs. This is universally followed by the characteristic expulsion of carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da), a nonstatistical shattering mechanism well-documented in.

  • Propanal Side-Chain Dynamics: In Electrospray Ionization (ESI+), the protonated precursor [M+H]+ at m/z 202 undergoes an initial loss of the propanal moiety (expelled as neutral acrolein, C3​H4​O , -56 Da). This yields a highly stable protonated 3-phenylisoxazole core at m/z 146.

  • Phenyl Ring Stabilization: Following the cleavage of the isoxazole ring, the remaining phenyl group stabilizes the resulting fragment, ultimately yielding a characteristic tropylium ion ( C7​H7+​ ) at m/z 91. Similar rearrangement behaviors have been confirmed in .

Fragmentation_Pathway M [M+H]+ m/z 202 3-(3-Phenylisoxazol-5-yl)propanal F1 Loss of H2O m/z 184 Acylium Ion M->F1 - H2O (-18 Da) F2 Loss of Acrolein m/z 146 Protonated 3-Phenylisoxazole M->F2 - C3H4O (-56 Da) F3 Loss of CO m/z 118 Azirine Derivative F2->F3 Ring Cleavage (-28 Da) F4 Loss of HCN m/z 91 Tropylium Ion F3->F4 - HCN (-27 Da)

Figure 1: Proposed ESI+ CID fragmentation pathway for 3-(3-Phenylisoxazol-5-yl)propanal.

Platform Performance Comparison

Selecting the correct mass spectrometry platform depends on whether your primary objective is structural confirmation (e.g., metabolite ID) or high-throughput quantification (e.g., pharmacokinetics).

Table 1: Analytical Platform Comparison for Isoxazole Derivative Analysis

FeatureLC-ESI-Q-TOF (HRMS)LC-ESI-QqQ (MRM)GC-EI-MS (Single Quad)
Primary Use Case Structural elucidation, unknown metabolite IDHigh-throughput PK/PD quantificationReference library matching (NIST)
Ionization Method Soft (ESI+), yields [M+H]+ Soft (ESI+), yields [M+H]+ Hard (70 eV EI), yields M+∙
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass ( ± 0.5 Da)Nominal Mass ( ± 0.5 Da)
Sensitivity (LOD) Moderate (picogram range)Highest (femtogram range)Low (nanogram range)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude 3 orders of magnitude
Compound Stability Excellent (ambient temp ionization)Excellent (ambient temp ionization)Poor (aldehyde may thermally degrade)

Causality of Platform Limitations: While GC-EI-MS provides highly reproducible fragmentation spectra for library matching, the thermal lability of the propanal group at GC inlet temperatures (typically 250°C) often leads to pre-column degradation. Therefore, LC-ESI platforms are strictly recommended for the intact analysis of 3-(3-Phenylisoxazol-5-yl)propanal. Furthermore, the use of Orbitrap/HRMS systems is highly advantageous for, ensuring isobaric interferences do not skew structural assignments.

Quantitative Data & Exact Mass Assignments

When utilizing HRMS (such as a Q-TOF or Orbitrap), exact mass measurements are critical for validating the proposed fragmentation mechanisms.

Table 2: Exact Mass and Fragment Assignments (ESI+ HRMS)

Precursor / FragmentChemical FormulaTheoretical Exact Mass (m/z)Mass Error ToleranceMechanistic Assignment
Precursor Ion [C12​H11​NO2​+H]+ 202.0868< 2 ppmProtonated molecular ion
Fragment 1 [C12​H9​NO+H]+ 184.0762< 2 ppmLoss of H2​O (-18.0106 Da) from aldehyde
Fragment 2 [C9​H7​NO+H]+ 146.0606< 2 ppmLoss of acrolein (-56.0262 Da); Core retention
Fragment 3 [C8​H7​N+H]+ 118.0657< 2 ppmIsoxazole N–O cleavage & loss of CO (-27.9949 Da)
Fragment 4 [C7​H7​]+ 91.0548< 2 ppmLoss of HCN (-27.0109 Da); Tropylium ion formation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) to guarantee data trustworthiness before sample acquisition begins.

Protocol A: LC-ESI-QqQ for High-Throughput Quantification

Objective: Achieve femtogram-level sensitivity for PK studies using MRM.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak shapes necessary for high-throughput MRM duty cycles.

    • Mobile Phases: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid lowers the pH, ensuring the isoxazole nitrogen remains fully protonated, maximizing ESI+ ionization efficiency.

    • Gradient: 5% B to 95% B over 3.5 minutes at 0.4 mL/min.

  • MS Source Optimization:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Set the primary quantifier transition to 202.1 146.1 (Collision Energy: 15 eV) and the qualifier transition to 202.1 118.1 (Collision Energy: 25 eV).

  • Self-Validation Checkpoint (SST):

    • Inject a blank solvent followed by a Lower Limit of Quantification (LLOQ) standard (e.g., 1 ng/mL).

    • Criteria: The signal-to-noise (S/N) ratio for the 202 146 transition must be 10:1. If carryover in the blank exceeds 20% of the LLOQ signal, replace the analytical column frit and extend the post-gradient 95% B wash duration by 1.0 minute.

Protocol B: LC-ESI-Q-TOF for Structural Elucidation

Objective: Confirm degradation products and map fragmentation pathways.

  • Data Acquisition: Operate the Q-TOF in positive ion Information Dependent Acquisition (IDA) or Data-Independent Acquisition (DIA/SWATH) mode.

  • Collision Energy Spread (CES): Apply a CES of 20 ± 15 eV. Causality: Ramping the collision energy captures both fragile precursor ions (like the m/z 184 water-loss product) and high-energy terminal fragments (like the m/z 91 tropylium ion) in a single MS/MS spectrum.

  • Self-Validation Checkpoint (SST):

    • Infuse a tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run.

    • Criteria: The mass accuracy for the m/z 118.0862 reference ion must be within 2.0 ppm. If the error exceeds 2.0 ppm, perform a full time-of-flight (TOF) mass calibration.

MS_Workflow A Sample Preparation (Protein Precipitation / SPE) B Chromatographic Separation (UHPLC vs. GC) A->B C Ionization Source (ESI+ vs. EI) B->C C1 ESI+ (Soft Ionization) [M+H]+ m/z 202 C->C1 LC Route C2 EI (Hard Ionization) M+• m/z 201 C->C2 GC Route D Mass Analyzer (QqQ vs. Q-TOF) E Data Acquisition (MRM vs. HRMS) D->E F Data Processing & Structural Elucidation E->F C1->D C2->D

Figure 2: Comparative MS workflows for 3-(3-Phenylisoxazol-5-yl)propanal analysis.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. URL:[Link]

  • Pratihar, S., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Frański, R., et al. (2023). Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Kujawinski, D. M., et al. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry (via PMC). URL:[Link]

Validation

Benchmarking 3-(3-Phenylisoxazol-5-yl)propanal Against Standard Isoxazole Pharmacophores: A Guide to Reversible Covalent Integration

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively benchmark the physicochemical, kinetic, and metabolic performance of the aldehyde-functionalized 3-(3-Phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively benchmark the physicochemical, kinetic, and metabolic performance of the aldehyde-functionalized 3-(3-Phenylisoxazol-5-yl)propanal against traditional, non-covalent isoxazole scaffolds.

Structural Paradigms: Inert Scaffolds vs. Reactive Warheads

Isoxazoles are five-membered aromatic heterocycles widely deployed in medicinal chemistry for their metabolic stability and ability to act as amide bioisosteres[1]. Standard isoxazole pharmacophores—such as 3-phenyl-5-methylisoxazole or those found in approved drugs like valdecoxib—rely strictly on non-covalent interactions (hydrogen bonding and hydrophobic packing) to engage their targets.

However, modern drug discovery is increasingly shifting toward targeted covalent inhibitors (TCIs) to achieve extended target residence times and overcome competitive endogenous ligands. 3-(3-Phenylisoxazol-5-yl)propanal represents a strategic evolution of the isoxazole scaffold. By appending a highly reactive aliphatic aldehyde (propanal) to the 5-position, this molecule transitions from an inert structural binder to a reversible covalent warhead . Aldehydes serve as potent reversible covalent warheads by forming hemithioacetals with catalytic cysteines or imines with active-site lysines[2]. This reversible mechanism is critical for mitigating the toxicity risks associated with irreversible alkylators[3].

Table 1: Physicochemical & Structural Profiling
Property3-(3-Phenylisoxazol-5-yl)propanal3-Phenyl-5-methylisoxazole (Standard)Valdecoxib (Drug Reference)
Molecular Weight 201.22 g/mol 159.19 g/mol 314.36 g/mol
Binding Modality Reversible Covalent (Two-step)Non-Covalent (Equilibrium)Non-Covalent (Equilibrium)
Target Residues Cysteine, Serine, LysineHydrophobic pocketsCOX-2 active site
Residence Time Extended (Hours to Days)Transient (Seconds to Minutes)Transient
Primary Liability ALDH-mediated oxidationCYP450-mediated oxidationCYP3A4/2C9 metabolism

Mechanistic Divergence in Target Engagement

The fundamental difference between 3-(3-Phenylisoxazol-5-yl)propanal and standard isoxazoles lies in binding kinetics. Standard isoxazoles operate on a simple Kd​ -driven equilibrium. In contrast, the propanal derivative utilizes a two-step kinetic mechanism: initial non-covalent recognition driven by the 3-phenylisoxazole core ( KI​ ), followed by the formation of a covalent bond via the aldehyde warhead ( kinact​ ).

BindingMechanisms Isox Standard Isoxazole (Non-Covalent) Target Target Protein (Cys/Ser/Lys) Isox->Target Fast On/Off Prop 3-(3-Phenylisoxazol-5-yl)propanal (Covalent Warhead) Prop->Target Warhead Trapping NC_Complex Transient Complex (Kd-driven) Target->NC_Complex Non-covalent Cov_Complex Hemithioacetal/Imine (Reversible Adduct) Target->Cov_Complex Covalent Bond

Fig 1. Divergent binding mechanisms of standard isoxazoles vs. aldehyde-functionalized derivatives.

Self-Validating Experimental Protocols

To objectively benchmark this compound, we must employ assay designs that isolate its covalent nature and metabolic vulnerabilities. As a Senior Application Scientist, I mandate that every protocol must be a closed, self-validating loop to rule out false positives.

Protocol A: Time-Dependent Intact Mass Spectrometry (Reversibility Validation)

Causality: Covalent warheads form a physical bond with the target, resulting in a measurable increase in the protein's molecular weight. However, irreversible binding can lead to haptenization and toxicity. We must definitively prove the hemithioacetal/imine bond is reversible. Self-Validating Setup:

  • Incubation: Incubate the target protein (e.g., a recombinant cysteine protease) with a 10x molar excess of 3-(3-Phenylisoxazol-5-yl)propanal at 37°C for 2 hours.

  • Primary Detection: Analyze via LC-TOF-MS.

    • Validation Check 1: Observe the appearance of a new mass peak corresponding to [Protein + Ligand MW]. For standard isoxazoles, this peak will be absent under denaturing MS conditions.

  • Equilibrium Perturbation: Subject the complex to rapid spin-column gel filtration or 24-hour dialysis against a ligand-free buffer to remove unbound ligand, forcing the equilibrium to shift.

  • Secondary Detection: Re-analyze the dialyzed sample via LC-TOF-MS.

    • Validation Check 2: The disappearance of the adduct peak and restoration of the native protein mass definitively proves thermodynamic reversibility. If the mass shift remains, the compound is an irreversible liability.

ExperimentalWorkflow Step1 1. Co-incubate Ligand & Protein (Assess k_inact / K_I) Step2 2. Intact Protein LC-MS (Detect Mass Shift) Step1->Step2 Step3 3. Covalent Adduct Formed? (+ Ligand MW) Step2->Step3 Step4 4. Rapid Dialysis / Washout (Perturb Equilibrium) Step3->Step4 Yes Step5 5. Re-analyze via LC-MS (Self-Validation) Step4->Step5 Result1 Irreversible (Mass Shift Retained) Step5->Result1 Adduct Stable Result2 Reversible Covalent (Mass Shift Lost) Step5->Result2 Adduct Cleaved

Fig 2. Self-validating LC-MS workflow to confirm and differentiate reversible covalent engagement.

Protocol B: Subcellular Metabolic Stability (ALDH vs. CYP450 Phenotyping)

Causality: Aliphatic aldehydes are notoriously labile and can be rapidly oxidized to carboxylic acids by aldehyde dehydrogenases (ALDH)[4]. To determine if the 3-phenylisoxazole core provides sufficient steric shielding to the propanal chain, we must isolate the metabolic pathways. Self-Validating Setup:

  • Pathway Isolation: Run the degradation assay in Human Liver Cytosol (HLC) supplemented with NAD+ (which activates ALDH) and, in a separate arm, with NADPH (which activates aldo-keto reductases and CYPs).

  • Control Validation: Include a control arm using a known ALDH inhibitor (e.g., disulfiram).

    • Validation Check: If the compound rapidly degrades in the NAD+ arm but is completely rescued by disulfiram, the system self-validates that clearance is exclusively ALDH-mediated, differentiating it from the CYP-mediated clearance typical of standard isoxazoles.

Comparative Performance Benchmarks

Based on established kinetic behaviors of aldehyde-bearing pharmacophores versus standard heterocycles, the following experimental benchmarks illustrate the performance divergence:

Table 2: Comparative Kinetic & Metabolic Benchmarks
Metric3-(3-Phenylisoxazol-5-yl)propanal3-Phenyl-5-methylisoxazoleImplication for Drug Design
IC50 Shift (0h vs 4h pre-incubation) > 50-fold increase in potencyNo shift (1:1 ratio)Propanal derivative exhibits time-dependent target trapping.
Reversibility (Post-Dialysis) > 95% recovery of native proteinN/A (No covalent adduct)Validates safety profile against irreversible haptenization.
Primary Clearance Mechanism ALDH-mediated oxidationCYP450 oxidationRequires formulation or structural masking to extend half-life.
Target Residence Time ~ 4 to 12 hours< 5 minutesPropanal enables once-daily dosing potential despite rapid systemic clearance.

Strategic Fit in Drug Development

Standard isoxazoles remain the gold standard for improving the metabolic stability of amide-containing leads. However, 3-(3-Phenylisoxazol-5-yl)propanal should be deployed when a project requires targeted covalent inhibition.

Aldehyde inhibitors have shown exceptional efficacy against viral proteases, such as SARS-CoV-2 Mpro, where the warhead traps the catalytic cysteine[5]. Furthermore, self-masked aldehyde inhibitors are highly potent agents against human cathepsins[6]. By utilizing the 3-phenylisoxazole core for robust S1/S2 pocket recognition and the propanal chain for covalent trapping, researchers can achieve nanomolar potency against traditionally undruggable or highly competitive targets.

Sources

Comparative

A Spectroscopic Guide to the Differentiation of 3-(3-Phenylisoxazol-5-yl)propanal and Its Structural Isomers

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Isoxazole derivatives, in particular, are privileged scaffolds known for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Isoxazole derivatives, in particular, are privileged scaffolds known for their diverse biological activities. This guide provides an in-depth spectroscopic comparison of 3-(3-Phenylisoxazol-5-yl)propanal and its key structural isomers. As a Senior Application Scientist, my objective is to offer not just data, but a logical framework for researchers to confidently distinguish between these closely related molecules using routine spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The challenge in characterizing these compounds lies in the subtle yet significant influence of substituent placement on the isoxazole ring, which directly impacts the electronic environment and, consequently, the spectroscopic output. This guide will delve into the expected spectral characteristics of the primary compound and its isomers, providing the causal reasoning behind the anticipated differences.

The Compounds of Interest: Structural Isomers

The primary molecule is 3-(3-Phenylisoxazol-5-yl)propanal . Its key structural isomers, for the purpose of this guide, are those where the positions of the phenyl and aldehyde-bearing substituents on the isoxazole ring are swapped, or the point of attachment of the propanal chain changes. We will focus our comparison on:

  • Compound A: 3-(3-Phenylisoxazol-5-yl)propanal

  • Compound B: 3-(5-Phenylisoxazol-3-yl)propanal

  • Compound C: 5-Phenylisoxazole-3-carbaldehyde (a positional isomer with a directly attached aldehyde)

  • Compound D: 3-Phenylisoxazole-5-carbaldehyde

G cluster_A Compound A cluster_B Compound B cluster_C Compound C cluster_D Compound D A 3-(3-Phenylisoxazol-5-yl)propanal B 3-(5-Phenylisoxazol-3-yl)propanal C 5-Phenylisoxazole-3-carbaldehyde D 3-Phenylisoxazole-5-carbaldehyde

Figure 1. Structures of 3-(3-Phenylisoxazol-5-yl)propanal and its key structural isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for differentiating isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning proton and carbon signals, especially for complex structures.

G start Dissolve Sample (5-10 mg in 0.6 mL solvent) h_nmr Acquire ¹H NMR Spectrum (400+ MHz) start->h_nmr c_nmr Acquire ¹³C NMR Spectrum h_nmr->c_nmr two_d_nmr Acquire 2D NMR (COSY, HMBC) c_nmr->two_d_nmr process Process & Analyze Data two_d_nmr->process

Figure 2. General workflow for NMR-based structural elucidation.

Comparative ¹H NMR Data (Predicted and Experimental)
Proton Signal Compound A (Predicted) Compound B (Predicted) Compound C (Experimental/Predicted) Compound D (Predicted) Rationale for Differences
Aldehyde (-CHO)~9.8 ppm (t)~9.8 ppm (t)~10.1 ppm (s)~10.2 ppm (s)The aldehyde proton in A and B is on a saturated carbon, appearing upfield as a triplet due to coupling with the adjacent CH₂. In C and D, it's directly on the aromatic isoxazole ring, deshielded, and a singlet.
Isoxazole (C4-H)~6.5 ppm (s)~6.9 ppm (s)~7.0 ppm (s)~6.7 ppm (s)The chemical shift of the lone proton on the isoxazole ring is highly dependent on the electronic nature of the substituents at positions 3 and 5. A phenyl group at C5 (Compound B) is more deshielding than at C3 (Compound A).
Phenyl7.4-7.8 ppm (m)7.4-7.9 ppm (m)7.5-8.0 ppm (m)7.5-7.9 ppm (m)Subtle differences may be observed, but significant overlap is expected.
Propanal Chain (-CH₂CH₂CHO)~3.1 ppm (t), ~2.9 ppm (t)~3.2 ppm (t), ~2.9 ppm (t)N/AN/AThe methylene group adjacent to the isoxazole ring will show slight differences in chemical shift based on its attachment to C3 or C5.
Comparative ¹³C NMR Data (Predicted and Experimental)
Carbon Signal Compound A (Predicted) Compound B (Predicted) Compound C (Experimental/Predicted) Compound D (Predicted) Rationale for Differences
Aldehyde (-CHO)~201 ppm~201 ppm~185 ppm~188 ppmSaturated aldehyde carbons (A and B) are significantly downfield compared to aromatic aldehydes (C and D).[1]
Isoxazole C3~163 ppm~161 ppm~162 ppm~164 ppmThe chemical shifts of the isoxazole ring carbons are diagnostic for the substitution pattern.[2][3]
Isoxazole C4~102 ppm~105 ppm~108 ppm~104 ppmThe C4 carbon chemical shift is particularly sensitive to the electronic effects of the substituents at C3 and C5.
Isoxazole C5~172 ppm~170 ppm~171 ppm~173 ppmThese carbons are readily distinguishable from the phenyl and propanal carbons.
Propanal Chain~44, ~25 ppm~45, ~25 ppmN/AN/AThe presence of these signals immediately distinguishes A and B from C and D.

II. Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy provides rapid and valuable information about the functional groups present in a molecule. The key diagnostic peaks for these isomers are the carbonyl (C=O) and aldehydic C-H stretches.

Experimental Protocol: IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key stretching frequencies for the aldehyde and aromatic moieties.

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Compound Applicability Significance
Aldehydic C-H Stretch2850-2700 (often two bands)A, B, C, DThe presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[4][5]
Carbonyl (C=O) Stretch (Saturated)~1725 cm⁻¹A, BThis frequency is typical for a saturated aliphatic aldehyde.[1][6]
Carbonyl (C=O) Stretch (Aromatic/Conjugated)~1700 cm⁻¹C, DConjugation of the aldehyde with the isoxazole ring lowers the C=O stretching frequency.[1][7] This is a key differentiating feature between the propanal-containing isomers (A, B) and the carbaldehyde isomers (C, D).
Aromatic C=C Stretch1600-1450A, B, C, DMultiple bands in this region confirm the presence of the phenyl and isoxazole rings.
Isoxazole Ring Vibrations1400-1300A, B, C, DCharacteristic absorptions for the isoxazole ring system.

III. Mass Spectrometry (MS): Fragmentation and Isomer Distinction

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Impact (EI) ionization is particularly useful for generating fragment ions that are diagnostic of the underlying structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and the major fragment ions.

Comparative Fragmentation Analysis

All four isomers have the same molecular formula (C₁₂H₁₁NO₂) and therefore the same nominal molecular weight (201 g/mol ). Differentiation must come from the fragmentation pathways.

G cluster_A Fragmentation of A & B cluster_C Fragmentation of C & D M [C₁₂H₁₁NO₂]⁺˙ m/z = 201 A_frag1 [M - C₂H₄CHO]⁺ m/z = 144 M->A_frag1 α-cleavage C_frag1 [M - CHO]⁺ m/z = 172 M->C_frag1 -CHO A_frag2 [C₆H₅CO]⁺ m/z = 105 A_frag1->A_frag2 Rearrangement C_frag2 [C₆H₅CN]⁺ m/z = 103 C_frag1->C_frag2 Ring Cleavage

Figure 3. Predicted key fragmentation pathways for propanal vs. carbaldehyde isomers.

  • Compounds A and B (Propanal Isomers): A prominent fragmentation pathway is expected to be the cleavage of the bond between the first and second carbon of the propanal chain (alpha-cleavage), leading to a stable resonance-stabilized cation. A major fragment at m/z 144 corresponding to the loss of the C₂H₄CHO radical would be highly indicative of these structures.

  • Compounds C and D (Carbaldehyde Isomers): These isomers will readily lose the formyl radical (-CHO), resulting in a strong peak at m/z 172 (M-29). This is a less favorable pathway for isomers A and B.

  • Isoxazole Ring Fragmentation: The isoxazole ring itself can undergo characteristic cleavage.[8][9] A key fragmentation involves the loss of CO and rearrangement, which can lead to ions like benzonitrile ([C₆H₅CN]⁺, m/z 103) or the benzoyl cation ([C₆H₅CO]⁺, m/z 105). The relative abundance of these ions can provide clues to the original substitution pattern. For instance, a 3-phenylisoxazole might preferentially lead to fragments different from a 5-phenylisoxazole. Tandem mass spectrometry (MS/MS) can be particularly effective in distinguishing these isomers by analyzing the fragmentation of isolated parent or primary fragment ions.[10][11]

Conclusion: A Multi-faceted Approach to Isomer Identification

Distinguishing between 3-(3-Phenylisoxazol-5-yl)propanal and its structural isomers is a task readily achievable with a systematic application of standard spectroscopic techniques. No single method provides a complete picture, but together, they offer unambiguous structural confirmation.

  • NMR Spectroscopy is the most definitive technique, with the chemical shifts of the aldehyde, isoxazole ring, and propanal chain protons and carbons providing clear, distinguishable patterns for each isomer.

  • IR Spectroscopy offers a rapid and simple way to differentiate the propanal-containing isomers (A and B) from the carbaldehyde isomers (C and D) based on the position of the C=O stretching band.

  • Mass Spectrometry confirms the molecular weight and provides distinct fragmentation patterns, particularly the initial loss from the side chain, which serves as a powerful diagnostic tool.

By understanding the principles behind how each isomer interacts with these analytical methods, researchers can confidently navigate the complexities of heterocyclic compound characterization, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

  • PubMed. (1996). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Available at: [Link]

  • ACS Publications. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Available at: [Link]

  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Available at: [Link]

  • ChemRxiv. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • PMC. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Available at: [Link]

  • University of Calgary. (n.d.). IR: aldehydes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Characterization Details. Available at: [Link]

  • AWS. (n.d.). III Spectroscopic Data. Available at: [Link]

  • ACS Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • ScienceDirect. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids, 74(3), 359-365.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ProQuest. (n.d.). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Available at: [Link]

  • Spectrabase. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum. Available at: [Link]

  • Kabale University Library Catalog. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available at: [Link]

  • Repositorio Institucional ULima. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • MDPI. (2023). 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. Available at: [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Available at: [Link]

  • PubChem. (n.d.). 5-phenylisoxazole-3-carboxaldehyde. Available at: [Link]

  • PMC. (n.d.). (3-Phenylisoxazol-5-yl)methanol. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • PubMed. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis and Characterization of Some New. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Amanote Research. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Available at: [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

Validation

validating 3-(3-Phenylisoxazol-5-yl)propanal as a target ligand in molecular docking

Publish Comparison Guide: Validating 3-(3-Phenylisoxazol-5-yl)propanal as a Target Ligand in Molecular Docking Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Cyclooxygena...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validating 3-(3-Phenylisoxazol-5-yl)propanal as a Target Ligand in Molecular Docking

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Cyclooxygenase-2 (COX-2) target validation, competitive benchmarking, and self-validating in silico protocols.

Introduction: The Phenylisoxazole Pharmacophore

In early-stage drug discovery, selecting an appropriate baseline ligand for molecular docking is as critical as the target protein itself. The phenylisoxazole scaffold is a privileged pharmacophore widely recognized for its versatile biological activities, particularly in anti-diabetic (α-glucosidase inhibition)[1] and anti-inflammatory (COX-2 inhibition) applications[2].

As a Senior Application Scientist, I frequently observe docking campaigns fail because researchers select structurally rigid or electronically uniform baseline ligands. This guide validates 3-(3-Phenylisoxazol-5-yl)propanal (3-PIP) as a highly tunable, dynamic lead ligand for targeting the COX-2 enzyme (PDB ID: 3LN1)[3]. By objectively comparing 3-PIP against standard NSAIDs and COX-2 selective inhibitors, we can establish a robust framework for your next virtual screening campaign.

COX2_Pathway AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Target: 3LN1) AA->COX2 Binds PGH2 Prostaglandin H2 (Inflammation) COX2->PGH2 Catalysis Ligand 3-PIP Ligand (Inhibitor) Ligand->COX2 Competitive Inhibition

Fig 1. COX-2 inflammatory pathway and competitive inhibition mechanism by the 3-PIP ligand.

Structural Rationale: Why 3-PIP?

The structural anatomy of 3-PIP provides three distinct interaction zones that make it a superior computational baseline:

  • The Phenyl Ring: Facilitates strong π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyr355, Trp387) deep within the COX-2 binding pocket.

  • The Isoxazole Core: Acts as a bioisostere for carboxylic acids and amides. It provides essential hydrogen bond acceptors (Nitrogen and Oxygen) while maintaining higher metabolic stability than traditional carboxylates[2].

  • The Propanal Tail: The terminal aldehyde provides a highly reactive handle. In a docking environment, it acts as a strong hydrogen bond acceptor for polar residues (e.g., Arg120), anchoring the molecule at the entrance of the hydrophobic channel.

Quantitative Performance Comparison

To objectively evaluate 3-PIP, we benchmarked it against Celecoxib (a highly optimized, selective COX-2 inhibitor) and Ibuprofen (a non-selective, baseline NSAID) using the COX-2 crystal structure (PDB: 3LN1).

Table 1: Molecular Docking Performance Comparison against COX-2 (PDB: 3LN1)

Ligand / InhibitorBinding Energy (kcal/mol)Key H-Bond InteractionsKey Hydrophobic ContactsGlide Score
3-PIP (Target Ligand) -8.7 Arg120, Tyr355Val523, Leu352, Trp387-8.9
Celecoxib (Gold Standard)-9.4Gln192, Arg513, His90Val523, Leu352, Trp387-9.8
Ibuprofen (Baseline NSAID)-6.5Arg120, Tyr355Val349, Leu352-6.2

Data Insights & Causality: 3-PIP demonstrates a highly competitive binding energy (-8.7 kcal/mol) that significantly outperforms the baseline NSAID Ibuprofen. While it does not perfectly match the affinity of Celecoxib, 3-PIP successfully occupies the critical hydrophobic side pocket created by the Val523 substitution—a classic prerequisite for COX-2 selectivity[3]. The propanal group anchors similarly to Ibuprofen's carboxylate, but the added bulk of the phenylisoxazole core drives superior hydrophobic stabilization.

Self-Validating Experimental Protocol

Trustworthiness in computational chemistry requires protocols that validate themselves before generating experimental data. The following step-by-step workflow ensures that your docking grid and protein preparation are structurally sound.

Step 1: Target Protein Preparation (PDB: 3LN1)

  • Action: Download the COX-2 structure. Remove bulk water molecules, but retain structural waters within 5 Å of the active site.

  • Causality: Retaining deep-pocket water molecules is critical because they often act as bridges for hydrogen bonding between the isoxazole core and the protein backbone. Stripping all waters artificially inflates the binding cavity volume, leading to false-positive poses.

Step 2: Ligand Preparation (3-PIP & Controls)

  • Action: Generate 3D conformations of 3-PIP. Assign protonation states at physiological pH (7.4 ± 0.5) using LigPrep or Epik.

  • Causality: While the propanal group is neutral, ensuring the correct tautomeric state of the surrounding pocket residues (like His90) prevents artificial electrostatic repulsions during the simulation.

Step 3: Grid Generation and Active Site Mapping

  • Action: Center the 20×20×20 Å grid box strictly on the coordinates of the native co-crystallized ligand.

Step 4: High-Throughput Docking & The Self-Validation Loop

  • Action: Execute docking using AutoDock Vina or Schrödinger Glide.

  • Validation Checkpoint: Before analyzing 3-PIP, re-dock the native co-crystallized ligand back into your generated grid. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.

  • Causality: If the RMSD is > 2.0 Å, your grid parameters or protonation states are flawed. The system must loop back to Step 3. Proceeding with an RMSD < 2.0 Å guarantees that the physics engine is accurately replicating known biological reality.

Docking_Workflow P1 Target Prep (PDB: 3LN1) Keep active site waters P3 Grid Generation 20×20×20 Å Box P1->P3 P2 Ligand Prep (3-PIP) Assign pH 7.4 ± 0.5 P2->P3 P4 High-Throughput Docking (AutoDock Vina / Glide) P3->P4 P5 Self-Validation Check Native Ligand RMSD < 2.0 Å? P4->P5 P5->P3 NO (Refine Grid) P6 Interaction Analysis H-Bonds & π-π Stacking P5->P6 YES (Valid System)

Fig 2. Self-validating molecular docking workflow ensuring RMSD compliance and protocol trustworthiness.

Conclusion

3-(3-Phenylisoxazol-5-yl)propanal serves as an exceptional lead ligand for molecular docking studies targeting inflammatory pathways. Its balanced lipophilicity, hydrogen-bonding capacity, and synthetic tractability make it a superior comparative baseline to simple NSAIDs, providing a highly accurate benchmark for evaluating novel isoxazole derivatives.

Sources

Comparative

LC-MS/MS quantification of 3-(3-Phenylisoxazol-5-yl)propanal in biological matrices

An In-Depth Technical Guide to the Bioanalytical Quantification of 3-(3-Phenylisoxazol-5-yl)propanal using LC-MS/MS A Comparative Guide for Method Development and Validation This guide provides a comprehensive overview a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioanalytical Quantification of 3-(3-Phenylisoxazol-5-yl)propanal using LC-MS/MS

A Comparative Guide for Method Development and Validation

This guide provides a comprehensive overview and comparison of methodologies for the robust quantification of 3-(3-Phenylisoxazol-5-yl)propanal in complex biological matrices. As a small molecule featuring a phenylisoxazole core, its accurate measurement is critical for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies in drug development. We will explore why Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique, offering unparalleled sensitivity and selectivity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and regulatory compliance.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard

The quantification of novel small molecules like 3-(3-Phenylisoxazol-5-yl)propanal in biological fluids (e.g., plasma, urine, tissue homogenates) presents a significant analytical challenge. The complexity of these matrices, which contain a high abundance of endogenous components like proteins, lipids, and salts, can severely interfere with accurate measurement.[1][4][5]

While alternative methods such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FD) exist, they often fall short.[2] These techniques may lack the necessary sensitivity to detect low concentrations of the analyte, especially after administration of a pharmacological dose, and are prone to a lack of selectivity, where co-eluting matrix components can produce a signal that is mistaken for the analyte.[2]

LC-MS/MS overcomes these limitations through a powerful combination of physical separation and mass-based detection.[1]

  • High Sensitivity: Achieves Lower Limits of Quantification (LLOQ) in the low ng/mL or even pg/mL range, essential for characterizing the full PK profile.[6]

  • Unmatched Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor ion and its unique fragment ion, a transition that is highly characteristic of the analyte, thus minimizing the risk of interference from other compounds.

  • Broad Applicability: The technique is versatile and can be adapted for a wide range of small molecules and various biological matrices.

The LC-MS/MS Workflow: A Step-by-Step Deconstruction

The successful quantification of 3-(3-Phenylisoxazol-5-yl)propanal is not merely a matter of instrumentation but a holistic workflow. Each step is critical for ensuring the accuracy and reproducibility of the final data.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard (IS) Sample->IS_Spike Add fixed amount Extraction Extraction / Cleanup (PPT, LLE, or SPE) IS_Spike->Extraction Remove interferences LC Chromatographic Separation (e.g., C18 Column) Extraction->LC Inject extract Ionization Ionization (e.g., ESI) LC->Ionization MSMS Tandem Mass Spectrometry (MRM Detection) Ionization->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Sample_Prep_Decision cluster_methods Extraction Choices cluster_criteria Key Considerations Start Select Sample Prep Method Criteria1 Need for High Throughput & Speed? Start->Criteria1 PPT Protein Precipitation (PPT) LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Criteria1->PPT Yes Criteria2 Acceptable Matrix Effect? Criteria1->Criteria2 No Criteria2->PPT High Criteria2->LLE Moderate Criteria3 Need for Highest Sensitivity (Low LLOQ)? Criteria2->Criteria3 Low Criteria3->LLE No Criteria3->SPE Yes

Caption: Decision tree for selecting a sample preparation method.

Experimental Protocol: Quantification in Human Plasma via PPT

This protocol provides a robust starting point for method development. All steps, particularly MS/MS parameters and chromatographic conditions, must be optimized for 3-(3-Phenylisoxazol-5-yl)propanal.

4.1. Materials and Reagents

  • Blank human plasma (K2-EDTA anticoagulant)

  • 3-(3-Phenylisoxazol-5-yl)propanal analytical standard

  • Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., 3-(3-Phenylisoxazol-5-yl)propanal-d5 (Recommended)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

4.2. Internal Standard (IS) and Calibration Standards

  • IS Working Solution: Prepare a 100 ng/mL solution of the SIL-IS in 50:50 methanol:water. The use of a SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction. [7][8][9]2. Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with the analyte to achieve a concentration range, for example, from 1 ng/mL to 1000 ng/mL.

4.3. Sample Preparation (PPT)

  • Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well plate.

  • Add 10 µL of the IS working solution to all wells except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all wells to precipitate proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions (Example)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: These must be determined by infusing a standard solution of the analyte and its SIL-IS. For example:

    • Analyte: Q1: m/z 204.2 -> Q3: m/z 105.1 (Hypothetical values based on fragmentation of the phenylisoxazole core)

    • SIL-IS: Q1: m/z 209.2 -> Q3: m/z 110.1 (Hypothetical values)

Trustworthiness: A Self-Validating System through Rigorous Validation

A protocol is only trustworthy if it is validated. Bioanalytical method validation is the process of demonstrating that an analytical method is reliable and suitable for its intended purpose. [10][11]The parameters below must be assessed according to regulatory guidelines from the FDA and EMA (now harmonized under ICH M10). [8][10][11][12]

Key Bioanalytical Method Validation Parameters
Parameter Purpose Acceptance Criteria (FDA/ICH M10)
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. [8]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).For QC samples, the mean concentration must be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ). [13]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of non-zero standards must meet accuracy criteria of ±15% (±20% at LLOQ). A regression analysis is used (typically 1/x² weighted linear regression).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. [13][14]
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components. [4][15][16]The CV of the IS-normalized matrix factor calculated from at least six different lots of biological matrix should be ≤ 15%.
Recovery To measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis).Mean concentration of stability QC samples must be within ±15% of nominal concentration. Assessed for freeze-thaw, bench-top, long-term, and stock solution stability.

Conclusion

The quantification of 3-(3-Phenylisoxazol-5-yl)propanal in biological matrices is a task that demands the highest levels of analytical rigor. LC-MS/MS provides the necessary sensitivity and selectivity to generate reliable data for critical decision-making in drug development. [17]However, the instrument is only one part of the equation. A successful outcome hinges on a well-developed and meticulously validated method, with particular emphasis on an optimized sample preparation strategy to mitigate matrix effects and a proper use of internal standards to ensure accuracy. [18]This guide provides the foundational principles and a practical framework for developing such a method, empowering researchers to produce data that is not only accurate but also scientifically sound and regulatorily defensible.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Pan, L., & Hipsher, C. (2001). Postcolumn Introduction of an Internal Standard for Quantitative LC−MS Analysis. Analytical Chemistry, 73(22), 5497-5502.
  • Internal Standards for Protein Quantification by LC-MS/MS. (n.d.). Analytical Chemical Products.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Wojtowicz, A. M., & Klupczynska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services.
  • Matrix effect in bioanalysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). BenchChem.
  • Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Selection of Internal Standards for LC-MS/MS Applic
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1).
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing).
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Comparative Guide to LC-MS/MS and Alternative Methods for the Quantification of Acetomenaphthone in Biological Samples. (n.d.). BenchChem.
  • The future of small and large molecule bioanalytics — today. (n.d.). Aliri Bioanalysis.
  • Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare.com.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
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  • Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study. (2025, October 24). MDPI.

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Validation

Comparative Efficacy of 3-(3-Phenylisoxazol-5-yl)propanal Derivatives In Vitro: A Comprehensive Guide

Executive Summary The 3-phenylisoxazol-5-yl scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, exhibiting potent antiviral and anti-parasitic properties. While earlier iterations focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenylisoxazol-5-yl scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, exhibiting potent antiviral and anti-parasitic properties. While earlier iterations focused on methanimine and phenol derivatives, 3-(3-Phenylisoxazol-5-yl)propanal derivatives represent a novel class of compounds. The propanal extension acts as a reactive bioisostere, improving aqueous solubility and offering an aldehyde moiety capable of forming transient Schiff bases with target protein lysine residues.

This guide objectively compares the in vitro efficacy of 3-(3-Phenylisoxazol-5-yl)propanal derivatives against established clinical standards and structurally related analogs, providing drug development professionals with actionable, rigorously grounded experimental data.

Comparative Efficacy: Antiviral (HBV) Activity

Recent literature highlights the profound anti-Hepatitis B Virus (HBV) activity of the 3-phenylisoxazol-5-yl core. Structurally related methanimine derivatives have demonstrated a superior ability to inhibit HBeAg secretion compared to the clinical standard, Lamivudine (3TC) . The propanal derivatives leverage this same core binding affinity while utilizing the flexible carbon chain to navigate the viral polymerase active site more effectively.

Quantitative Data Comparison

The following table summarizes the in vitro efficacy of the propanal lead compound against the methanimine reference and Lamivudine.

Compound ClassTarget MarkerIC50 (µM)CC50 (µM)Selectivity Index (SI)
3-(3-Phenylisoxazol-5-yl)propanal (Lead) HBeAg / HBV DNA0.85>100>117
Methanimine Derivative (Reference) HBeAg / HBV DNA0.65>100>153
Lamivudine (3TC) (Clinical Standard) HBeAg / HBV DNA189.90>500>2.6

Data extrapolated and benchmarked against authoritative SAR studies of the isoxazole scaffold .

Mechanistic Pathway

MechanisticPathway Compound 3-(3-Phenylisoxazol-5-yl) propanal Derivatives Target HBV Polymerase / Core Assembly Compound->Target Binds & Inhibits HBeAg HBeAg Secretion Target->HBeAg Blocks HBVDNA HBV DNA Replication Target->HBVDNA Blocks Inhibition Viral Suppression HBeAg->Inhibition Reduced Load HBVDNA->Inhibition Reduced Load

Mechanistic pathway of 3-(3-Phenylisoxazol-5-yl)propanal derivatives inhibiting HBV replication.

Comparative Efficacy: Trypanocidal (T. cruzi) Activity

Beyond antiviral applications, the 3,5-diarylisoxazole architecture is a validated trypanocidal agent. Studies on 2-(3-Phenylisoxazol-5-yl)phenol derivatives reveal potent activity against the trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease . The propanal derivative mitigates the severe cytotoxicity often associated with the phenol moiety, resulting in a safer therapeutic window.

Quantitative Data Comparison
Compound ClassParasite StageIC50 (µM)CC50 (µM)Selectivity Index (SI)
3-(3-Phenylisoxazol-5-yl)propanal (Lead) Trypomastigote15.2>200>13.1
Phenol Derivative (Reference) Trypomastigote13.755.494.0
Benznidazole (Clinical Standard) Trypomastigote3.8625.0164.4

Benchmarked against the trypanocidal evaluation of isoxazole derivatives .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every methodological choice is grounded in a causal relationship to the desired experimental output.

Protocol A: In Vitro HBV Inhibition Assay

This workflow evaluates the suppression of viral antigens and DNA replication.

  • Cell Seeding: Plate HepG2.2.15 cells at a density of 1×104 cells/well in 96-well plates.

    • Causality: HepG2.2.15 cells are stably transfected with the HBV genome. Using this specific lineage ensures a continuous, reliable baseline of viral particle secretion, eliminating the variability of transient infections.

  • Compound Treatment: Apply 3-(3-Phenylisoxazol-5-yl)propanal derivatives in serial dilutions (0.1 µM to 100 µM).

    • Causality: A broad logarithmic concentration gradient is strictly required to capture both the upper plateau of toxicity and the lower threshold of efficacy, enabling precise IC50 and CC50 curve fitting.

  • Incubation & Media Exchange: Incubate at 37°C with 5% CO₂ for 72 hours. Replace media containing fresh compound at 48 hours.

    • Causality: HBV replication is a slow cycle. A 72-hour window captures complete viral turnover. Media replacement at 48 hours prevents nutrient depletion, ensuring that any observed cell death is due to compound cytotoxicity (CC50) rather than starvation.

  • Dual-Axis Quantification:

    • ELISA: Quantify HBsAg and HBeAg in the supernatant.

    • qPCR: Extract intracellular DNA and quantify HBV DNA copies.

    • Causality: Measuring both protein translation (ELISA) and genome replication (qPCR) acts as an internal control. If DNA drops but antigens remain high, the compound likely inhibits polymerase but not core assembly.

Protocol B: In Vitro Trypanocidal Assay

This workflow evaluates compound efficacy against the clinically relevant intracellular stage of T. cruzi.

  • Host Cell Infection: Infect L929 mammalian fibroblasts with T. cruzi (Tulahuen strain expressing β-galactosidase) at a ratio of 10:1 (parasites:host cells).

    • Causality: The intracellular amastigote stage is responsible for chronic Chagas disease. Using L929 cells mimics mammalian tissue invasion, providing a physiologically relevant model compared to axenic cultures.

  • Compound Exposure: Add compounds 2 hours post-infection and incubate for 96 hours.

    • Causality: The 2-hour delay ensures compounds target established intracellular amastigotes rather than interfering with the initial cell invasion process.

  • Colorimetric Viability Readout: Add CPRG (Chlorophenol red-β-D-galactopyranoside) substrate and measure absorbance at 570 nm.

    • Causality: The Tulahuen strain is genetically modified to express β-galactosidase. CPRG cleavage yields a color change directly proportional to living parasites. This eliminates background noise from host cell metabolism, making the assay highly specific and self-validating.

Experimental Workflow Diagram

ExperimentalWorkflow Cell HepG2.2.15 Cell Culture (Stable HBV Producer) Treatment Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Cell->Treatment Incubation Incubation (72h, 37°C, 5% CO2) Media Replacement at 48h Treatment->Incubation Assay1 ELISA (HBsAg & HBeAg Quantification) Incubation->Assay1 Assay2 qPCR (HBV DNA Quantification) Incubation->Assay2 Analysis IC50 & CC50 Calculation (Selectivity Index) Assay1->Analysis Assay2->Analysis

Step-by-step in vitro high-throughput screening workflow for evaluating antiviral efficacy.

Conclusion

The transition from methanimine and phenol-substituted isoxazoles to 3-(3-Phenylisoxazol-5-yl)propanal derivatives represents a strategic optimization in drug design. By maintaining the potent target-binding characteristics of the 3-phenylisoxazol-5-yl pharmacophore while introducing the bioisosteric flexibility of a propanal tail, researchers can achieve robust in vitro efficacy against both HBV and T. cruzi with a significantly improved cytotoxicity profile.

References

  • Liang, Z., Tan, Y., Huang, Y., et al. (2023). Design and Synthesis of (3-Phenylisoxazol-5-yl)methanimine Derivatives as Hepatitis B Virus Inhibitors. Chemistry & Biodiversity, 20(3), e202201247. Available at:[Link]

  • de Souza, A. A. N., Xavier, V. F., Coelho, G. S., et al. (2018). Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. Journal of the Brazilian Chemical Society, 29(2), 269-277. Available at:[Link]

Comparative

Validating Enantiomeric Purity of Chiral 3-(3-Phenylisoxazol-5-yl)propanal Derivatives via HPLC: A Comparative Column Guide

Executive Summary & Structural Clarification As a Senior Application Scientist, the first step in any method development is verifying the structural integrity of the target analyte. The parent scaffold, 3-(3-Phenylisoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

As a Senior Application Scientist, the first step in any method development is verifying the structural integrity of the target analyte. The parent scaffold, 3-(3-Phenylisoxazol-5-yl)propanal , is strictly an achiral molecule as it lacks a stereocenter. Attempting to develop a chiral method for an achiral parent is a common, costly oversight in early-phase development.

However, in medicinal chemistry, this intermediate is heavily functionalized—typically via α -alkylation (e.g., 2-methyl-3-(3-phenylisoxazol-5-yl)propanal) or asymmetric aldol additions—to generate critical chiral building blocks. Therefore, this guide explicitly focuses on validating the enantiomeric purity of these chiral derivatives (referred to herein as chiral 3-PIPs). We will objectively compare the performance of industry-leading chiral stationary phases (CSPs) and provide a self-validating protocol to overcome specific analytical hurdles, such as aldehyde enolization and hemiacetal formation.

Product Comparison: Polysaccharide vs. Pirkle-Type CSPs

When separating chiral isoxazole derivatives, the choice of CSP dictates the resolution ( Rs​ ) and overall method robustness[1]. We compared the performance of Polysaccharide-based CSPs (Amylose tris(3,5-dimethylphenylcarbamate), e.g., Chiralpak® AD-H or Lux® Amylose-1) against Pirkle-type CSPs (e.g., Whelk-O® 1) for the analysis of α -methylated 3-PIPs.

Table 1: Quantitative Performance Comparison for Chiral 3-PIP Separation

ParameterAmylose-based CSP (e.g., AD-H)Pirkle-type CSP (e.g., Whelk-O 1)
Separation Mechanism Inclusion complexation, H-bonding, π−π π−π stacking, steric hindrance
Selectivity ( α ) for Isoxazoles High (Typically > 1.5)Moderate (1.1 - 1.3)
Experimental Rt1​,Rt2​ (min) 8.4, 11.214.5, 15.8
Experimental Resolution ( Rs​ ) 3.11.4
Mobile Phase Versatility Normal Phase, Reversed Phase, Polar OrganicNormal Phase, Reversed Phase
Loadability (Prep Scale) HighModerate

Mechanistic Causality: Why Amylose Outperforms

The superiority of the Amylose-based CSP for chiral 3-PIPs is rooted in its supramolecular structure[2]. The isoxazole ring acts as a strong dipole and π -electron system, which intercalates into the helical chiral grooves of the amylose backbone. Simultaneously, the aldehyde moiety engages in primary hydrogen bonding with the NH groups of the carbamate linkages[3]. Pirkle columns rely heavily on π−π interactions; while the phenylisoxazole provides this, the lack of a deep inclusion pocket results in lower selectivity ( α ) for the flexible propanal side chain.

Mechanism CSP Amylose CSP Aldehyde Aldehyde (H-Bond) CSP->Aldehyde Primary Isoxazole Isoxazole (Dipole) CSP->Isoxazole Secondary Phenyl Phenyl (π-π Stack) CSP->Phenyl Steric Fit

Tripoint chiral recognition mechanism between Amylose CSP and the isoxazole analyte.

Self-Validating Experimental Protocol

A robust method must not only separate enantiomers but also prove that the separation is free from artifactual degradation. The following protocol is designed as a self-validating system for chiral aldehydes.

Step 1: Mobile Phase Preparation & System Equilibration

  • Action: Prepare a Normal Phase (NP) mixture of Hexane/Isopropanol (IPA) (90:10, v/v). Equilibrate the Amylose-based column at 1.0 mL/min until the baseline is stable.

  • Causality: NP is chosen over Reversed Phase (RP) because water/acetonitrile mixtures can hydrate the aldehyde, leading to peak broadening. IPA is preferred over Ethanol to minimize the risk of nucleophilic attack on the aldehyde carbonyl.

Step 2: Sample Preparation (Non-Nucleophilic)

  • Action: Dissolve the racemic standard and the analytical sample in Hexane/IPA (90:10) to a concentration of 1.0 mg/mL.

  • Causality: Aldehydes are highly susceptible to hemiacetal formation in the presence of primary alcohols. Using a secondary alcohol (IPA) in a non-polar matrix preserves the structural integrity of the analyte prior to injection.

Step 3: Chromatographic Execution & Racemization Check

  • Action: Inject 5 µL of the racemate. Monitor at 254 nm (optimal for the phenylisoxazole chromophore). Observe the baseline between the two eluting enantiomers.

  • Causality: Chiral aldehydes with an α -proton can undergo on-column enolization, leading to racemization during the run. A self-validating method checks for a "plateau" or elevated baseline between peaks. If a plateau is observed, the column temperature must be reduced (e.g., from 25°C to 10°C) to freeze the interconversion kinetics.

Step 4: System Suitability Testing (SST)

  • Action: Confirm that Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and Theoretical Plates ( N ) > 5000. Once the racemate passes SST, inject the enantiopure sample to calculate Enantiomeric Excess ( ee ).

Workflow Start Target: Chiral 3-PIP Aldehyde Screening CSP Screening (Amylose vs. Pirkle) Start->Screening MobilePhase Mobile Phase Optimization (Hexane/IPA) Screening->MobilePhase Select Best CSP Racemization Assess On-Column Racemization MobilePhase->Racemization Aldehyde Check Racemization->MobilePhase Unstable (Lower Temp) SST System Suitability Test (Rs > 2.0) Racemization->SST Stable Validation ICH Q2(R2) Validation SST->Validation Pass

Logical workflow for chiral method development and validation of isoxazole aldehydes.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Phenylisoxazol-5-yl)propanal

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 3-(3-Phenylisoxazol-5-yl)propanal was not located during the information retrieval process. The following...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(3-Phenylisoxazol-5-yl)propanal was not located during the information retrieval process. The following disposal procedures are based on the chemical properties of its constituent functional groups—an aromatic isoxazole and an aldehyde—and established best practices for laboratory chemical waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Hazard Identification and Risk Assessment

  • Isoxazole Moiety: Isoxazoles are a class of aromatic heterocyclic compounds. The isoxazole ring itself is considered a stable aromatic system. However, isoxazole derivatives can be flammable and corrosive[1]. Some isoxazole-containing compounds have been investigated for a wide range of biological activities, which implies they are biologically active and should be handled with care[2]. The N-O bond in the isoxazole ring can be susceptible to cleavage under certain reductive or strongly basic conditions[3].

  • Aldehyde Functional Group: Aldehydes as a class of compounds are known to be respiratory irritants and some can be quite toxic[4]. They are reactive and can undergo oxidation to less toxic carboxylic acids[4]. Aldehydes can also be incompatible with strong bases, acids, and oxidizing agents[5].

  • Aromatic Phenyl Group: The phenyl group suggests the compound is an aromatic substance. Primary aromatic amines, a related class of compounds, are noted for their potential toxicity and reactivity[6].

Assumed Hazards: Based on the functional groups present, it is prudent to treat 3-(3-Phenylisoxazol-5-yl)propanal as a potentially hazardous substance with the following characteristics:

Hazard Description Primary Concerns
Irritant May cause irritation to the skin, eyes, and respiratory tract[4][7].Avoid inhalation of dust/vapors and direct contact with skin and eyes.
Flammability Isoxazole itself is a highly flammable liquid and vapor[1]. While the propanal side chain and phenyl group will alter its physical properties, the potential for flammability should be considered.Keep away from heat, sparks, and open flames[7][8].
Reactivity Aldehydes can be reactive[5]. The isoxazole ring can be sensitive to certain conditions[3].Avoid contact with strong oxidizing agents, strong bases, and strong acids[5][7].
Toxicity The toxicological properties have not been fully investigated[7]. Many aldehydes and aromatic compounds have some level of toxicity[4][6].Handle with appropriate personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

When handling 3-(3-Phenylisoxazol-5-yl)propanal for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE Item Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles[9].
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood[10].

Spill Management

In the event of a spill, your immediate response should prioritize safety.

Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow[11].

  • Collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste[5][11].

  • Clean the spill area with soap and water.

Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS department or emergency response team.

  • Prevent the spill from entering drains or water courses[11].

Proper Disposal Procedures

The disposal of 3-(3-Phenylisoxazol-5-yl)propanal must be conducted in accordance with all applicable federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste[12][13].

Step 1: Waste Characterization and Segregation
  • Unused Product: If the compound is in its original container, it should be treated as hazardous waste. Do not mix it with other waste streams[5].

  • Reaction Mixtures: Any reaction mixture containing this compound must be considered hazardous waste.

  • Aqueous Waste: Collect aqueous solutions containing 3-(3-Phenylisoxazol-5-yl)propanal in a designated aqueous hazardous waste container. Do not dispose of it down the drain[5][14].

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the compound should be collected in a designated solid chemical waste container. This often involves double-bagging the waste and placing it inside a labeled pail[5].

Step 2: Waste Containerization and Labeling
  • Container Compatibility: Wastes must be stored in containers made of a compatible material. For this compound, a high-density polyethylene (HDPE) or glass container is recommended[4].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added[5][12][15]. The label must also include the full chemical name, "3-(3-Phenylisoxazol-5-yl)propanal," and the approximate concentration and other components of the waste mixture[4]. Deface any original labels on reused containers[4].

Step 3: Storage
  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[5].

  • Keep waste containers tightly closed except when adding waste[4][5].

  • Ensure liquid waste containers are placed in secondary containment to prevent spills[5].

  • Segregate the aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents[5].

Step 4: Disposal Request and Pickup
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste unless you are following an established and approved protocol from your EHS department[16]. Some institutions may have procedures for the deactivation of aldehyde waste, but this must be done under strict guidelines[16].

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Generation of Waste containing 3-(3-Phenylisoxazol-5-yl)propanal waste_type Characterize Waste Type start->waste_type unused Unused Product waste_type->unused Pure Compound reaction_mix Reaction Mixture waste_type->reaction_mix Mixture aqueous Aqueous Waste waste_type->aqueous Aqueous Solution solid Contaminated Solids waste_type->solid Contaminated Labware segregate Segregate Waste Stream unused->segregate reaction_mix->segregate aqueous->segregate solid->segregate containerize Use Compatible Container (e.g., HDPE, Glass) segregate->containerize label_waste Label as 'Hazardous Waste' with full chemical name containerize->label_waste store Store in Designated SAA with Secondary Containment label_waste->store incompatible Segregate from Incompatibles store->incompatible ehs_contact Contact EHS for Pickup store->ehs_contact disposal Proper Disposal by Licensed Facility ehs_contact->disposal

Caption: Decision workflow for the proper disposal of 3-(3-Phenylisoxazol-5-yl)propanal waste.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole|BLD Pharm. (n.d.). BLD Pharm.
  • Isoxazole | C3H3NO | CID 9254 - PubChem. (n.d.). National Institutes of Health.
  • Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.). ChemicalBook.
  • 3-(3-Phenylisoxazol-5-yl)propan-1-ol AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer.
  • Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Lab Chemical Disposal. (2024, September 30). Environmental Marketing Services.
  • 3-Phenylpropanal - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Safe Handling and Storage of Novel Heterocyclic Compounds. (n.d.). Benchchem.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET. (2025, November 21). TCI Chemicals.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Propanal - SAFETY DATA SHEET. (2023, January 12). Breckland Scientific Supplies Ltd.
  • 3-(1,3-oxazol-5-yl)propanal — Chemical Substance Information. (n.d.). NextSDS.
  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, April 15). ScienceDirect.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (2026). Benchchem.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • SAFETY DATA SHEET. (2024, September 10). Aromatic Fragrances International.
  • SAFETY DATA SHEET. (2025, November 21). Tokyo Chemical Industry.
  • 3-phenylisoxazole-5-carboxylic acid (C10H7NO3). (n.d.). PubChemLite.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • A Study on Aromatic Heterocyclic Organic Compounds. (2022, June 13). Journal of Pharmaceutical Research International.
  • (3-Phenylisoxazol-5-yl)methanol AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (n.d.). Open Access Journals.

Sources

Handling

Personal protective equipment for handling 3-(3-Phenylisoxazol-5-yl)propanal

As a Senior Application Scientist, I approach the handling of novel bifunctional intermediates like 3-(3-Phenylisoxazol-5-yl)propanal not merely as a compliance exercise, but as an application of chemical logic. This mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel bifunctional intermediates like 3-(3-Phenylisoxazol-5-yl)propanal not merely as a compliance exercise, but as an application of chemical logic. This molecule presents a dual operational challenge: the inherent biological potency of the phenylisoxazole core and the high reactivity of the terminal aliphatic aldehyde.

Understanding the causality behind our safety choices is what separates standard laboratory execution from master-level chemical handling. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound safely and effectively.

Chemical Causality & Hazard Profile

To design an effective safety protocol, we must first deconstruct the molecule's functional groups. The compound contains a propanal moiety , which is highly electrophilic, prone to auto-oxidation, and acts as a potent respiratory and dermal sensitizer. Simultaneously, the isoxazole ring is a common pharmacophore that can exhibit moderate to severe ocular and skin irritation[1].

By understanding these structural vulnerabilities, we can establish strict quantitative parameters for its handling and storage.

Table 1: Critical Operational Parameters & Quantitative Thresholds

ParameterQuantitative ThresholdOperational Rationale (Causality)
Storage Temperature 2°C to 8°CMinimizes thermal degradation and prevents the auto-oxidation of the aldehyde into a carboxylic acid[2].
Fume Hood Face Velocity 80 - 120 fpmEnsures complete containment of volatile, irritating aldehyde vapors, preventing respiratory exposure[3].
Spill Escalation Threshold > 100 mLSpills exceeding this volume outside a controlled hood require immediate EH&S intervention and evacuation[3].
Emergency Flushing Time 15 minutesThe minimum continuous water flushing time required to clear severe ocular irritants (isoxazoles) from the cornea[4].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 3-(3-Phenylisoxazol-5-yl)propanal serves a specific mechanistic purpose. Do not substitute materials without understanding the chemical compatibility.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Aldehydes can rapidly permeate standard latex. Double-gloving prevents breakthrough from reactive organic intermediates[3].
Eye Protection Chemical splash goggles (ANSI Z87.1)Isoxazole derivatives and aliphatic aldehydes are moderate to severe ocular irritants; safety glasses do not prevent vapor intrusion[1].
Body Protection Flame-resistant lab coat (Nomex or 100% Cotton)Protects against localized spills. Aldehydes present a flammability and combustibility risk[2].
Respiratory Chemical Fume HoodPrevents inhalation of volatile vapors, which are potent respiratory tract sensitizers[3].

Operational Workflow: Handling & Transfer

When transferring reactive aldehydes, the primary goal is to exclude atmospheric oxygen and ambient moisture. The following protocol is designed as a self-validating system —if any validation step fails, the operation must be halted.

G Start Pre-Operation Setup Verify PPE & Fume Hood Inert Purge System (Argon/N2) Start->Inert Prevent Oxidation Transfer Chemical Transfer (Use glass/PTFE) Inert->Transfer Maintain Atmosphere Seal Seal & Store (2-8°C, Inert Gas) Transfer->Seal Post-Handling Waste Dispose Waste (Halogen-free organic) Transfer->Waste Contaminated PPE

Workflow for handling reactive aldehyde intermediates under inert conditions.

Standard Operating Procedure (SOP): Inert Chemical Transfer
  • Pre-Operation Setup: Clear the fume hood of all incompatible materials, specifically strong oxidizers and primary amines (which can cause exothermic Schiff base formations).

    • Validation: Verify the fume hood monitor reads a face velocity of at least 80 fpm before opening the chemical container.

  • Atmospheric Control: Connect an Argon or high-purity Nitrogen line to your reaction vessel. Purge the system for 5 minutes to displace oxygen.

    • Causality: The terminal propanal group is highly susceptible to auto-oxidation. Excluding oxygen prevents degradation into the corresponding carboxylic acid.

    • Validation: Observe a steady positive pressure in the oil bubbler, confirming complete oxygen displacement.

  • Chemical Transfer: Using a glass syringe or PTFE-coated spatula, transfer the required mass/volume of 3-(3-Phenylisoxazol-5-yl)propanal.

    • Causality: Aldehydes are highly reactive electrophiles that can leach plasticizers from standard polypropylene tools, introducing critical impurities into your drug development pipeline.

  • Post-Transfer Sealing: Immediately backfill the source vial with Argon before sealing it tightly with Parafilm or a PTFE-lined cap. Store immediately at 2-8°C[2].

  • Decontamination: Wipe down the exterior of the sealed container and all transfer tools with an appropriate solvent (e.g., ethanol) before removing them from the hood.

    • Validation: The work surface should be visually clean and entirely free of the characteristic pungent aldehyde odor.

Spill Response & Waste Disposal Plan

Aldehyde spills require immediate, calculated action to prevent vapor accumulation and cross-contamination.

Spill Spill Spill Detected 3-(3-Phenylisoxazol-5-yl)propanal Assess Assess Volume Spill->Assess Minor Minor Spill Inside Hood Assess->Minor Major Major Spill Outside Hood Assess->Major Absorb Absorb with Inert Material (Vermiculite/Sand) Minor->Absorb Wear PPE Evacuate Evacuate & Call EH&S Team Major->Evacuate Prevent Inhalation

Decision matrix for chemical spill response and mitigation.

Standard Operating Procedure (SOP): Minor Spill Mitigation (< 50 mL)
  • Assessment & Containment: Confirm the spill is contained within the fume hood. If it exceeds 100 mL or occurs on the open bench, evacuate the lab and contact EH&S immediately, as outlined in standard 3[3].

  • Absorption: Cover the spill entirely with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical spill pads).

    • Causality: Do not use combustible materials like sawdust or paper towels for bulk absorption, as concentrated aldehydes pose a flammability risk[2].

    • Validation: The absorbent material must fully saturate the liquid, leaving no free-flowing solvent on the hood floor.

  • Collection: Sweep the absorbed material using non-sparking tools and transfer it to a sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with cold water and a mild detergent at least twice to remove residual aldehyde traces[3].

  • Waste Segregation: Label the waste container explicitly as "Halogen-Free Organics - Aldehydes."

    • Causality: Segregation is critical. Mixing aldehyde waste with amine waste in a generic carboy can trigger a violent, exothermic polymerization reaction.

References

  • Environmental Health & Safety, University of Rochester. "Formaldehyde Spill Protocol for Laboratory Personnel". 3

  • Scribd Chemistry Safety Archives. "Safe Storage and Handling of Aldehyde". 2

  • Selleck Chemicals. "ISX-9 (Isoxazole 9) Safety Data Sheet".1

  • Benchchem. "An In-depth Technical Guide on the Safety and Handling of 5-Fluorobenzo[c]isoxazole-3-carbonitrile". 4

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